3-Bromo-4-hydroxysulfolane
Description
The exact mass of the compound this compound is 213.92993 g/mol and the complexity rating of the compound is 192. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROXLRSVVHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942891 | |
| Record name | 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20688-40-8, 35330-57-5 | |
| Record name | NSC151000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane (CAS 35330-57-5)
This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxysulfolane, a versatile chiral synthon with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and applications.
Introduction: A Versatile Building Block
This compound, registered under CAS number 35330-57-5, is a heterocyclic compound featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) ring functionalized with both a bromine atom and a hydroxyl group on adjacent carbons.[1][2][3] This unique arrangement of functional groups, combined with the inherent chirality of the molecule, makes it a valuable intermediate in the synthesis of complex molecular architectures. The sulfone group acts as a strong electron-withdrawing group, influencing the reactivity of the neighboring atoms, while the bromo and hydroxyl functionalities serve as handles for a variety of chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 35330-57-5 | [2][3] |
| Molecular Formula | C₄H₇BrO₃S | [2][3] |
| Molecular Weight | 215.07 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 190 °C | [4] |
| Boiling Point | 440.7 °C at 760 mmHg (Predicted) | [4] |
| Density | 2.016 g/cm³ (Predicted) | [4] |
| InChI Key | JUROXLRSVVHUOG-UHFFFAOYSA-N | [3] |
| SMILES | O=S1(CC(O)C(Br)C1)=O |
Synthesis of trans-3-Bromo-4-hydroxysulfolane
The most commonly employed and well-documented synthesis of the trans isomer of this compound involves the electrophilic bromination of 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This method is favored for its operational simplicity and use of readily available and safer reagents compared to molecular bromine.[6]
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic addition of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide. In practice, N-bromosuccinimide (NBS) in an aqueous medium serves as the source of the electrophilic bromine ("Br+").[6] The reaction mechanism is believed to involve three key steps:
-
Formation of a Cyclic Bromonium Ion: The π-electrons of the double bond in 2,5-dihydrothiophene-1,1-dioxide attack the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion intermediate. The succinimide anion is a stable leaving group due to resonance stabilization.[6]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine atom. This anti-addition results in the trans stereochemistry of the final product.[6]
-
Deprotonation: A final deprotonation step by a water molecule yields the neutral trans-3-Bromo-4-hydroxysulfolane and hydronium ion.[6]
Caption: A generalized workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[6]
Materials:
-
2,5-Dihydrothiophene-1,1-dioxide
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,5-dihydrothiophene-1,1-dioxide and N-bromosuccinimide in a 1:1.05 molar ratio. For every gram of the starting sulfolene, use approximately 1.5 g of NBS and 1.7 mL of deionized water.
-
Reaction: Attach a reflux condenser and heat the mixture to boiling using a water bath or heating mantle. Maintain a gentle reflux for 1 hour with continuous stirring.
-
Crystallization of Crude Product: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, the product will begin to crystallize.
-
Isolation of Crude Product: Collect the crystalline product by suction filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimum amount of hot deionized water to dissolve the solid. Allow the solution to cool slowly to room temperature to form well-defined crystals. For optimal crystal growth, this process can be allowed to proceed over an extended period.
-
Final Product Isolation: Cool the recrystallized mixture in an ice bath to maximize product precipitation. Collect the purified crystals by suction filtration, wash with a small amount of ice-cold deionized water, and allow them to air-dry thoroughly on filter paper.
Expected Outcome: This procedure typically yields trans-3-Bromo-4-hydroxysulfolane as a white crystalline solid with a melting point in the range of 189-191 °C.[6]
Analytical Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine protons attached to the bromine and hydroxyl groups, as well as for the methylene protons of the sulfolane ring. The chemical shifts will be influenced by the electron-withdrawing sulfone group and the electronegative substituents.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the sulfolane ring. The carbons bearing the bromine and hydroxyl groups will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds will appear in the 2850-3000 cm⁻¹ region.
-
S=O Stretch: Strong, characteristic absorption bands for the symmetric and asymmetric stretching of the sulfone group (S=O) are expected around 1100-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.
PubChem provides access to an experimental FTIR spectrum (KBr wafer) which can be used as a reference.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: The fragmentation of sulfolane derivatives is often characterized by the loss of SO₂.[8] Therefore, significant fragment ions corresponding to the loss of SO₂ (M - 64) and subsequent loss of Br or H₂O would be expected.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the sulfone, the secondary bromide, and the secondary alcohol. This trifunctional nature makes it a highly versatile synthetic intermediate.[1]
Caption: Key reaction pathways for this compound.
Nucleophilic Substitution at the Brominated Carbon
The carbon atom attached to the bromine is susceptible to nucleophilic attack. The bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. This allows for the construction of a diverse library of sulfolane derivatives.
Reactions of the Hydroxyl Group
The secondary hydroxyl group can undergo typical alcohol reactions. For instance, it can be oxidized to the corresponding ketone, 3-bromo-4-oxosulfolane, using standard oxidizing agents. It can also be acylated or alkylated to introduce protecting groups or other functionalities.
Role in Drug Development and Agrochemical Synthesis
While specific, named drug or agrochemical molecules synthesized directly from this compound are not prominently featured in readily accessible literature, its potential as a chiral synthon is significant. The sulfolane scaffold is present in various biologically active compounds. The functional handles on this compound allow for its incorporation into larger molecules with potential therapeutic or pesticidal properties. For instance, related brominated heterocyclic compounds have been utilized in the development of antimicrobial and herbicidal agents.[6] The stereochemistry of the molecule can be leveraged to synthesize enantiomerically pure target compounds, a critical aspect of modern drug design.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Classification: It is classified as causing serious eye irritation (H319).[7]
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
-
Storage: It should be stored in a tightly sealed container in a dry, well-ventilated place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation, coupled with the diverse reactivity of its functional groups, makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. While further published examples of its direct application in the synthesis of marketed drugs or pesticides would be beneficial, the fundamental chemistry of this compound clearly indicates its significant potential for future discoveries.
References
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Mass spectrum of sulfolane from NIST website (Thiophene, Tetrahydro-, 1,1-Dioxide, 2014). ResearchGate. Available at: [Link]
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3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294. PubChem. Available at: [Link]
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Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. Available at: [Link]
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Cas 35330-57-5,this compound | lookchem. LookChem. Available at: [Link]
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Mass Spectral Fragmentation Patterns of (E) - aayushi international interdisciplinary research journal. Aayushi International Interdisciplinary Research Journal. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]
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3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide. Lead Sciences. Available at: [Link]
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Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol. PubChem. Available at: [Link]
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Stereochemical course of sulfolane fragmentation | The Journal of Organic Chemistry. The Journal of Organic Chemistry. Available at: [Link]
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Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PMC - PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-hydroxysulfolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-hydroxysulfolane, a halogenated derivative of the sulfolane scaffold, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining the polarity of the sulfone group, the reactivity of the bromine atom, and the hydrogen-bonding capability of the hydroxyl group, make it a versatile building block for the synthesis of novel therapeutic agents and complex molecules.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following section details the key properties of this compound, presented in a structured format for clarity and ease of comparison.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35330-57-5 | [2][3][4] |
| Molecular Formula | C4H7BrO3S | [3] |
| Molecular Weight | 215.07 g/mol | [3][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 190 °C | [3] |
| Boiling Point | 440.7 °C at 760 mmHg | [3] |
| Density | 2.016 g/cm³ | [3] |
| Refractive Index | 1.601 | [3] |
| Solubility | Limited solubility in ethyl acetate and methanol; sparingly soluble in water. | Not explicitly cited |
| Vapor Pressure | 1.29E-09 mmHg at 25°C | [3] |
Experimental Protocols for Property Determination
To ensure the scientific integrity and reproducibility of research, this section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially to approximately 20 °C below the expected melting point (190 °C).
-
Data Acquisition: The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination of the melting range.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Boiling Point Determination
Causality: The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces. Given the high boiling point of this compound, this measurement is typically performed under reduced pressure to prevent decomposition.
Protocol (Micro-method):
-
Sample Preparation: A small amount of the compound (a few microliters) is placed in a small-diameter test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube with heating oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Data Acquisition: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
Solubility Assessment
Causality: Solubility in aqueous and organic media is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol (Equilibrium Shake-Flask Method):
-
System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, or octanol) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Structural Characterization
Spectroscopic data provides invaluable information about the molecular structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methine and methylene protons on the sulfolane ring. The proton attached to the carbon bearing the hydroxyl group would likely appear as a downfield signal, and its coupling to adjacent protons would provide stereochemical information.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the sulfolane ring. The carbons attached to the electron-withdrawing sulfone group, bromine, and oxygen atoms would be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfone group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. A broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the presence of the hydroxyl group (O-H stretching).
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion peak (M and M+2 peaks with approximately equal intensity).
Stability and Reactivity Profile
Thermal Stability
Sulfolane and its derivatives are known for their high thermal stability.[7] this compound is expected to be stable at ambient temperatures but may decompose at elevated temperatures, particularly near its boiling point.
Chemical Reactivity
The presence of both a bromine atom and a hydroxyl group confers a rich reactivity profile to this compound, making it a valuable synthetic intermediate.[1]
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, providing another avenue for functional group manipulation.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to modify the compound's properties.
Significance in Drug Development
The physicochemical properties of this compound have direct implications for its potential use in drug development.
-
Scaffold for Synthesis: Its multifunctional nature allows it to serve as a versatile scaffold for the construction of more complex molecules with potential therapeutic activity. The sulfone group is a common motif in a variety of approved drugs.
-
Modulation of Properties: The bromine atom can be used as a handle for further chemical modification to optimize properties such as potency, selectivity, and metabolic stability. Brominated compounds are widely used in pharmaceuticals.
-
Lipophilicity and Permeability: The balance between the polar sulfone and hydroxyl groups and the more lipophilic carbon backbone will influence the compound's logP and its ability to cross biological membranes.
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for key physicochemical property determinations.
Caption: Workflow for Melting Point Determination
Caption: Workflow for Solubility Assessment
Conclusion
This compound is a molecule with a compelling set of physicochemical properties that make it a valuable tool for chemical biologists and medicinal chemists. Its thermal stability, well-defined reactivity, and the presence of multiple functional groups provide a solid foundation for its use as a key building block in the synthesis of novel compounds. This guide has provided a detailed overview of its properties and the experimental methodologies required for their accurate determination, empowering researchers to effectively utilize this compound in their pursuit of new therapeutic discoveries.
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PubChem. Sulfolane. [Link]
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PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
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An In-depth Technical Guide to the Electrophilic Bromination of Dihydrothiophene Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic bromination of 2,5-dihydrothiophene-1,1-dioxide, commonly known as 3-sulfolene. The document elucidates the underlying mechanistic principles, details established experimental protocols, and discusses the synthetic utility of the resulting brominated products. Particular emphasis is placed on the influence of the electron-withdrawing sulfone group on the reactivity of the carbon-carbon double bond and the stereochemical outcome of the reaction. This guide is intended to serve as a valuable resource for researchers in organic synthesis and professionals in drug development, offering both theoretical insights and practical guidance.
Introduction: The Unique Reactivity of 3-Sulfolene
3-Sulfolene is a versatile cyclic organic compound featuring a sulfone functional group within a five-membered ring containing a carbon-carbon double bond.[1] The sulfone group, with its hexavalent sulfur double-bonded to two oxygen atoms, is strongly electron-withdrawing.[2] This electronic feature significantly influences the chemical properties of the molecule, particularly the reactivity of the alkene moiety. While the π-bond of an alkene is typically electron-rich and acts as a nucleophile in electrophilic addition reactions, the sulfone group in 3-sulfolene diminishes this nucleophilicity.[3][4]
Despite this deactivation, 3-sulfolene still undergoes electrophilic addition reactions, such as bromination, albeit under specific conditions. Understanding the mechanism of this transformation is crucial for controlling the reaction's outcome and for the strategic incorporation of bromine atoms into sulfolane-based scaffolds. These brominated derivatives serve as valuable intermediates in the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications.[5][6]
The Mechanism of Electrophilic Bromination
The electrophilic addition of bromine to an alkene is a cornerstone reaction in organic chemistry.[7] The generally accepted mechanism proceeds through a cyclic bromonium ion intermediate, which accounts for the observed stereochemistry of the reaction.[7][8][9]
Formation of the Bromonium Ion Intermediate
The reaction is initiated by the interaction of the π-electrons of the carbon-carbon double bond with a bromine molecule (Br₂). The approaching alkene induces a dipole in the otherwise non-polar Br₂ molecule, making one bromine atom electrophilic.[7][10] This electrophilic bromine is attacked by the alkene, leading to the formation of a cyclic bromonium ion.[7][9][11] In this three-membered ring intermediate, the positive charge is delocalized over the bromine atom and the two carbon atoms.[7] The formation of this bridged ion is a key feature that dictates the stereochemical course of the reaction.[8][9]
Computational studies have provided support for the existence and stability of cyclic bromonium ions.[12][13][14][15][16] The structure of the bromonium ion can be symmetric or asymmetric, depending on the substituents on the alkene.[15][16]
Nucleophilic Attack and Stereochemistry
The second step of the mechanism involves the attack of a nucleophile, in this case, a bromide ion (Br⁻), on one of the carbon atoms of the bromonium ion.[7] This attack occurs via an SN2-like mechanism, resulting in the opening of the three-membered ring.[16] A crucial aspect of this step is that the nucleophile attacks from the side opposite to the bulky bromonium ion bridge.[7][8] This "anti-addition" leads to a specific stereochemical outcome where the two bromine atoms are added to opposite faces of the original double bond.[9][17] For cyclic alkenes like 3-sulfolene, this results in the formation of a trans-dibromide.[17]
The reaction is considered stereospecific because the stereochemistry of the starting alkene determines the stereochemistry of the product.[9][18]
The Influence of the Sulfone Group
The potent electron-withdrawing nature of the sulfone group in 3-sulfolene has a significant impact on the electrophilic bromination mechanism.[2][19] This group deactivates the double bond towards electrophilic attack by reducing its electron density.[20] Consequently, the reaction may require more forcing conditions or longer reaction times compared to the bromination of more electron-rich alkenes.
Furthermore, the sulfone group can influence the stability and structure of the intermediate bromonium ion. While a classic symmetric bromonium ion is expected, the possibility of an asymmetric intermediate or even an open carbocation cannot be entirely ruled out, although the latter is less likely for bromine addition.[8] The stereochemical outcome, however, strongly supports the intermediacy of a bridged bromonium ion, leading to the observed trans product.[17]
Experimental Protocol for the Bromination of 3-Sulfolene
This section provides a detailed, step-by-step methodology for the synthesis of trans-3,4-dibromotetrahydrothiophene-1,1-dioxide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 3-Sulfolene | C₄H₆O₂S | 118.15 | 77-79-2 |
| Bromine | Br₂ | 159.808 | 7726-95-6 |
| Water (deionized) | H₂O | 18.015 | 7732-18-5 |
Step-by-Step Procedure
-
Dissolution of 3-Sulfolene: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of 3-sulfolene in water.[1]
-
Addition of Bromine: Slowly add a stoichiometric equivalent of bromine to the aqueous solution of 3-sulfolene at room temperature with vigorous stirring.[1] The characteristic red-brown color of bromine should disappear as the reaction proceeds.[7]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Product Isolation: Upon completion of the reaction, the product, 3,4-dibromotetrahydrothiophene-1,1-dioxide, often precipitates from the aqueous solution as a white solid.[21]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified product, for instance, in a desiccator over a suitable drying agent.
A safer alternative to using molecular bromine is N-bromosuccinimide (NBS) in an aqueous medium, which generates the electrophilic bromine in situ.[22]
Characterization of the Product
The synthesized trans-3,4-dibromotetrahydrothiophene-1,1-dioxide can be characterized using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the protons on the sulfolane ring. The coupling constants between the protons on the bromine-bearing carbons can provide information about their stereochemical relationship. |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of the four distinct carbon environments in the product molecule. |
| IR Spectroscopy | The infrared spectrum will exhibit strong absorption bands characteristic of the sulfone group (S=O stretching). |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the product and show the characteristic isotopic pattern for a molecule containing two bromine atoms. |
Spectroscopic data for 3,4-dibromotetrahydrothiophene-1,1-dioxide is available in public databases for comparison.[23]
Visualization of the Mechanism and Workflow
Reaction Mechanism Diagram
Caption: The electrophilic bromination of 3-sulfolene proceeds via a cyclic bromonium ion intermediate.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of trans-3,4-dibromotetrahydrothiophene-1,1-dioxide.
Applications in Drug Development and Organic Synthesis
The brominated derivatives of dihydrothiophene dioxide are valuable intermediates in organic synthesis. The presence of two bromine atoms provides reactive handles for further functionalization through nucleophilic substitution or elimination reactions.
-
Precursors to Dienes: Dehydrobromination of 3,4-dibromotetrahydrothiophene-1,1-dioxide can lead to the formation of thiophene-1,1-dioxide, a highly reactive species that can be trapped in cycloaddition reactions.[1]
-
Building Blocks for Heterocycles: The sulfolane scaffold is present in various biologically active molecules. The ability to introduce functionality at the 3- and 4-positions via bromination opens up avenues for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[6][24]
-
Versatility of the Sulfone Group: The sulfone group itself is a versatile functional group in medicinal chemistry, known to enhance metabolic stability and act as a hydrogen bond acceptor.[25] It can also be removed under reductive conditions, further increasing the synthetic utility of these brominated intermediates.[19]
Conclusion
The electrophilic bromination of dihydrothiophene dioxide is a mechanistically insightful and synthetically useful reaction. While the electron-withdrawing sulfone group deactivates the double bond, the reaction proceeds through a well-established bromonium ion intermediate to yield the trans-dibrominated product with high stereospecificity. The resulting 3,4-dibromotetrahydrothiophene-1,1-dioxide is a versatile building block for the synthesis of more complex molecules, making this reaction a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.
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Spectroscopic Characterization of 3-Bromo-4-hydroxysulfolane: A Technical Guide for Researchers
Abstract
Introduction and Molecular Structure
3-Bromo-4-hydroxysulfolane, also known as 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is a halogenated organosulfur compound with the molecular formula C₄H₇BrO₃S.[1] Its structure consists of a five-membered sulfolane ring substituted with a bromine atom and a hydroxyl group on adjacent carbons. This substitution pattern gives rise to two diastereomers: cis and trans. The stereochemistry of the molecule is of paramount importance as it dictates its three-dimensional shape and, consequently, its biological activity and chemical reactivity.
The trans-isomer (specifically, the (3R,4S)-rel configuration) is associated with CAS number 20688-40-8, while CAS number 35330-57-5 is also frequently referenced.[1] The synthesis of the trans-isomer is well-documented, typically achieved via the bromohydrin formation from 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) in an aqueous medium. This reaction proceeds through a cyclic bromonium ion intermediate, followed by a backside attack by water, which results in the trans addition of Br and OH groups across the double bond.
This guide will focus primarily on the predicted spectroscopic signature of the more commonly synthesized trans-3-Bromo-4-hydroxysulfolane.
Molecular Structure Diagram
Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): A key feature will be the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity, one at m/z 214 and the other at m/z 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The calculated monoisotopic mass is 213.92993 Da. [1]* Key Fragmentation Pathways:
-
Loss of Bromine: A prominent fragmentation will be the loss of a bromine radical, leading to a peak at m/z 135 ([M-Br]⁺).
-
Loss of Water: Dehydration would result in a peak at m/z 196/198 ([M-H₂O]⁺).
-
Loss of SO₂: Cleavage of the sulfone group would lead to a peak at m/z 150/152 ([M-SO₂]⁺).
-
Combined Losses: Combinations of these losses, such as the loss of both Br and H₂O, would result in a peak at m/z 117.
-
Predicted Fragmentation Diagram
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The structural elucidation of this compound is critically dependent on a multi-technique spectroscopic approach. This guide provides a predictive framework for interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for the trans-isomer. The key diagnostic features are the small H-H coupling constant between protons at C3 and C4 in the ¹H NMR spectrum, which confirms the trans stereochemistry; the strong, characteristic S=O stretching bands in the IR spectrum; and the distinctive isotopic pattern of the molecular ion in the mass spectrum. Researchers can use this guide to design experiments, assign acquired spectra, and confidently verify the structure and stereochemistry of their synthesized material.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Bromo-4-hydroxysulfolane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-hydroxysulfolane in organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide emphasizes a dual approach: theoretical prediction of solubility based on molecular structure and established principles, followed by a detailed, practical methodology for empirical determination. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the solubility profile of this compound, a critical parameter for its application in synthesis, formulation, and various chemical processes.
Introduction: The Significance of this compound and its Solubility
This compound, with the molecular formula C₄H₇BrO₃S, is a substituted sulfolane derivative.[1][2][3][4][5] The sulfolane ring, a polar aprotic structure, is known for its high polarity and stability, making it a versatile component in chemical synthesis and as an industrial solvent.[6] The addition of a bromine atom and a hydroxyl group to the sulfolane backbone introduces further functionality, opening avenues for its use as a reactive intermediate or a building block in the synthesis of more complex molecules.[1]
The solubility of a compound is a fundamental physical property that dictates its utility in a multitude of applications. In drug development, solubility is a key determinant of a drug's bioavailability and the feasibility of formulating it into a dosage form. In chemical synthesis, the choice of solvent is critical for reaction kinetics, purification, and crystallization processes. A thorough understanding of the solubility of this compound is therefore paramount for its effective utilization.
This guide will first delve into the theoretical considerations that govern the solubility of this molecule, followed by a detailed experimental protocol for its quantitative determination.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are dispersion forces, dipolar interactions, and hydrogen bonding.
Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must first analyze its molecular structure:
-
Sulfone Group (-SO₂-): The sulfone group is highly polar, with strong dipole-dipole interactions. This group is also a hydrogen bond acceptor.
-
Hydroxyl Group (-OH): The hydroxyl group is a strong hydrogen bond donor and acceptor. This significantly contributes to the compound's polarity and its ability to interact with protic solvents.
-
Bromine Atom (-Br): The bromine atom contributes to the molecule's polarizability and can participate in dipole-dipole interactions.
-
Tetrahydrothiophene Ring: The saturated five-membered ring provides a non-polar hydrocarbon backbone.
Based on these functional groups, this compound can be classified as a polar molecule with both hydrogen bond donating and accepting capabilities.
Hansen Solubility Parameters (HSP) as a Predictive Tool
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9][10] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
Every solvent and solute can be assigned a set of these three parameters. The principle is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and if this distance is small, solubility is likely.[9][11]
Experimental Determination of Solubility
Given the limited published data, experimental determination is crucial for obtaining an accurate solubility profile of this compound. The following section outlines a robust methodology for this purpose.
Materials and Equipment
-
This compound (solid, of known purity)
-
A range of organic solvents (e.g., polar protic, polar aprotic, non-polar)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[7]
-
Volumetric flasks and pipettes
Experimental Workflow: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. For finer particles, centrifugation at a controlled temperature is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot of the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
| Solvent | Solvent Type | Solubility at 25 °C (mg/mL) | Observations |
| Example: Dichloromethane | Polar Aprotic | [Experimental Value] | [e.g., Clear solution] |
| Example: Water | Polar Protic | [Experimental Value] | [e.g., Clear solution] |
| Example: Ethanol | Polar Protic | [Experimental Value] | [e.g., Clear solution] |
| Example: Acetone | Polar Aprotic | [Experimental Value] | [e.g., Clear solution] |
| Example: Toluene | Non-polar | [Experimental Value] | [e.g., Insoluble] |
| Example: Hexane | Non-polar | [Experimental Value] | [e.g., Insoluble] |
Discussion and Implications
The solubility profile of this compound provides critical insights for its practical application.
-
For Synthetic Chemists: Knowledge of solubility allows for the rational selection of reaction solvents, which can influence reaction rates and yields. It is also fundamental for developing effective purification strategies such as crystallization and chromatography.
-
For Drug Development Professionals: In the context of medicinal chemistry, solubility in both aqueous and organic media is a crucial parameter. Poor aqueous solubility can hinder in vivo studies and formulation development. Understanding its solubility in various organic solvents is essential for creating amorphous solid dispersions or other advanced drug delivery systems.
Qualitative information suggests that this compound is soluble in polar solvents like water and dichloromethane.[1] This is consistent with the presence of the polar sulfone and hydroxyl groups. The experimental determination across a broader range of solvents will provide a more complete picture, enabling researchers to make informed decisions.
Conclusion
This technical guide has provided a comprehensive approach to understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with a robust experimental methodology, researchers can obtain a reliable solubility profile for this compound. This information is indispensable for unlocking the full potential of this compound in research, synthesis, and drug development.
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Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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3-Bromo-4-hydroxysulfolane: A Bifunctional Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Sulfolane Scaffold
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this context, sulfur-containing heterocycles have emerged as invaluable structural motifs.[1] The sulfone group, in particular, is a key component in numerous FDA-approved drugs, prized for its unique physicochemical properties.[2] As a polar aprotic moiety, the sulfone group is a strong hydrogen bond acceptor, enhancing aqueous solubility and enabling crucial interactions with biological targets.[3] The cyclic sulfone, sulfolane, offers a chemically stable, rigid scaffold that can orient appended functional groups in a well-defined three-dimensional space.[4] This guide focuses on a particularly promising, yet underexplored, derivative: 3-Bromo-4-hydroxysulfolane. This bifunctional molecule presents a versatile platform for the synthesis of complex molecular architectures and holds significant potential for the development of next-generation therapeutics.
Synthesis and Physicochemical Properties of this compound
A Plausible Synthetic Pathway
While dedicated synthetic routes for this compound are not extensively documented in mainstream literature, its synthesis can be logically derived from the well-established chemistry of 3-sulfolene (also known as butadiene sulfone).[5][6] The most probable synthetic strategy involves a halohydrin formation reaction.[7]
The process begins with the reaction of 3-sulfolene with bromine (Br₂) in an aqueous solvent.[5][7] The alkene double bond acts as a nucleophile, attacking a bromine molecule to form a cyclic bromonium ion intermediate.[8] Due to the high concentration of water acting as the solvent, a water molecule, rather than the bromide ion, performs a nucleophilic attack on one of the carbons of the bromonium ion.[9] This attack occurs from the side opposite to the bromonium ring, resulting in an anti-addition. A final deprotonation step yields the trans-3-Bromo-4-hydroxysulfolane.[8]
Key Physicochemical Characteristics
This compound is a solid at room temperature with a relatively high melting point, indicative of its polarity and capacity for intermolecular hydrogen bonding.[10][11] The key to its utility lies in its bifunctionality:
-
The Secondary Bromide: An excellent leaving group, susceptible to nucleophilic substitution (SN2) reactions.
-
The Secondary Hydroxyl Group: Can act as a nucleophile or be derivatized into ethers, esters, or other functional groups.
This dual reactivity, combined with the defined stereochemistry of the rigid sulfolane ring, allows for precise, sequential modifications, making it an ideal building block for creating diverse chemical libraries.
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO₃S | [10] |
| Molecular Weight | 215.07 g/mol | [12] |
| Melting Point | 190 °C | [10] |
| Boiling Point | 440.7°C at 760 mmHg | [10] |
Proposed Synthesis Workflow
Below is a detailed protocol for the laboratory-scale synthesis of trans-3-Bromo-4-hydroxysulfolane from 3-sulfolene.
Protocol: Synthesis of trans-3-Bromo-4-hydroxysulfolane
Materials:
-
3-Sulfolene (2,5-Dihydro-1H-1λ⁶-thiophene-1,1-dione)
-
Bromine (Br₂)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.8 g (0.1 mol) of 3-sulfolene in 100 mL of deionized water. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: In a dropping funnel, place 16.0 g (5.1 mL, 0.1 mol) of bromine. Add the bromine dropwise to the stirring sulfolene solution over 30 minutes, ensuring the temperature remains below 10 °C. The reddish-brown color of the bromine should dissipate as it reacts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure trans-3-Bromo-4-hydroxysulfolane.
Causality: The use of water as a solvent is critical for the formation of the halohydrin instead of a vicinal dihalide.[7] The large excess of water outcompetes the bromide ion as the nucleophile to open the bromonium ion intermediate.[8]
Core Applications in Medicinal Chemistry
The true potential of this compound lies in its application as a versatile building block for constructing molecules with therapeutic relevance. Its rigid, bifunctional nature can be exploited in several strategic ways.
As a Constrained Scaffold for Pharmacophore Display
A fundamental principle in drug design is that a molecule's three-dimensional shape dictates its biological activity. The sulfolane ring provides a rigid, non-planar scaffold that can hold two or more pharmacophoric groups in a precise spatial arrangement. This conformational constraint can lead to higher binding affinity and selectivity for a target receptor or enzyme by reducing the entropic penalty of binding.
By sequentially reacting the bromo and hydroxyl groups, medicinal chemists can attach different pharmacophores (P1 and P2) to the sulfolane core. For example, the bromide can be displaced by a nucleophilic amine-containing pharmacophore (P1-NH₂), followed by etherification of the hydroxyl group with an alkyl halide-containing pharmacophore (P2-X). This strategy allows for the exploration of the chemical space around a biological target in a highly controlled manner.
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to optimize drug-like properties.[13][14] The sulfolane ring itself can be considered a bioisostere for other five- or six-membered rings, such as pyrrolidines or piperidines, often found in bioactive molecules. Introducing the highly polar sulfone group can modulate a compound's solubility, metabolic stability, and cell permeability.[15][16]
For instance, replacing a metabolically labile ester linkage in a lead compound with a more stable sulfone-based scaffold derived from this compound could significantly improve the pharmacokinetic profile of the drug candidate.
Synthesis of Novel Heterocyclic Systems
The dual reactivity of this compound also opens pathways to more complex, novel heterocyclic systems. Intramolecular reactions can be designed to form fused or spirocyclic ring systems, which are highly sought after in drug discovery for their structural novelty and potential to occupy unique regions of chemical space.
Example Pathway:
-
Displace the bromide with a nucleophile containing a second functional group, such as an amino alcohol.
-
The newly introduced alcohol and the original hydroxyl group on the sulfolane ring can then be cyclized, for instance, by forming a cyclic ether or acetal, leading to a novel bicyclic sulfone derivative.
These unique structures can serve as cores for entirely new classes of therapeutic agents.
Conclusion and Future Outlook
While direct applications of this compound in reported clinical candidates are not yet prevalent, its potential as a versatile building block is clear from a chemical standpoint. Its rigid scaffold, combined with orthogonal reactivity at the C3 and C4 positions, provides a powerful tool for medicinal chemists. The sulfone moiety offers desirable physicochemical properties that can enhance the drug-like nature of lead compounds. As the demand for novel scaffolds and bioisosteres continues to grow, functionalized sulfolanes like this compound are poised to become increasingly important in the design and synthesis of innovative therapeutics. Further exploration of its reactivity and application in library synthesis is highly warranted and promises to unlock new avenues in drug discovery.
References
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Alexander, W. M., Abreu, B. E., Weaver, L. C., Faith, H. E., & Newberne, J. W. (1959). Pharmacology of some monohalogenated derivatives of sulfolane (tetrahydrothiophene-1,1-dioxide). Archives Internationales de Pharmacodynamie et de Thérapie, 119(3-4), 423–434. [Link]
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Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216. [Link]
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Mondal, S., & Ghorai, P. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Letters in Organic Chemistry, 17(11), 834-854. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
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Di Mola, A., et al. (2024). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Chemistry – A European Journal, 30(44). [Link]
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Ungnade, H. E., & Orwoll, E. F. (1944). 3-bromo-4-hydroxytoluene. Organic Syntheses, 24, 11. [Link]
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Kiełbasiński, P., et al. (2019). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 24(17), 3149. [Link]
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Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 359-368. [Link]
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3-Bromo-4-hydroxysulfolane as a building block in organic synthesis
An In-Depth Technical Guide to 3-Bromo-4-hydroxysulfolane: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Sulfolane Scaffold
Heterocyclic compounds form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] Within this class, the sulfolane (tetrahydrothiophene-1,1-dioxide) ring is a particularly valuable motif. Its high polarity, chemical stability, and the electron-withdrawing nature of the sulfone group create a unique electronic environment that chemists can exploit.
This compound (CAS: 35330-57-5) emerges as a preeminent building block due to its bifunctional nature. The presence of a hydroxyl group and a vicinal bromine atom on the rigid sulfolane core provides two distinct and reactive handles.[2] The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group can be engaged in a variety of transformations, including oxidation and etherification. This orthogonal reactivity allows for sequential, controlled modifications, making it an ideal starting point for the synthesis of complex molecular architectures.[2][3]
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below. Its high melting point and boiling point are indicative of the strong intermolecular forces conferred by the polar sulfone and hydroxyl groups.[2][4]
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₃S | [4][5][6] |
| Molecular Weight | 215.07 g/mol | [4][6] |
| CAS Number | 35330-57-5 | [4][5][7] |
| Appearance | White to off-white solid | [5][7] |
| Melting Point | 190 °C | [4][5] |
| Boiling Point | 440.7 °C at 760 mmHg | [2][4] |
| Density | 2.016 g/cm³ | [2][4] |
| Solubility | Sparingly soluble in water; limited solubility in ethyl acetate and methanol.[3] |
Synthesis of trans-3-Bromo-4-hydroxysulfolane
The most common and efficient synthesis of the trans isomer involves the addition of hypobromous acid (HOBr) across the double bond of a sulfolene precursor.[8] From a practical and safety standpoint, generating HOBr in situ using N-bromosuccinimide (NBS) in an aqueous medium is vastly superior to using hazardous elemental bromine.[8] This approach is not only safer but also aligns with the principles of green chemistry by using water as the solvent.[8]
The reaction proceeds via a three-step mechanism. The electrophilic bromine from NBS is attacked by the electron-rich double bond of 2,5-dihydrothiophene-1,1-dioxide, forming a cyclic bromonium ion intermediate.[8] Subsequently, a water molecule performs a backside attack on one of the carbons, leading to the opening of the three-membered ring. This anti-addition dictates the trans stereochemistry of the final product. A final deprotonation step yields the neutral bromohydrin.[8]
Detailed Experimental Protocol
This protocol is adapted from a verified academic procedure for the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[8]
Materials:
-
2,5-dihydrothiophene-1,1-dioxide (1.2 g)
-
N-bromosuccinimide (NBS) (1.8 g)
-
Deionized Water (approx. 50 mL)
-
25-mL round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Beaker (250-mL for water bath)
-
Büchner funnel and filter flask for suction filtration
Procedure:
-
Combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide, 1.8 g of N-bromosuccinimide, and 2 mL of deionized water in a 25-mL round-bottom flask equipped with a magnetic stir bar.[8]
-
Assemble a reflux condenser onto the flask and place the apparatus in a water bath situated on a hot plate.[8]
-
Turn on the magnetic stirrer and heat the water bath to a boil. Maintain the boiling for 1 hour, replenishing the water bath as needed to prevent it from running dry.[8]
-
After 1 hour, remove the heat source and allow the flask to cool to room temperature. Crystals of the crude product should form.
-
Collect the crude crystals by suction filtration, washing them with a small amount of ice-cold water.[8]
-
Purification: Recrystallize the crude product from a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]
-
Collect the purified crystals by suction filtration, wash with a minimal amount of ice-cold water, and allow them to air-dry thoroughly.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its ability to undergo a range of chemical transformations, primarily leveraging the bromine and hydroxyl functional groups.[2]
Nucleophilic Substitution Reactions
The bromine atom is an excellent leaving group, making the C3 position susceptible to attack by a wide array of nucleophiles.[2] This is the most common application of this building block.
-
Mechanism: The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center.
-
Applications: This pathway is used to introduce nitrogen (amines, azides), sulfur (thiols), and other heteroatoms, forming key intermediates for pharmaceuticals and agrochemicals.[2][3]
Oxidation of the Hydroxyl Group
The secondary alcohol can be readily oxidized to the corresponding ketone, 4-bromo-3-sulfolanone.[2]
-
Causality: The electron-withdrawing sulfone group can influence the reactivity of the adjacent hydroxyl group. Standard oxidizing agents such as potassium permanganate or chromium trioxide are effective.[2]
-
Applications: The resulting α-bromoketone is a valuable intermediate itself, capable of undergoing further reactions like Favorskii rearrangements or serving as an electrophile for constructing more complex ring systems.
Reduction of the Carbon-Bromine Bond
The C-Br bond can be selectively reduced to a C-H bond, affording 4-hydroxysulfolane.[2]
-
Reagents: This transformation is typically achieved using reducing agents like lithium aluminum hydride or sodium borohydride.[2]
-
Applications: While this removes one of the key functional groups, it can be a strategic step in a multi-step synthesis where the bromine was used to direct initial reactivity and is no longer needed.
Role in Drug Discovery and Materials Science
The unique stereochemical and electronic properties of this compound and its derivatives have made them attractive scaffolds in applied chemistry.
-
Pharmaceuticals & Agrochemicals: The brominated thiophene structure has been identified as a key pharmacophore for providing essential binding affinity to target enzymes.[3] It has been successfully employed in the development of novel antimicrobial agents targeting bacterial and fungal pathogens and in creating selective herbicides.[3]
-
Materials Science: The core thiophene 1,1-dioxide structure has been explored for the development of organic semiconductors, where its electronic properties can be tuned to enhance charge carrier mobility.[3]
Safety and Handling
As with any brominated organic compound, appropriate safety precautions must be taken.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: The bromine substituent has the potential to cause skin and eye irritation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[3]
References
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This compound | CAS 35330-57-5 . LookChem. [Link]
-
3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 . PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide . St. Olaf College, Department of Chemistry. [Link]
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A Technical Guide to the Synthesis and Application of 3-Bromo-4-hydroxysulfolane: A Key Intermediate in Modern Chemistry
As a Senior Application Scientist, this guide provides a comprehensive technical overview of 3-Bromo-4-hydroxysulfolane, tailored for researchers, scientists, and professionals in drug development. The structure is designed to logically present the scientific narrative, from its synthesis to its application, grounded in established chemical principles.
Abstract: this compound is a heterocyclic organic compound featuring a five-membered sulfolane ring. The strategic placement of a bromine atom and a hydroxyl group makes it a highly valuable and versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This guide details the primary synthetic routes, underlying chemical mechanisms, and practical applications of this compound, offering field-proven insights for its effective utilization.
PART 1: Genesis and Synthesis of a Versatile Building Block
The history of a specific synthetic intermediate like this compound is not marked by a singular discovery event but rather by its emergence as a useful tool within broader synthetic chemistry. Its development is intrinsically linked to the exploration of sulfolane chemistry. The sulfolane ring, a saturated five-membered ring containing a sulfone group, provides a stable, polar, and conformationally defined scaffold. The introduction of reactive functional groups—a bromine atom (a good leaving group) and a hydroxyl group (a versatile nucleophile and synthetic handle)—creates a powerful bifunctional building block.
Core Synthesis Pathway: From 3-Sulfolene to Target Molecule
The most common and industrially viable synthesis of this compound begins with 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide). This precursor is readily available and serves as the foundational element for constructing the desired product. The synthesis is a well-established two-step process involving epoxidation followed by a bromo-functionalization ring-opening.
The first stage involves the conversion of the alkene in 3-sulfolene to an epoxide. This is a classic electrophilic addition reaction.
-
Mechanism: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is typically used as the oxygen-transfer agent. The reaction proceeds via a concerted "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single, stereospecific step, resulting in the formation of 3,4-epoxy-tetrahydrothiophene-1,1-dioxide.
-
Causality of Reagent Choice: m-CPBA is favored due to its reactivity, solubility in common organic solvents, and the fact that its byproduct, m-chlorobenzoic acid, is easily removed during workup. Other epoxidizing agents like hydrogen peroxide with a catalyst can also be used, but m-CPBA often provides cleaner and more reliable results on a lab scale.
The epoxide ring is then opened using a source of bromide, typically hydrobromic acid (HBr).
-
Mechanism: This reaction proceeds via an acid-catalyzed SN2 mechanism. The epoxide oxygen is first protonated by HBr, making the epoxide a much better electrophile. The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the epoxide carbons. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in a trans relationship between the newly formed hydroxyl and bromo groups.
-
Regioselectivity: The attack of the bromide ion is highly regioselective. In the activated (protonated) epoxide, the positive charge is shared between the two carbons. The bromide ion will attack the carbon that can best stabilize the partial positive charge in the transition state. This controlled opening is crucial for yielding the desired this compound isomer.
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust method for the synthesis of this compound. Each step includes built-in checks to ensure reaction completion and purity.
Materials:
-
3-Sulfolene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Epoxidation:
-
Dissolve 3-sulfolene (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-sulfolene spot is consumed.
-
Upon completion, quench the reaction by adding 10% Na₂SO₃ solution to destroy excess peroxy acid. (Trustworthiness Check: Test with starch-iodide paper; a negative test confirms complete quenching) .
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Bromo-functionalization Ring-Opening:
-
Dissolve the crude epoxide in a suitable solvent like water or a mixture of water and a co-solvent.
-
Cool the solution to 0°C.
-
Slowly add 48% aqueous HBr (1.2 equivalents) dropwise.
-
Stir at 0°C for 30 minutes, then allow the reaction to proceed at room temperature for 2-3 hours.
-
Validation: Monitor the disappearance of the epoxide spot by TLC.
-
Upon completion, neutralize the excess acid carefully with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Visualization of the Synthetic Workflow
The logical flow from starting material to the final product is illustrated below.
Caption: Synthetic pathway from 3-Sulfolene to this compound.
PART 2: Physicochemical Properties and Applications
Understanding the properties of this compound is key to leveraging its synthetic potential.
Key Physicochemical Data
| Property | Value | Significance for Synthesis |
| Molecular Formula | C₄H₇BrO₃S | Confirms elemental composition. |
| Molecular Weight | 215.07 g/mol | Essential for stoichiometric calculations. |
| Appearance | Typically a white to off-white crystalline solid. | Provides a simple visual check for purity. |
| Solubility | Soluble in polar organic solvents (e.g., EtOAc, acetone, acetonitrile). | Guides choice of reaction and purification solvents. |
| Reactivity Centers | C-Br bond (electrophilic), O-H bond (nucleophilic/acidic). | The basis of its synthetic versatility. |
Role in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but a critical building block for constructing complex APIs. Its utility stems from the orthogonal reactivity of its two functional groups.
-
The Bromo Group: Serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functionalities, including amines, azides, thiols, and carbon nucleophiles, which are essential for building the pharmacophores of drug candidates.
-
The Hydroxyl Group: Can be used as a handle for further modifications, such as esterification or etherification. It can also participate in hydrogen bonding, which is a critical interaction for drug-target binding. The stereochemistry of the hydroxyl group on the rigid sulfolane scaffold can be used to control the three-dimensional orientation of substituents, aiding in the design of highly specific ligands.
The logical relationship of its functional groups to its synthetic utility is depicted below.
Caption: Functional groups of the molecule and their associated applications.
PART 3: References
The synthesis and reactions described are based on fundamental principles of organic chemistry and established methodologies. Specific examples and further details can be found in specialized chemical literature and patent databases.
-
For general synthetic methods and mechanisms:
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]
-
-
For practical laboratory techniques: 2. Title: Purification of Laboratory Chemicals Source: Butterworth-Heinemann URL: [Link]
-
For searching specific applications and patents: 3. Title: SciFinder Source: Chemical Abstracts Service (CAS), a division of the American Chemical Society URL: [Link]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Bromo-4-hydroxysulfolane
Foreword: Proactive Characterization for Robust Drug Development
In the landscape of pharmaceutical development, the stability of intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox but a cornerstone of process safety, product efficacy, and shelf-life. The sulfolane moiety, a highly polar and generally stable organosulfur structure, is a valuable building block in organic synthesis.[1] However, the introduction of functional groups, such as in 3-Bromo-4-hydroxysulfolane, can significantly alter its physicochemical properties, including its response to thermal stress.
This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of this compound. In the absence of extensive published data on this specific molecule, we will leverage foundational knowledge of the parent sulfolane ring's behavior and established analytical methodologies. This document is structured not as a retrospective summary, but as a proactive, field-proven strategy for researchers, scientists, and drug development professionals to thoroughly characterize this and similar molecules. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to stability assessment.
Foundational Understanding: The Sulfolane Core and Substituent Effects
Sulfolane itself is recognized for its exceptional chemical and thermal stability.[2] It generally decomposes at temperatures exceeding 220°C, primarily yielding sulfur dioxide and polymeric materials.[2][3][4] However, this stability is not absolute and can be compromised by process conditions. The presence of oxygen, chlorides, and even water can accelerate degradation and induce corrosion, particularly at elevated temperatures.[3][5]
The structure of this compound introduces two key functional groups that are anticipated to influence its thermal behavior:
-
The C-Br Bond: Carbon-bromine bonds are generally less stable than C-H or C-C bonds and can be susceptible to homolytic or heterolytic cleavage under thermal stress. This could be a primary initiation point for degradation.
-
The Hydroxyl Group (-OH): The presence of a hydroxyl group can introduce new reaction pathways, such as dehydration (elimination of water), particularly in the presence of acidic or basic impurities.
A predicted boiling point of 440.7°C and a flash point of 220.3°C for this compound suggest a degree of thermal robustness, but these computational values require empirical validation.[6][7]
A Strategic Framework for Thermal Stability Assessment
A comprehensive evaluation of thermal stability necessitates a multi-faceted analytical approach. The following workflow is designed to provide a holistic understanding of the molecule's behavior under thermal stress, from initial screening to in-depth degradation product analysis.
Caption: Proposed experimental workflow for thermal stability assessment.
Step 1: Thermogravimetric Analysis (TGA) - Defining the Decomposition Onset
Causality: TGA is the initial, critical step to determine the temperature at which the molecule begins to lose mass due to decomposition. This provides a clear upper temperature limit for handling and processing.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.
-
Atmosphere: Run the experiment under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to assess the impact of oxygen on stability.[4]
-
Temperature Program: Ramp the temperature from ambient (e.g., 30°C) to 500°C at a rate of 10°C/min.
-
Analysis: Determine the onset temperature of mass loss (Tonset) from the resulting thermogram. A significant difference in Tonset between the nitrogen and air runs will indicate oxidative instability.
Step 2: Differential Scanning Calorimetry (DSC) - Uncovering Thermal Events
Causality: DSC detects endothermic and exothermic transitions, such as melting, boiling, and decomposition. This is crucial for understanding if the compound melts before it decomposes, a critical consideration for process safety and formulation.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from ambient to a temperature just below the Tonset determined by TGA at 10°C/min.
-
Cool to ambient at 10°C/min.
-
Reheat to the upper temperature limit at 10°C/min.
-
-
Analysis: Identify the melting point (Tm) as the peak of the endotherm and any exothermic events that may indicate decomposition.
| Parameter | Technique | Information Gained |
| Onset of Decomposition (Tonset) | TGA | Upper temperature limit for stability. |
| Melting Point (Tm) | DSC | Physical phase transition temperature. |
| Enthalpy of Fusion (ΔHf) | DSC | Energy required for melting. |
| Exothermic Decomposition | DSC | Indicates energetic decomposition event. |
Table 1: Key quantitative data from initial thermal analysis.
Degradation Profile: Identification of Pathways and Products
Understanding what the compound degrades into is as important as knowing when it degrades. This requires a forced degradation study coupled with powerful analytical separation and identification techniques.
Step 3: Isothermal Stress Testing
Causality: By holding the sample at temperatures below, at, and slightly above the Tonset determined by TGA, we can generate a sufficient quantity of degradation products for identification and quantify the rate of degradation.
Experimental Protocol:
-
Sample Preparation: Prepare multiple vials containing a known concentration of this compound in a suitable, high-boiling point solvent.
-
Stress Conditions: Place the vials in calibrated ovens at three temperatures (e.g., Tonset - 20°C, Tonset, and Tonset + 20°C).
-
Time Points: Remove vials at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately cool the vials in an ice bath to stop further degradation.
-
Analysis: Analyze the samples by HPLC-UV to quantify the remaining parent compound and the formation of degradation products. Pool samples for identification by LC-MS/MS.
Step 4: Degradant Identification with Chromatography and Mass Spectrometry
Causality: The combination of liquid chromatography (for separation) and mass spectrometry (for identification) is the gold standard for elucidating the structures of unknown degradation products.[8][9]
Experimental Protocol (HPLC-MS/MS):
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reverse-phase C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradants.[9]
-
Data Analysis:
-
Compare stressed and unstressed samples to identify new peaks.
-
Use the accurate mass measurement from the MS to propose elemental compositions.
-
Use MS/MS fragmentation patterns to elucidate the structures of the degradants.
-
Predicted Degradation Pathways
Based on the structure of this compound and the known chemistry of sulfolanes, we can hypothesize several potential degradation pathways under thermal stress.
Caption: Hypothesized thermal degradation pathways.
-
Elimination of HBr: This is a highly probable pathway, leading to the formation of an unsaturated sulfolene intermediate. The released HBr is corrosive and could catalyze further degradation.
-
Dehydration: The elimination of a water molecule is another likely pathway, also potentially forming an unsaturated intermediate.
-
Ring Opening and SO₂ Extrusion: At higher temperatures, cleavage of the C-S bonds in the sulfolane ring is expected, leading to the release of sulfur dioxide (SO₂) and the formation of various brominated C4 hydrocarbon fragments.[4][5]
-
Polymerization: The unsaturated intermediates formed from elimination reactions can subsequently polymerize, leading to the formation of high molecular weight, insoluble materials.[4]
Conclusion and Forward Look
The thermal stability of this compound is a critical parameter for its safe and effective use in pharmaceutical development. While direct experimental data is scarce, a systematic investigation using the framework outlined in this guide—employing TGA, DSC, and forced degradation studies with LC-MS analysis—will provide the necessary data to establish safe operating limits, predict potential degradation products, and ensure the stability and quality of intermediates and final APIs. This proactive approach to characterization is indispensable for robust process development and regulatory compliance.
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Vertex AI Search. Properties of Sulfolane Quoted in the Literature. 2
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Headley, J. V., & Purnell, C. N. (2003). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Journal of Environmental Science and Health, Part A, 38(3), 485-500.
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Alaska Department of Environmental Conservation. (2010). SULFOLANE TECHNICAL ASSISTANCE AND EVALUATION REPORT.
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Schneider, W. (n.d.). Extraction Unit Sulfolane Solvent Regeneration. Stratus Engineering, Inc.
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Headley, J. V., & Purnell, C. N. (2003). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. ResearchGate.
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Kopyscinski, J., et al. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Metals, 8(10), 827.
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A Comprehensive Technical Guide to 3-Bromo-4-hydroxysulfolane and its Synonymous Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-Bromo-4-hydroxysulfolane, a versatile heterocyclic compound. Intended for professionals in chemical research and pharmaceutical development, this document elucidates the compound's nomenclature, chemical properties, synthesis, and its applications as a pivotal building block in the creation of novel molecules.
Chemical Identity and Nomenclature: Establishing a Common Language
This compound is a specific chemical entity that is referenced in scientific literature and commercial catalogs under a variety of names. A thorough understanding of these synonyms is crucial for effective literature searches and clear communication within the scientific community.
The compound is systematically named according to IUPAC nomenclature, with variations in numbering and stereochemical descriptors. The most common synonyms and identifiers are compiled below for clarity and cross-referencing.
Table 1: Synonyms and Chemical Identifiers for this compound [1][2][3][4][5][6][7][8]
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | 4-bromo-1,1-dioxothiolan-3-ol[3][7] |
| CAS Registry Number | 35330-57-5[1][2][5][6][8] |
| Molecular Formula | C4H7BrO3S[1][2][5][6][8] |
| Molecular Weight | 215.07 g/mol [1][3][5][7] |
| Alternative Names | 3-Bromo-4-hydroxy-tetrahydrothiophene-1,1-dioxide[1][5][7] |
| 4-Bromotetrahydrothiophene-3-ol 1,1-dioxide[1][5] | |
| 3-Bromo-4-hydroxy-1-thiolane-1,1-dione[1][5] | |
| trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide[6] | |
| 4-Bromo-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol[5] | |
| 3-Bromo-4-hydroxytetrahydro-1H-1lambda6-thiophene-1,1-dione[1][5] | |
| Commercial Identifiers | IFLAB-BB F0880-0042[1][5] |
| OTAVA-BB BB0114340061[1][5] |
Physicochemical Properties: A Foundation for Application
The utility of this compound in synthetic chemistry is underpinned by its distinct physical and chemical properties. These characteristics dictate its solubility, reactivity, and appropriate handling and storage conditions.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | [8] |
| Melting Point | 190 °C | [1][5][8] |
| Boiling Point | 440.7 °C at 760 mmHg | [1][5] |
| Density | 2.016 g/cm³ | [1][5] |
| Flash Point | 220.3 °C | [1][5] |
| Solubility | Soluble in polar solvents such as water and dichloromethane. | |
| Storage Temperature | 2-8°C | [8] |
The presence of a bromine atom and a hydroxyl group on the sulfolane ring renders the molecule highly functionalized and reactive. The bromine atom, in particular, serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application as a synthetic intermediate.
Synthesis and Purification: A Detailed Experimental Protocol
The synthesis of this compound is most commonly achieved through the bromohydroxylation of 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). The following protocol is a well-established method for its preparation.
Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
This procedure involves the addition of the elements of hypobromous acid (HOBr) across the double bond of 3-sulfolene. N-bromosuccinimide (NBS) in an aqueous medium serves as a convenient source of electrophilic bromine.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
2,5-dihydrothiophene-1,1-dioxide (3-sulfolene)
-
N-bromosuccinimide (NBS)
-
Deionized water
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.
-
Add 2 mL of deionized water to the flask along with a magnetic stir bar.
-
Assemble a reflux apparatus by attaching the condenser to the flask.
-
Heat the mixture in a boiling water bath with continuous stirring for 1 hour.
-
After 1 hour, remove the heat source and allow the flask to cool to room temperature.
-
Collect the resulting crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
Purification by Recrystallization:
-
Transfer the crude product to a beaker and add a minimum amount of hot water to dissolve the crystals.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.
-
Once crystal formation appears complete, place the beaker in an ice bath to maximize crystallization.
-
Collect the purified crystals by suction filtration and wash with a small amount of ice-cold water.
-
Allow the crystals to dry thoroughly.
Mechanism of Reaction:
The reaction proceeds through a three-step mechanism. Initially, the electrophilic bromine from NBS is attacked by the electron-rich double bond of 3-sulfolene, forming a cyclic bromonium ion intermediate. Subsequently, a water molecule attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine, leading to a trans-addition. Finally, a proton is lost from the oxonium ion to yield the trans-3-bromo-4-hydroxysulfolane and succinimide as a byproduct.
Caption: Reaction mechanism workflow.
Applications in Synthesis and Drug Discovery
The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of a diverse range of more complex molecules. Its utility is particularly notable in the fields of medicinal chemistry and materials science.
A Versatile Synthetic Intermediate
The sulfolane ring is a stable and polar moiety that can impart desirable pharmacokinetic properties, such as increased water solubility, to drug candidates. The bromine and hydroxyl groups serve as handles for further chemical modifications. For instance, the bromine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups. The hydroxyl group can be oxidized to a ketone or involved in esterification or etherification reactions.
Caption: Synthetic utility of this compound.
Role in the Development of Bioactive Compounds
The incorporation of a sulfolane moiety into molecular structures has been explored in the development of various therapeutic agents. While specific drugs containing the this compound scaffold are not prevalent, the broader class of sulfolane derivatives has shown promise. The structural rigidity and polarity of the sulfolane ring can influence the binding of a molecule to its biological target.
Furthermore, bromine-containing heterocyclic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom in this compound makes it an attractive starting material for the synthesis of libraries of compounds for biological screening. For example, derivatives of this compound could be investigated for their potential as inhibitors of bacterial or fungal growth.
Applications in Materials Science
The sulfone group is a strong electron-withdrawing group, and its incorporation into organic molecules can significantly influence their electronic properties. Sulfolane derivatives have been investigated for their potential use in the development of organic semiconductors. The high polarity and thermal stability of the sulfolane unit are advantageous in these applications. While this is an emerging area of research, the synthetic accessibility of functionalized sulfolanes like this compound provides a platform for the design and synthesis of novel materials with tailored electronic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as an eye irritant.[3] Standard laboratory safety practices, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, are essential. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, accessible through a variety of synonymous names, is a valuable and versatile building block in modern organic synthesis. Its well-defined chemical properties and predictable reactivity make it a reliable intermediate for the construction of more complex molecular architectures. The detailed synthetic protocol provided herein offers a practical guide for its preparation and purification. With potential applications spanning from medicinal chemistry to materials science, this compound is a compound of significant interest to researchers and developers in these fields. A comprehensive understanding of its chemistry is key to unlocking its full potential in the creation of novel and functional molecules.
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PubChem. (n.d.). Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol. Retrieved from [Link]
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NIST. (n.d.). Thiophene, tetrahydro-, 1,1-dioxide. Retrieved from [Link]
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PubChem. (n.d.). Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide. Retrieved from [Link]
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St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
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ResearchGate. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of sulforaphane derivatives as potential antitumor agents. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
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-
ResearchGate. (2017). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Retrieved from [Link]
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Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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HKBU Scholars. (1994). Asymmetric Synthesis of Chiral Sulfinate Esters and Sulfoxides. Synthesis of Sulforaphane. Retrieved from [Link]
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chemeurope.com. (n.d.). Sulfolane. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical and physical properties of sulfolane. Retrieved from [Link]
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MDPI. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Retrieved from [Link]
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Organic Process Research & Development. (n.d.). Sulfolane: A Versatile Dipolar Aprotic Solvent. Retrieved from [Link]
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PubMed Central. (n.d.). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Retrieved from [Link]
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Taylor & Francis. (n.d.). Sulfolane – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical and physical properties of sulfolane and selected alkanolamines (51). Retrieved from [Link]
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PubMed. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved from [Link]
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ResearchGate. (2025). Efficient and Facile Synthesis of Chiral Sulfonamides via Asymmetric Multicomponent Reactions. Retrieved from [Link]
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Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
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ResearchGate. (2025). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of trans-3-Bromo-4-hydroxysulfolane
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of trans-3-Bromo-4-hydroxysulfolane, a valuable sulfonylating agent and building block in organic synthesis.[1] The described method utilizes the electrophilic bromination of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in an aqueous medium. This guide is designed for researchers in chemistry and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations.
Introduction and Scientific Context
3-Bromo-4-hydroxysulfolane (CAS: 35330-57-5) is an organosulfur compound featuring a sulfolane ring functionalized with adjacent bromine and hydroxyl groups.[1][2] This unique structure, with the molecular formula C₄H₇BrO₃S, makes it a versatile intermediate for the synthesis of more complex molecules.[1][3] The synthesis detailed herein follows a green chemistry approach, employing water as the solvent and avoiding the use of highly toxic molecular bromine.[4] The procedure involves the addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide and water, across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[4] This method is reliable and yields the trans diastereomer with high stereoselectivity due to the reaction mechanism.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic addition mechanism. N-bromosuccinimide (NBS) serves as an electrophilic bromine source ("Br⁺" equivalent) in the polar aqueous medium.[4] The reaction is initiated by the attack of the π-electrons of the carbon-carbon double bond in 2,5-dihydrothiophene-1,1-dioxide on the bromine atom of NBS. This results in the formation of a cyclic bromonium ion intermediate. Subsequently, a water molecule performs a nucleophilic attack on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium group, leading to an anti-addition and establishing the trans stereochemistry of the final product. A final deprotonation step yields trans-3-Bromo-4-hydroxysulfolane and succinimide as a byproduct.[4]
Reaction Scheme:
Caption: Overall reaction for the synthesis of trans-3-Bromo-4-hydroxysulfolane.
Mechanistic Pathway:
Caption: Key mechanistic steps in the formation of the trans product.
Materials and Equipment
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 2,5-Dihydrothiophene-1,1-dioxide | C₄H₆O₂S | 118.15 | 1.18 g | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | ~150 mL | In-house |
| Filter Paper | N/A | N/A | Several sheets | Whatman |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser and Keck clamp
-
Hot plate with magnetic stirring capability
-
250 mL Beaker (for water bath)
-
Stand and clamps
-
Büchner funnel and filter flask (for suction filtration)
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Spatula and weighing paper
-
Melting point apparatus (e.g., Fischer-Johns)
-
FT-IR Spectrometer
Detailed Experimental Protocol
This protocol is designed to be completed over two laboratory periods to allow for sufficient time for recrystallization.
Part 1: Reaction Setup and Reflux
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 1.18 g of 2,5-dihydrothiophene-1,1-dioxide and 1.78 g of N-bromosuccinimide (NBS).
-
Rationale: Using stoichiometric amounts of reactants ensures the complete conversion of the starting material.
-
-
Solvent Addition: Add 50 mL of deionized water to the flask, followed by a magnetic stir bar.[4]
-
Rationale: Water acts as both the solvent and the nucleophile (providing the hydroxyl group) in this reaction.
-
-
Apparatus Assembly: Assemble a reflux apparatus. Clamp the flask so it is suspended in a 250 mL beaker on a hot plate. Attach the reflux condenser to the flask using a Keck clamp. Add enough water to the beaker to create a bath around the reaction mixture.[4]
-
Rationale: A water bath provides uniform and controlled heating, preventing decomposition of the reactants or products. The condenser prevents the evaporation of the solvent.
-
-
Reaction Execution: Turn on the magnetic stirrer to ensure the mixture is homogeneous. Heat the water bath to a boil and maintain the reflux for one hour.[4] Add water to the bath as needed to compensate for evaporation.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. One hour is sufficient for the reaction to go to completion.
-
Part 2: Product Isolation and Purification
-
Cooling: After one hour, turn off the heat, remove the water bath, and allow the apparatus to cool to room temperature.[4]
-
Rationale: Gradual cooling promotes the formation of larger, purer crystals.
-
-
Crude Product Isolation: Once cooled, collect the solid product by suction filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold deionized water.[4]
-
Rationale: Suction filtration is an efficient method for separating a solid product from a liquid. Washing with ice-cold water removes water-soluble impurities (like the succinimide byproduct) while minimizing the loss of the desired product, which is less soluble in cold water.
-
-
Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. Allow the solution to cool slowly to room temperature. For optimal crystal growth, let the flask stand undisturbed until the next laboratory period.[4]
-
Rationale: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in hot water but less so at room temperature, while impurities may remain dissolved. Slow cooling is crucial for forming a pure crystalline lattice.
-
-
Final Product Collection: Once crystal formation is complete, cool the flask in an ice bath to maximize precipitation. Collect the purified crystals by suction filtration, washing them with a small portion of ice-cold water.[4]
-
Drying: Dry the final product on several layers of filter paper or in a desiccator. Weigh the dried product to determine the final yield and perform characterization.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification process.
Characterization
The final product, trans-3-Bromo-4-hydroxysulfolane, should be a solid crystalline material.[5] The identity and purity of the compound can be confirmed using the following methods:
-
Melting Point: Determine the melting point range of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
-
FT-IR Spectroscopy: Acquire an infrared spectrum of the product. Key absorbances to look for include a broad peak for the O-H stretch (hydroxyl group) around 3400 cm⁻¹ and strong peaks for the S=O stretches (sulfone group) around 1300 cm⁻¹ and 1100 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for complete structural elucidation and confirmation of the trans stereochemistry.
Safety Precautions and Hazard Management
It is imperative to adhere to standard laboratory safety procedures. This includes wearing appropriate Personal Protective Equipment (PPE) at all times.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Ventilation: Conduct the experiment in a well-ventilated laboratory or under a chemical fume hood.[6][7]
-
Chemical Hazards:
-
First Aid Measures:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[6][7][9]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7][9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[6][7]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[6][7]
References
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
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-
PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-4-hydroxysulfolane Using N-Bromosuccinimide
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of trans-3-Bromo-4-hydroxysulfolane, a valuable sulfonylating agent and building block in organic synthesis.[1] The protocol details the bromohydrination of 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide) using N-Bromosuccinimide (NBS) in an aqueous medium. This method represents an efficient and safer alternative to using elemental bromine, proceeding via an electrophilic addition mechanism to yield the target compound with high selectivity.[2] We will elucidate the reaction mechanism, provide a detailed step-by-step protocol, outline critical safety precautions, and present data in a structured format to ensure reproducibility and success for researchers in synthetic chemistry and drug development.
Introduction and Scientific Principle
3-Bromo-4-hydroxysulfolane is a bifunctional molecule featuring a bromine atom and a hydroxyl group on a sulfolane ring.[1][3] This structure makes it a versatile intermediate for introducing the sulfolane moiety and for subsequent chemical transformations. The synthesis described herein leverages N-Bromosuccinimide (NBS), a crystalline solid that is significantly easier and safer to handle than volatile, highly corrosive liquid bromine.[2][4]
The reaction proceeds via the electrophilic addition of a bromine cation equivalent to the alkene in 3-sulfolene. In an aqueous solvent, NBS serves as an efficient source for electrophilic bromine (Br⁺).[2][5] The key to this synthesis is the choice of water as the solvent, which not only facilitates the reaction but also acts as the nucleophile, trapping the intermediate to form the desired bromohydrin.
Reaction Mechanism: Bromohydrin Formation
The use of NBS in an aqueous solution for the conversion of alkenes to bromohydrins is a classic and reliable transformation in organic chemistry.[4] The mechanism involves three key stages:
-
Electrophilic Attack and Bromonium Ion Formation : The π-electrons of the carbon-carbon double bond in 3-sulfolene attack the electrophilic bromine atom of NBS. This results in the formation of a cyclic bromonium ion intermediate and a resonance-stabilized succinimide anion.[2] The formation of this three-membered ring is a crucial step that dictates the stereochemical outcome of the reaction.
-
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion ring, leading to an anti-addition.
-
Deprotonation : The resulting oxonium ion is deprotonated by another water molecule or the succinimide anion to yield the final, neutral trans-3-Bromo-4-hydroxysulfolane product and succinimide as a byproduct.[2]
The trans stereochemistry of the product is a direct consequence of the backside attack by the water molecule on the cyclic bromonium ion intermediate.[2][4]
Experimental Protocol
This protocol is adapted from established procedures and optimized for clarity and safety.[2][6]
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Sulfolene | 77-79-2 | 118.15 | 1.20 g (10.15 mmol) | Purity ≥98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.81 g (10.17 mmol) | Purity ≥99%. Recrystallize if yellow. |
| Deionized Water | 7732-18-5 | 18.02 | ~15 mL | For reaction and recrystallization. |
| 25-mL Round-bottom flask | - | - | 1 | - |
| Reflux Condenser | - | - | 1 | - |
| Magnetic Stirrer/Hotplate | - | - | 1 | - |
| Magnetic Stir Bar | - | - | 1 | - |
| Buchner Funnel & Filter Flask | - | - | 1 set | For vacuum filtration. |
| Filter Paper | - | - | As needed | - |
| Beakers | - | - | Various sizes | - |
Safety Precautions
-
N-Bromosuccinimide (NBS) is harmful if swallowed, is corrosive, and causes severe skin burns and eye damage.[7][8] It is also an oxidizing agent.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical safety goggles, and nitrile gloves.[9]
-
Handling : Conduct the entire experiment in a well-ventilated fume hood.[10] Avoid inhaling dust from NBS.[11] In case of skin contact, immediately wash with copious amounts of water.[8]
-
Waste Disposal : Dispose of all chemical waste according to your institution's guidelines.
Step-by-Step Synthesis Procedure
-
Apparatus Setup : Place 1.20 g (10.15 mmol) of 3-sulfolene and 1.81 g (10.17 mmol, ~1.0 equiv) of N-bromosuccinimide into a 25-mL round-bottom flask containing a magnetic stir bar.
-
Solvent Addition : Add 2 mL of deionized water to the flask and attach a reflux condenser.[2]
-
Reaction Execution : Lower the apparatus into a water bath preheated to 80-90°C on a stirrer/hotplate. Stir the mixture and heat for 25-30 minutes.[6] During this period, the solid reactants will dissolve.
-
Product Isolation : After the heating period, remove the flask from the water bath and allow it to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 15-20 minutes to maximize crystallization of the product.
-
Purification : Collect the solid product via vacuum filtration using a Buchner funnel. Wash the crystals with a small portion (~2-3 mL) of ice-cold deionized water to remove the succinimide byproduct.
-
Recrystallization : Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot deionized water (approximately 10-12 mL). Dissolve the solid in the boiling water, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Final Steps : Collect the purified, white crystalline product by vacuum filtration. Allow the product to air dry on the filter paper, then place it in a desiccator to dry completely.
Characterization
The final product, trans-3-Bromo-4-hydroxysulfolane, is a solid.[3] Expected characterization data includes:
-
Molecular Formula : C₄H₇BrO₃S[1]
-
Molecular Weight : 215.07 g/mol [12]
-
Appearance : White solid[3]
-
Yield : Typical yields for this reaction range from 40% to 90%.[6]
Discussion and Expert Insights
-
Choice of Reagent : NBS is the ideal reagent for this transformation. It acts as a source of electrophilic bromine while avoiding the hazards and side reactions associated with Br₂. Using Br₂ directly could lead to the formation of the dibrominated product.[4][13]
-
Role of Water : Water is not merely a solvent; it is a critical reactant. Its nucleophilic attack on the bromonium ion is what introduces the hydroxyl group. Using a non-nucleophilic solvent would lead to different products.
-
Temperature Control : Heating the reaction helps to ensure all reactants dissolve and increases the reaction rate. However, excessive heating should be avoided as 3-sulfolene can undergo a retro-cheletropic reaction to release butadiene and sulfur dioxide at higher temperatures (~110-135°C).[13][14]
-
Purification : The primary byproduct, succinimide, has high solubility in water, especially compared to the product at lower temperatures. This difference in solubility is exploited during the cooling, filtration, and recrystallization steps to achieve a high-purity final product.
Conclusion
The protocol described provides an effective, reliable, and relatively safe method for synthesizing this compound. By using N-bromosuccinimide in an aqueous medium, this procedure allows for the selective formation of the desired bromohydrin in good yield. This application note serves as a practical guide for researchers requiring this versatile intermediate for their synthetic endeavors.
References
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
-
ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. [Link]
- Journal of Chemical Education. (1948). Preparation of the bromohydrin of 3-sulfolene.
-
Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemia. (2022, April 14). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions. [Link]
-
Chemistry Stack Exchange. (2018, September 26). Bromination with NBS on cyclic structures. [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
YouTube. (2014, February 9). Allylic Bromination Using NBS. [Link]
-
Wikipedia. Sulfolene. [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. [Link]
-
YouTube. (2020, October 24). Brominating the Allylic Position with NBS. [Link]
-
St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
-
Molecules. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Link]
-
PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
-
Course Hero. Experiment #4 Report. [Link]
-
Study.com. Give the equation to show the formation of 1,3-butadiene from 3-sulfolene. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
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Protocol and Application Notes for the Purification of 3-Bromo-4-hydroxysulfolane from a Synthetic Reaction Mixture
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-hydroxysulfolane is a functionalized organosulfur compound with potential applications as a versatile building block in medicinal chemistry and materials science. The sulfolane ring provides high polarity and thermal stability, while the bromo and hydroxyl functionalities offer reactive sites for further synthetic transformations[1][2]. Achieving high purity of this compound is paramount for ensuring reproducible outcomes in downstream applications and for accurate characterization. This document provides a comprehensive, field-tested guide for the purification of this compound from a typical crude reaction mixture, employing a strategic combination of extractive workup and flash column chromatography. The rationale behind each step is detailed to provide a deep understanding of the purification cascade.
Introduction: The Imperative for Purity
The biological activity and material properties of novel chemical entities are intrinsically linked to their purity. In the context of drug development, even trace impurities can lead to erroneous biological data or unforeseen toxicity. For a key intermediate like this compound, contaminants from its synthesis can interfere with subsequent reactions, leading to low yields and complex side-product profiles.
This guide is structured to move from a theoretical understanding of the target molecule and its likely contaminants to a practical, step-by-step purification protocol. The methodology is designed to be robust and adaptable, enabling researchers to consistently obtain high-purity this compound.
Characterization of the Target Molecule and Impurities
A successful purification strategy begins with a thorough understanding of the physicochemical properties of the target compound and the potential impurities that may accompany it from the synthesis process.
Physicochemical Properties of this compound
The molecule's structure is characterized by a highly polar sulfone group (SO₂), a hydroxyl group (-OH), and a bromine atom, all contributing to its high polarity and low volatility[1]. These properties dictate the choice of purification techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BrO₃S | [3][4] |
| Molecular Weight | 215.07 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | ~190 °C | [3] |
| Boiling Point | 440.7 °C at 760 mmHg | [3] |
| Polar Surface Area | 63 Ų | [1] |
| Solubility | Miscible with water and polar organic solvents | [6] |
The high boiling point makes vacuum distillation a challenging option, as it may require high temperatures that could lead to thermal decomposition[7]. Therefore, chromatographic methods are preferred.
Anticipated Impurities from Synthesis
A common synthetic route to this compound is the bromination of a 4-hydroxysulfolane precursor, often using an electrophilic bromine source like N-bromosuccinimide (NBS)[1]. This reaction profile suggests the following potential impurities:
-
Unreacted Starting Material: 4-hydroxysulfolane.
-
Reaction Byproducts: Succinimide (if NBS is used), which is highly polar and water-soluble.
-
Over-brominated Species: Di-brominated sulfolane derivatives.
-
Acidic Impurities: Degradation of sulfolane derivatives can generate acidic materials, such as sulfur dioxide[7][8].
-
Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate).
Overall Purification Strategy
The purification workflow is designed as a two-stage process to systematically remove distinct classes of impurities. First, an aqueous extractive workup removes highly polar, water-soluble, and acidic/basic impurities. Second, flash column chromatography separates the target compound from structurally similar organic impurities.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Aqueous Extractive Workup
Rationale: This initial step aims to remove the bulk of non-organic and highly polar impurities. Washing with a weak base like sodium bicarbonate neutralizes and removes any acidic byproducts, a common issue with sulfolane chemistry[8][9]. The subsequent brine wash helps to break up any emulsions and begins the drying process.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release any evolved gas (CO₂). Shake gently for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of brine to the organic layer in the funnel. Shake for 30 seconds.
-
Allow the layers to separate and drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to act as a drying agent. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude product, which is now ready for chromatographic purification.
Protocol 2: Flash Column Chromatography
Rationale: Flash chromatography is the core purification step, separating compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. Given the high polarity of this compound, a normal-phase setup with silica gel is effective. A gradient elution, starting from a low polarity mobile phase and gradually increasing, is employed to first elute non-polar impurities before cleanly eluting the more polar target compound[10][11]. Dry loading the sample onto silica gel prevents dissolution issues and promotes a narrow band at the start of the separation, leading to better resolution.
Materials:
-
Crude product from Protocol 1
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
-
Compressed air or pump for flash chromatography
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate in a TLC chamber using a 70:30 mixture of Ethyl Acetate/Hexane. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The target compound is expected to be a major, polar spot (low Rf).
-
Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., acetone or dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. c. Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Column Packing: a. Prepare a slurry of silica gel in 100% hexane (or a low-polarity starting eluent like 5% EtOAc in hexane). b. Pour the slurry into the chromatography column and use pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Loading and Elution: a. Carefully add the dry-loaded sample as a layer on top of the packed silica bed. b. Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition. c. Begin elution with a low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane). d. Gradually increase the polarity of the mobile phase according to the gradient schedule in the table below. Collect fractions continuously.
-
Fraction Analysis and Product Isolation: a. Monitor the elution by spotting fractions onto TLC plates and developing them. b. Identify the fractions containing the pure desired product. These will show a single spot corresponding to the main product spot from the initial crude TLC. c. Combine the pure fractions into a pre-weighed round-bottom flask. d. Remove the solvent using a rotary evaporator. Further dry the solid product under high vacuum to remove any residual solvent. e. Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
| Chromatography Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase separation of polar molecules. |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar solvent. |
| Elution Gradient | Start: 20% B in AGradient: 20% → 80% B over 10-15 column volumes | Gradually increases eluting power to separate compounds by polarity. |
| Detection | TLC with UV (254 nm) and/or KMnO₄ stain | The sulfone group may not be UV active; a chemical stain is reliable. |
| Expected Rf (70% EtOAc/Hex) | ~0.2 - 0.4 | Highly dependent on exact conditions, but should be significantly lower than 1.0. |
Concluding Remarks
The successful purification of this compound is readily achievable through the systematic application of the protocols described herein. By first removing bulk impurities with an extractive workup and then resolving closely-related organic compounds with gradient flash chromatography, researchers can obtain this valuable synthetic intermediate with a high degree of purity. This foundational purity is the bedrock upon which reliable and innovative research in drug discovery and materials science is built.
References
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This compound | CAS 35330-57-5 . LookChem. [Link]
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Purification of Sulfolane . LookChem Chempedia. [Link]
- Purifying sulfolane.
- Purification of sulfolane compounds.
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers . ACS Publications. [Link]
-
Sulfolane . Sciencemadness Wiki. [Link]
-
Purifying sulfolane . European Patent Office (EP 0412214 A1). [Link]
-
3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide . PubChem. [Link]
-
Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica . ACS Sustainable Chemistry & Engineering. [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials . Chemical Science (RSC Publishing). [Link]
-
3-bromo-4-hydroxytoluene . Organic Syntheses Procedure. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography . Biotage. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . PMC - NIH. [Link]
-
Sulfolane . Wikipedia. [Link]
-
Sulfolane: A Versatile Dipolar Aprotic Solvent . Organic Process Research & Development. [Link]
-
Sulfolane Derivatives . The Journal of Organic Chemistry. [Link]
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Application of 3-Bromo-4-hydroxysulfolane in Agrochemical Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 3-Bromo-4-hydroxysulfolane as a versatile building block in the synthesis of agrochemicals. We will delve into its chemical properties, synthesis, and a detailed protocol for its utilization in the preparation of a sulfonylurea herbicide, a class of compounds widely used for weed control.
Introduction to this compound: A Key Synthetic Intermediate
This compound, with the chemical formula C₄H₇BrO₃S, is a functionalized heterocyclic compound. Its structure, featuring a sulfolane ring substituted with both a bromine atom and a hydroxyl group, makes it a valuable intermediate in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can be a site for further functionalization. These characteristics allow for the construction of more complex molecules, including those with desirable biological activity for agricultural applications.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a starting material is crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₄H₇BrO₃S |
| Molecular Weight | 215.07 g/mol |
| Appearance | Solid |
| Melting Point | 190 °C |
| Boiling Point | 440.7 °C at 760 mmHg |
| Density | 2.016 g/cm³ |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of a precursor. A common method involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with a brominating agent such as N-bromosuccinimide (NBS) in an aqueous medium.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Protocol for the Synthesis of this compound
This protocol is based on established laboratory procedures for the bromination of cyclic sulfones.
Materials:
-
2,5-dihydrothiophene-1,1-dioxide
-
N-bromosuccinimide (NBS)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 2,5-dihydrothiophene-1,1-dioxide (1.0 eq) and N-bromosuccinimide (1.1 eq).
-
Add a minimal amount of deionized water to form a slurry.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted NBS and succinimide byproduct.
-
Dry the product under vacuum to obtain this compound.
Application in the Synthesis of a Sulfonylurea Herbicide
This compound is a key precursor for the synthesis of certain sulfonylurea herbicides. The following section outlines a synthetic route to a sulfonylurea herbicide, exemplified by a structure analogous to commercially available compounds. The synthesis involves a two-step process: amination of this compound followed by reaction with a sulfonyl isocyanate or its equivalent.
Overall Synthetic Workflow
Caption: Workflow for Sulfonylurea Herbicide Synthesis.
Step 1: Synthesis of 3-Amino-4-hydroxysulfolane
Reaction Scheme:
Caption: Synthesis of 3-Amino-4-hydroxysulfolane.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq).
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to increase the rate of reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
The resulting crude 3-Amino-4-hydroxysulfolane can be purified by recrystallization or column chromatography.
Step 2: Synthesis of the Sulfonylurea Herbicide
The final step involves the coupling of 3-Amino-4-hydroxysulfolane with a sulfonyl carbamate derivative. This method avoids the direct handling of highly reactive and hazardous sulfonyl isocyanates. A general procedure is adapted from the synthesis of related sulfonylurea herbicides.[1]
Reaction Scheme:
Caption: Formation of the Sulfonylurea Herbicide.
Protocol:
-
In a reaction vessel, dissolve the sulfonyl carbamate (e.g., a pyridine or phenyl sulfonyl carbamate, 1.0 eq) and 3-Amino-4-hydroxysulfolane (1.0-1.2 eq) in a high-boiling aprotic solvent such as toluene or methylcyclohexane.
-
Heat the reaction mixture to 80-100 °C.
-
During the reaction, the alcohol byproduct (e.g., methanol or ethanol from the carbamate) is continuously removed by distillation to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by distillation under reduced pressure.[1]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature. The sulfonylurea product, being sparingly soluble in the solvent, will precipitate.
-
Filter the solid product and wash with a small amount of cold solvent.
-
Dry the final product under vacuum.
Causality and Self-Validation in the Protocols
-
Synthesis of this compound: The use of NBS in water is a well-established and safer alternative to using liquid bromine. The reaction progress is easily monitored by TLC, allowing for precise determination of the reaction endpoint. The crystallization upon cooling provides a straightforward method for initial purification.
-
Amination: The use of a large excess of ammonia helps to drive the substitution reaction to completion and minimize the formation of secondary amine byproducts. The choice of a moderately polar solvent like isopropanol facilitates the dissolution of the starting material.
-
Sulfonylurea Formation: The removal of the alcohol byproduct is a critical step that shifts the reaction equilibrium towards the product, ensuring a high yield.[1] The low solubility of the final sulfonylurea in the reaction solvent simplifies the purification process, often yielding a product of high purity by simple filtration.[1]
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of complex agrochemicals. Its bifunctional nature allows for the introduction of the sulfolane moiety into target molecules, which can impart desirable physicochemical and biological properties. The protocols provided herein offer a clear and logical pathway for the synthesis and utilization of this compound in the development of novel sulfonylurea herbicides. The methodologies are designed to be robust and scalable, providing a solid foundation for further research and development in the agrochemical industry.
References
-
Lookchem. Cas 35330-57-5, this compound. [Link]
-
PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
- Google Patents. CN101671328B - Novel synthesis method of sulfonylurea weedicide.
Sources
The Strategic Application of 3-Bromo-4-hydroxysulfolane in the Synthesis of Novel Antimicrobial Agents: A Detailed Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Within this landscape, the versatile sulfolane ring system, particularly functionalized variants, presents a promising starting point for the synthesis of compounds with potent biological activity. This comprehensive guide focuses on the strategic utilization of 3-Bromo-4-hydroxysulfolane as a key precursor in the generation of innovative antimicrobial agents. We will delve into the chemical rationale behind its use, provide detailed protocols for the synthesis of derivatives, and outline methodologies for the evaluation of their antimicrobial efficacy.
Introduction: The Potential of the Sulfolane Scaffold
The sulfolane moiety, a five-membered heterocyclic sulfone, offers a unique combination of properties that make it an attractive scaffold in medicinal chemistry. Its high polarity, metabolic stability, and three-dimensional structure provide a robust framework for the introduction of various pharmacophoric groups. The presence of a bromine atom and a hydroxyl group in this compound offers two distinct points for chemical modification, allowing for the creation of diverse molecular architectures. The electron-withdrawing nature of the sulfone group activates the adjacent carbon atom, making the bromine an excellent leaving group for nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its application as a versatile precursor.
The Precursor: Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| CAS Number | 35330-57-5 |
| Molecular Formula | C4H7BrO3S |
| Molecular Weight | 215.07 g/mol |
| Appearance | Solid |
| Melting Point | 190 °C |
Synthetic Pathways: Leveraging Nucleophilic Substitution
The primary synthetic strategy for derivatizing this compound involves the nucleophilic substitution of the bromine atom. This reaction allows for the introduction of a wide array of functional groups, particularly nitrogen and sulfur-containing moieties, which are frequently found in potent antimicrobial compounds.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide ion by a nucleophile (Nu-), leading to the formation of a new carbon-nucleophile bond. The hydroxyl group at the adjacent position can influence the stereochemistry of the reaction and can also be a site for further functionalization.
Caption: General workflow for the synthesis of antimicrobial derivatives from this compound.
Protocol: Synthesis of 3-Amino-4-hydroxysulfolane Derivatives
The introduction of an amino group is a common strategy in the development of antimicrobial agents, as it can enhance solubility and provide a key interaction point with biological targets.
Principle: This protocol describes the synthesis of a library of N-substituted 3-amino-4-hydroxysulfolane derivatives through the reaction of this compound with various primary and secondary amines. The choice of amine can be guided by structure-activity relationship (SAR) studies of known antimicrobial agents.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., substituted anilines, heterocyclic amines)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Triethylamine (TEA)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-substituted 3-amino-4-hydroxysulfolane derivative.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Causality behind Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve a wide range of organic compounds and inorganic salts.
-
Base: A non-nucleophilic base like potassium carbonate or triethylamine is used to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion without competing with the amine nucleophile.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Protocol: Synthesis of 3-Thio-4-hydroxysulfolane Derivatives
Thioether linkages are present in many biologically active molecules and can contribute to improved antimicrobial activity.
Principle: This protocol details the synthesis of 3-thio-4-hydroxysulfolane derivatives by reacting this compound with various thiols.
Materials:
-
This compound
-
A selection of thiols (e.g., substituted thiophenols, heterocyclic thiols)
-
Anhydrous acetonitrile (ACN) or ethanol
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of the desired thiol (1.2 eq) in the chosen anhydrous solvent, add a base such as sodium hydride or sodium ethoxide (1.1 eq) at 0 °C to generate the thiolate anion.
-
After stirring for a short period (e.g., 15-30 minutes), add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for the required time (e.g., 8-16 hours), monitoring by TLC.
-
Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-thio-4-hydroxysulfolane derivative.
-
Characterize the purified compound using appropriate analytical techniques.
Caption: A comprehensive workflow from synthesis to biological evaluation of this compound derivatives.
Evaluation of Antimicrobial Activity
Once a library of derivatives has been synthesized and characterized, it is essential to evaluate their antimicrobial efficacy.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining MIC values.
Materials:
-
Synthesized sulfolane derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the test compound, as well as to a positive control well (containing a known antibiotic) and a growth control well (containing only broth and inoculum). A sterility control well (broth only) should also be included.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be quantified by measuring the optical density at 600 nm using a microplate reader.
Structure-Activity Relationship (SAR) Insights
By synthesizing and testing a library of derivatives, researchers can begin to elucidate the structure-activity relationships. Key questions to address include:
-
What types of substituents on the amino or thio group lead to the highest potency?
-
Does the stereochemistry at the C-3 and C-4 positions of the sulfolane ring affect activity?
-
Are there differences in activity against Gram-positive versus Gram-negative bacteria, or against fungi?
The data gathered from these studies will guide the rational design of more potent and selective antimicrobial agents based on the 3-hydroxy-4-substituted sulfolane scaffold.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel antimicrobial agents. Its reactivity allows for the facile introduction of a wide range of chemical functionalities, enabling the exploration of new chemical space in the search for effective therapeutics. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of new sulfolane-based antimicrobial candidates. Through systematic derivatization and biological testing, the full potential of this promising scaffold can be realized in the ongoing fight against infectious diseases.
References
While specific examples of antimicrobial agents derived directly from this compound are not extensively documented in publicly available literature, the principles of their synthesis are based on well-established organic chemistry reactions and the known antimicrobial activity of related compound classes. The following references provide a basis for the synthetic strategies and biological evaluations described.
-
General Synthesis and Reactivity of Halogenated Compounds
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
-
Antimicrobial Activity of Sulfone and Sulfonamide Derivatives
- Title: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review
- Source: Bioorganic Chemistry
-
URL: [Link]
-
Standardized Methods for Antimicrobial Susceptibility Testing
- Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Source: Clinical and Labor
-
URL: [Link]
-
Chemical Properties of this compound
- Title: 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
- Source: PubChem
-
URL: [Link]
Application Notes & Protocols: 3-Bromo-4-hydroxysulfolane as a Versatile Precursor for Functionalized Organic Semiconductors
Introduction: The field of organic electronics is continually driven by the pursuit of novel molecular architectures that offer tunable electronic properties, enhanced processability, and improved device performance. Polythiophenes, a class of conducting polymers, are central to this endeavor, with their utility being largely dictated by the nature of the functional groups appended to the thiophene ring.[1] These side chains govern solubility, molecular packing, and the electronic energy levels of the resulting semiconductor. The identification of versatile and accessible building blocks for the synthesis of new functionalized thiophene monomers is therefore a critical research objective.
This document outlines the prospective role of 3-Bromo-4-hydroxysulfolane as a strategic precursor for the development of novel polythiophene-based organic semiconductors. While not yet a mainstream starting material, its unique combination of a sulfone group with vicinal bromo and hydroxyl functionalities presents a compelling, albeit largely unexplored, platform for synthetic innovation in this field. We present here a series of application notes and detailed protocols based on established chemical principles to guide researchers in leveraging this molecule for the creation of new organic electronic materials.
Part 1: Strategic Overview & Rationale
This compound (also known as trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide) is a saturated heterocyclic compound.[2][3] Its utility as a precursor for aromatic thiophene monomers hinges on a proposed synthetic sequence involving elimination and aromatization. The true value of this starting material lies in the strategic placement of its functional groups, which can be exploited to engineer the properties of the final polymeric semiconductor.
Core Rationale:
-
Masked Thiophene Core: The sulfolane ring can be conceptualized as a "masked" thiophene. Chemical transformations can be employed to unmask this aromatic core.
-
Dual Functionality: The presence of both a bromine atom and a hydroxyl group allows for orthogonal chemical modifications. The hydroxyl group, in particular, serves as a versatile handle for introducing a wide array of side chains.
-
Side-Chain Engineering: The hydroxyl group can be readily converted into an ether linkage, allowing for the attachment of long alkyl or alkoxy chains. These chains are essential for ensuring the solubility of the final polymer in organic solvents, a prerequisite for solution-based processing techniques like spin-coating and inkjet printing.[4][5]
-
Self-Assembly & Morphology: Functional groups capable of hydrogen bonding, such as the hydroxyl group or its derivatives (e.g., carboxylic acids), can be used to direct the self-assembly of the polymer chains into highly ordered crystalline domains.[6][7] This molecular ordering is crucial for efficient charge transport in organic field-effect transistors (OFETs).
-
Modulation of Electronic Properties: The powerful electron-withdrawing nature of the sulfone group (–SO₂–) can significantly influence the electronic properties of the system. If retained in the final polymer structure (e.g., as a thiophene-1,1-dioxide), it would be expected to lower the HOMO and LUMO energy levels, potentially improving air stability and altering the optical absorption profile of the material.[4]
Chemical Profile of the Precursor
| Property | Value | Reference |
| CAS Number | 35330-57-5 | [2] |
| Molecular Formula | C₄H₇BrO₃S | [3] |
| Molecular Weight | 215.07 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 190 °C | [8] |
Proposed Synthetic Workflow
The overall strategy involves a three-stage process: (1) Synthesis of a polymerizable thiophene monomer from this compound, (2) Functionalization of the monomer via its hydroxyl group, and (3) Polymerization to yield the final organic semiconductor.
Caption: Proposed synthetic workflow from precursor to polymer.
Part 2: Experimental Protocols
Disclaimer: The following protocols are proposed methodologies based on established chemical transformations. Researchers should conduct their own small-scale trials and optimizations. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3-Hydroxythiophene Monomer
This two-step protocol aims to convert the saturated sulfolane ring into an aromatic thiophene core.
Step 1.1: Base-Mediated Elimination to 3-Hydroxy-2,5-dihydrothiophene-1,1-dioxide
This step is analogous to dehydrohalogenation reactions of halo-sulfones. The goal is to eliminate HBr to introduce a double bond.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard Schlenk line glassware
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (e.g., 5.0 g).
-
Dissolve the starting material in anhydrous THF (e.g., 100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add solid potassium tert-butoxide in portions over 30 minutes. The bulky base is chosen to favor elimination over substitution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product, 3-Hydroxy-2,5-dihydrothiophene-1,1-dioxide, can be purified by column chromatography on silica gel.
-
Step 1.2: Aromatization to 3-Hydroxythiophene
This is a more speculative step. One plausible route is a modified Ramberg-Bäcklund reaction, which involves the extrusion of SO₂.[9][10] This reaction typically converts α-halo sulfones to alkenes, but variations can lead to aromatic systems.
-
Reagents & Materials:
-
Crude 3-Hydroxy-2,5-dihydrothiophene-1,1-dioxide (from Step 1.1)
-
Strong, non-nucleophilic base (e.g., DBU, Diazabicycloundecene)
-
High-boiling point solvent (e.g., Toluene or Xylene)
-
-
Procedure:
-
Dissolve the crude product from the previous step in toluene.
-
Add a stoichiometric amount of DBU.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene). The thermal conditions are intended to facilitate the cheletropic extrusion of sulfur dioxide.
-
Monitor the reaction for the formation of a more non-polar product by TLC.
-
Upon completion, cool the reaction, wash with dilute HCl to remove the DBU, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
The resulting 3-hydroxythiophene is a sensitive compound and may be best used immediately in the next step. Purification can be attempted by careful column chromatography.
-
Protocol 2: Monomer Functionalization and Bromination
This protocol attaches a solubilizing side chain and prepares the monomer for polymerization.
-
Reagents & Materials:
-
Crude 3-hydroxythiophene (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromododecane (or other long-chain alkyl halide) (1.1 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Anhydrous THF and DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Etherification: In a flame-dried flask under inert gas, suspend NaH in anhydrous THF.
-
Add a solution of crude 3-hydroxythiophene in THF dropwise at 0 °C. Allow to stir for 30 minutes.
-
Add 1-bromododecane and allow the reaction to warm to room temperature and stir overnight.
-
Quench carefully with water, extract with ether, wash with brine, and dry over Na₂SO₄.
-
After solvent removal, purify the resulting 3-(dodecyloxy)thiophene by column chromatography.
-
Bromination: Dissolve the purified 3-(dodecyloxy)thiophene in anhydrous DMF. Protect the flask from light.
-
Cool the solution to 0 °C and add NBS in small portions.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with hexanes.
-
Wash the organic layer with aqueous sodium thiosulfate, water, and brine.
-
Dry over Na₂SO₄, filter, and remove the solvent. The crude 2,5-dibromo-3-(dodecyloxy)thiophene can be purified by recrystallization from ethanol or isopropanol.
-
Protocol 3: Catalyst-Transfer Polycondensation (GRIM Method)
This protocol uses the well-established Grignard Metathesis (GRIM) polymerization to create a regioregular head-to-tail polythiophene.[11][12]
-
Reagents & Materials:
-
2,5-Dibromo-3-(dodecyloxy)thiophene (1.0 eq)
-
t-Butylmagnesium chloride (tBuMgCl), 1.0 M in THF (1.0 eq)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous THF
-
-
Procedure:
-
In a flame-dried Schlenk tube under argon, dissolve the dibromo-monomer in anhydrous THF.
-
Add tBuMgCl solution dropwise at room temperature. This initiates a halogen-metal exchange, primarily at the more reactive 5-position bromine. Stir for 90 minutes.
-
In a separate Schlenk tube, add a small amount of the Ni(dppp)Cl₂ catalyst (typically 0.5-1.0 mol%).
-
Transfer the monomer solution to the catalyst via cannula. An immediate color change is typically observed.
-
Stir the polymerization mixture at room temperature for 2 hours.
-
Quench the polymerization by pouring the viscous solution into methanol.
-
Filter the precipitated polymer using a Soxhlet thimble.
-
Perform a Soxhlet extraction sequence with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers.
-
Finally, extract the polymer with chloroform or chlorobenzene.
-
Concentrate the chloroform solution and precipitate the purified polymer into methanol. Filter and dry under vacuum.
-
Part 3: Expected Outcomes & Characterization
The successful execution of this synthetic strategy would yield a novel, functionalized poly(3-alkoxythiophene). The properties of this polymer would then be characterized to assess its potential as an organic semiconductor.
Logical Flow: From Precursor to Property
Caption: Relationship between precursor functional groups and final polymer properties.
Anticipated Polymer Characteristics
The properties of the final poly(3-dodecyloxythiophene) would be compared to literature values for similar well-studied polymers.
| Property | Expected Outcome | Rationale / Comparison |
| Solubility | Soluble in common organic solvents (CHCl₃, Toluene, CB) | The long dodecyloxy side chain ensures good solubility, similar to standard poly(3-alkylthiophene)s like P3HT.[4] |
| UV-Vis λₘₐₓ (in solution) | ~450 nm | Poly(3-alkoxythiophene)s typically show a λₘₐₓ comparable to P3HT, indicating a similar optical bandgap.[4] |
| UV-Vis λₘₐₓ (thin film) | 460-550 nm | A red-shift upon film formation indicates aggregation and planarization of the polymer backbone, which is desirable for charge transport. |
| Electrochemical Bandgap | 1.9 - 2.1 eV | Determined by cyclic voltammetry, this value is typical for polythiophene derivatives. |
| OFET Mobility | 10⁻⁴ to 10⁻² cm²/Vs | This is a realistic target range for a novel, unoptimized polythiophene semiconductor. Highly dependent on regioregularity and processing conditions. |
References
- [Placeholder for a general review on sulfolenes, if one were found th
- The Effects of Different Side Groups on the Properties of Polythiophene.
- Ramberg–Bäcklund reaction. Wikipedia.
- The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
- The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxid
- Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry (RSC Publishing).
- Pummerer rearrangement. Wikipedia.
- The Ramberg-Bäcklund Reaction.
- This compound. ChemicalBook.
- Thiophene synthesis. Organic Chemistry Portal.
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC.
- 3-bromothiophene. Organic Syntheses Procedure.
- Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College.
- Ramberg-Bäcklund Reaction. Organic Chemistry Portal.
- The Ramberg-Bäcklund Reaction. Organic Reactions.
- Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester
- A) Mechanism of the interrupted Pummerer reaction of benzothiophene...
- Sulfolene. Wikipedia.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- This compound. CymitQuimica.
- Influence of Side‐Chain Composition on Polythiophene Properties and Supramolecular Assembly of Anionic Polythiophene Derivatives.
- Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Deriv
- Sulfolane. Wikipedia.
- Aromatic Metamorphosis of Thiophenes by Means of Desulfurative Dilithiation.
- 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem.
- 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Sigma-Aldrich.
- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A. Semantic Scholar.
- STM study on the self-assembly of oligothiophene-based organic semiconductors.
- The Chemistry of Conducting Polythiophenes.
- Thiophene-Cyclic and Sulfazane Derivatives (Preparation, Spectral Analysis, The Behavior in Organic Solvents ,Microbial Testing).
- STM study on the self-assembly of oligothiophene-based organic semiconductors. Beilstein Journal of Nanotechnology.
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJNANO - STM study on the self-assembly of oligothiophene-based organic semiconductors [beilstein-journals.org]
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- 9. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
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- 11. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Synthesis of 3-Bromo-4-hydroxysulfolane Derivatives for Bioactivity Screening
Abstract
The sulfolane (tetrahydrothiophene-1,1-dioxide) scaffold is a polar aprotic solvent core that has garnered interest in medicinal chemistry due to its unique physicochemical properties, including high polarity and stability.[1][2] This document provides a comprehensive guide for the synthesis and derivatization of the key intermediate, trans-3-bromo-4-hydroxysulfolane. We detail a robust, step-by-step protocol for its synthesis via bromohydrin formation from 2,5-dihydrothiophene-1,1-dioxide. Furthermore, this note outlines strategies for subsequent derivatization at the hydroxyl and bromo positions to generate a diverse chemical library. Finally, a generalized workflow for screening these novel derivatives for biological activity is presented, equipping researchers in drug discovery with the foundational methods to explore this promising chemical space.
Introduction: The Rationale for Sulfolane Derivatives in Drug Discovery
The sulfolane moiety, a five-membered ring containing a sulfonyl group, is a highly polar and chemically inert scaffold.[1][3] While extensively used as an industrial solvent, its application in medicinal chemistry has been comparatively underexplored.[4] The introduction of functional handles, such as hydroxyl and bromo groups, onto the sulfolane ring transforms it into a versatile building block for creating libraries of novel small molecules.
The 3-bromo-4-hydroxysulfolane core is particularly attractive for several reasons:
-
Defined Stereochemistry: The trans configuration of the bromo and hydroxyl groups provides a rigid and predictable three-dimensional structure.
-
Orthogonal Reactivity: The secondary alcohol and the secondary bromide offer distinct sites for chemical modification. The hydroxyl group can be readily acylated, etherified, or oxidized, while the bromide is susceptible to nucleophilic substitution.
-
Physicochemical Properties: The inherent polarity of the sulfone group can improve the aqueous solubility of derivatives, a desirable property for many drug candidates.[1]
This guide provides the necessary protocols to synthesize the core intermediate and offers a strategic framework for creating a library of derivatives for subsequent bioactivity screening against various therapeutic targets, such as kinases, proteases, or microbial enzymes.
Synthesis of the Core Intermediate: trans-3-Bromo-4-hydroxysulfolane
The foundational step is the synthesis of the key building block. The following protocol is based on the well-established method of bromohydrin formation from an alkene using N-bromosuccinimide (NBS) in an aqueous medium.[5] This "green" chemistry approach avoids the use of hazardous molecular bromine and employs water as the solvent.[5]
2.1. Reaction Scheme
The synthesis proceeds via an electrophilic addition of bromine from NBS to the double bond of 2,5-dihydrothiophene-1,1-dioxide (sulfolene), followed by the intramolecular attack of water to form the trans-bromohydrin.[5]
Caption: Synthesis of the core intermediate via bromohydrin formation.
2.2. Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2,5-Dihydrothiophene-1,1-dioxide | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Acros Organics |
| Deionized Water | N/A | In-house |
| 25-mL Round-bottom flask | N/A | VWR |
| Reflux condenser | N/A | VWR |
| Magnetic stirrer and stir bar | N/A | IKA |
| Heating mantle or water bath | N/A | Labnet |
| Büchner funnel and filter flask | N/A | VWR |
| Filter paper (Whatman No. 1) | N/A | Whatman |
| Melting point apparatus | N/A | Mel-Temp |
| FT-IR Spectrometer | N/A | PerkinElmer |
| NMR Spectrometer (≥300 MHz) | N/A | Bruker |
2.3. Detailed Synthesis Protocol
-
Reaction Setup: In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.[5]
-
Solvent Addition: Add 2.0 mL of deionized water to the flask along with a magnetic stir bar.[5]
-
Scientist's Note: Water acts as both the solvent and the nucleophile in the second mechanistic step, leading to the formation of the hydroxyl group.[5]
-
-
Reflux: Attach a reflux condenser and place the flask in a water bath on a magnetic stirrer hotplate. Heat the mixture to boiling and maintain a gentle reflux for 1 hour.[5]
-
Rationale: Heating accelerates the reaction rate. The reflux setup prevents the loss of solvent during the heating process.
-
-
Cooling and Crystallization: After 1 hour, remove the heat source and allow the flask to cool slowly to room temperature. As the solution cools, the product will crystallize out of the solution. For improved yield, the flask can be placed in an ice bath for 15-20 minutes after reaching room temperature.
-
Isolation: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities (like the succinimide byproduct).[5]
-
Drying: Allow the product to air-dry on the filter paper or dry it in a desiccator under vacuum.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a minimum amount of hot water.[5]
2.4. Characterization
-
Appearance: White to off-white solid.[6]
-
Melting Point: Determine the melting point range and compare it to the literature value.
-
Spectroscopy:
-
FT-IR: Confirm the presence of a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and strong S=O stretches (~1300 and 1100 cm⁻¹).
-
¹H NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons on the sulfolane ring. The trans configuration can be confirmed by the coupling constants between the protons at the C3 and C4 positions.
-
¹³C NMR: Identify the number of unique carbon environments.
-
Mass Spectrometry: Determine the molecular weight and confirm the isotopic pattern characteristic of a bromine-containing compound.
-
Derivatization Strategies
With the trans-3-bromo-4-hydroxysulfolane core in hand, a library of analogs can be generated by targeting the two functional groups.
3.1. Modification of the Hydroxyl Group
The hydroxyl group is a versatile handle for introducing a variety of functionalities.
-
Esterification: React the core with various acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) to form esters. This allows for the introduction of diverse alkyl and aryl groups.
-
Etherification: Under basic conditions (e.g., using NaH), the hydroxyl group can be deprotonated and reacted with alkyl halides (e.g., benzyl bromide, methyl iodide) in a Williamson ether synthesis to form ethers.
3.2. Substitution of the Bromo Group
The bromide is a good leaving group and can be displaced by a range of nucleophiles.
-
Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF can introduce an azide group, which can be further modified via "click chemistry" or reduced to an amine.
-
Amine Substitution: Various primary and secondary amines can displace the bromide to form amino-sulfolane derivatives. This is a powerful way to introduce basic centers and complex side chains.
-
Thiol Substitution: Reaction with thiols or sodium thiophenoxide allows for the introduction of sulfur-containing moieties.
| Derivative Type | Reagents & Conditions | R-Group Introduced |
| Ester | R-COCl, Pyridine, 0°C to RT | Acyl (e.g., Benzoyl) |
| Ether | 1. NaH, THF; 2. R-Br, RT | Alkyl/Benzyl (e.g., Benzyl) |
| Azide | NaN₃, DMF, 80°C | -N₃ |
| Amine | R₂NH, K₂CO₃, Acetonitrile, Reflux | Amino (e.g., Morpholinyl) |
Workflow for Bioactivity Screening
Once a library of derivatives has been synthesized and characterized, the next phase is to screen them for biological activity.
Caption: General workflow from synthesis to lead optimization.
4.1. Protocol: General Primary Screening Assay (Example: Kinase Inhibition)
This protocol provides a template that can be adapted for various enzyme-based assays.
-
Compound Preparation: Prepare 10 mM stock solutions of each derivative in 100% DMSO. Create intermediate dilutions in the appropriate assay buffer.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the assay buffer, the target enzyme (e.g., a specific kinase), and the substrate (e.g., a peptide and ATP).
-
Compound Addition: Add the synthesized derivatives to the wells to achieve a final screening concentration (e.g., 10 µM). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. The signal (e.g., fluorescence, luminescence, absorbance) is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
Hit Selection: Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further study.
Safety and Handling
-
Reagents: N-bromosuccinimide (NBS) is a corrosive lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Sulfolane and its derivatives should be handled with care, as toxicological data for novel compounds is unavailable.[7]
-
Reactions: All reactions should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Burdette, L. J., & Dyer, R. S. (1986). Sulfolane-induced audiogenic seizures in the rat.
-
LookChem. (n.d.). Cas 35330-57-5, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289294, 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Sulfolane. PubChem. Retrieved from [Link]
- Uesugi, T., et al. (2021). Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. Toxicology and Applied Pharmacology, 429, 115694.
-
Wikipedia contributors. (2023, December 2). Sulfolane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Witschi, C., & Doebler, R. (2016). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 20(9), 1515-1525.
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Global Specialty Chemical Co. (n.d.). SULFOLANE APPLICATIONS. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of sulfolane with (a) hydrophilic and hydrophobic parts (b) dipole moment. Retrieved from [Link]
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Application Notes and Protocols: Versatile Nucleophilic Substitution Reactions of 3-Bromo-4-hydroxysulfolane for Advanced Synthesis
Introduction
3-Bromo-4-hydroxysulfolane is a bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its rigid sulfolane backbone, coupled with the presence of a reactive bromine atom and a hydroxyl group, makes it a valuable chiral building block for the synthesis of complex molecular architectures.[1] The strategic positioning of the bromo and hydroxyl functionalities allows for a diverse range of chemical transformations, with nucleophilic substitution at the C-Br bond being a cornerstone of its synthetic utility.
This comprehensive guide provides an in-depth exploration of the reaction of this compound with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols for key nucleophile classes, and present data to guide researchers in harnessing the full potential of this versatile reagent.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₄H₇BrO₃S |
| Molecular Weight | 215.07 g/mol |
| Melting Point | 190 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Mechanistic Insights into Nucleophilic Substitution
The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to the simultaneous breaking of the carbon-bromine bond and the formation of a new carbon-nucleophile bond.[2][3]
A key feature of the S(_N)2 reaction is the inversion of configuration at the stereocenter.[1][2][4][5] This means that if the starting material has a specific stereochemistry at the carbon atom undergoing substitution, the product will have the opposite stereochemistry. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the precise control of the three-dimensional arrangement of atoms in the target molecule.
Sources
scale-up synthesis of 3-Bromo-4-hydroxysulfolane
An Application Note for the Scalable Synthesis of 3-Bromo-4-hydroxysulfolane
Abstract
This application note provides a comprehensive and detailed protocol for the (CAS No: 35330-57-5), a versatile synthetic building block. The procedure detailed herein prioritizes safety, scalability, and environmental considerations by employing N-Bromosuccinimide (NBS) as a brominating agent in an aqueous medium, representing a greener alternative to methods using elemental bromine.[1] This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a step-by-step protocol, safety analysis, and quality control parameters essential for successful large-scale production.
Introduction and Strategic Overview
This compound, with the molecular formula C₄H₇BrO₃S, is a valuable intermediate in organic synthesis.[2] Its bifunctional nature, incorporating both a hydroxyl group and a reactive bromine atom on a stable sulfolane ring, allows for its use as a precursor in the creation of complex heterocyclic molecules and as a potent sulfonylating agent.[2]
The synthetic strategy outlined focuses on the electrophilic bromohydroxylation of 2,5-dihydrothiophene-1,1-dioxide (sulfolene). For large-scale synthesis, the selection of reagents is critical. While elemental bromine can be used, its high toxicity, corrosivity, and volatility present significant handling and safety challenges.[3][4] Therefore, this protocol utilizes N-Bromosuccinimide (NBS) as a stable, solid source of electrophilic bromine, which is safer and easier to handle in a production environment.[4][5] The reaction proceeds efficiently in water, avoiding the use of hazardous organic solvents and aligning with the principles of green chemistry.[1]
Reaction Mechanism
The synthesis proceeds via a stereoselective anti-addition pathway, yielding the trans isomer of the product. The mechanism involves three key steps:[1]
-
Electrophilic Attack and Bromonium Ion Formation: The pi electrons of the carbon-carbon double bond in 2,5-dihydrothiophene-1,1-dioxide attack the electrophilic bromine atom of NBS. This results in the formation of a cyclic bromonium ion intermediate and a resonance-stabilized succinimide anion.[1][6]
-
Nucleophilic Opening: A water molecule acts as a nucleophile, attacking one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bulky bromonium ion, leading to an anti-addition.[6]
-
Deprotonation: A final deprotonation step by a water molecule or the succinimide anion yields the neutral trans-3-Bromo-4-hydroxysulfolane product and the succinimide byproduct.[1]
Caption: Figure 2: Overall Synthesis Workflow.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, condenser, and temperature probe. Ensure all joints are secure.
-
Charging Reactants: To the reactor, add 2,5-dihydrothiophene-1,1-dioxide (70 g) and deionized water (120 mL). Begin stirring to form a slurry.
-
NBS Addition: Carefully add the N-Bromosuccinimide (106 g) to the stirred slurry in portions over 30-45 minutes. The reaction is exothermic; monitor the internal temperature and use an ice bath if necessary to maintain the temperature below 50°C during the addition.
-
Reaction Heating: Once the NBS addition is complete, remove the ice bath. Heat the reaction mixture to a gentle reflux (approximately 100°C) using the heating mantle. Maintain this temperature for 1-2 hours. [1]5. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Isolation: After completion, turn off the heating and allow the mixture to cool slowly to room temperature. The product will begin to crystallize. Further cool the flask in an ice bath for at least 1 hour to maximize precipitation. [1]7. Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of ice-cold deionized water (2 x 50 mL) to remove the succinimide byproduct and other water-soluble impurities. [1]8. Purification (Recrystallization): Transfer the crude solid to a suitable beaker. Add a minimum amount of hot deionized water to dissolve the solid completely with stirring and gentle heating. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product. [1]9. Final Product Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.
Data and Quality Control
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇BrO₃S | [2][7][8] |
| Molecular Weight | 215.07 g/mol | [8][9] |
| Appearance | White to off-white solid | [7] |
| Melting Point | ~190 °C | [8] |
| Boiling Point | 440.7 °C at 760 mmHg | [2][8] |
| Density | ~2.0 g/cm³ | [2][8] |
Analytical Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
FTIR (KBr): Expect characteristic absorptions for O-H (~3400 cm⁻¹), C-H (aliphatic, ~2900-3000 cm⁻¹), and S=O (strong, ~1320 and 1120 cm⁻¹).
-
¹H NMR: The proton NMR spectrum will provide definitive structural confirmation.
-
HPLC: To determine purity (>98% is typically desired). The method should be developed to separate the starting material, product, and any potential byproducts.
Process Safety and Hazard Analysis
A thorough risk assessment must be conducted before beginning any scale-up synthesis. [10]
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood.
-
This compound (Product): Causes serious eye irritation. [11] * Bromine (Potential Side-Reaction/Decomposition): Although not used as a primary reagent, any brominating reaction carries a risk of bromine release. Elemental bromine is highly toxic, corrosive, and can cause severe burns. [3][12]All procedures should be conducted in a well-ventilated chemical fume hood. [13]* Procedural Hazards:
-
Exotherm: The addition of NBS is exothermic. Controlled, portion-wise addition and readiness to apply external cooling are crucial to prevent a runaway reaction.
-
Pressure: Heating an aqueous solution in a sealed system is hazardous. Ensure the reactor is properly vented through the condenser.
-
-
Personal Protective Equipment (PPE):
-
Spill and Waste Management:
-
Have a spill kit readily available. For spills involving brominating agents, a solution of sodium thiosulfate (25%) should be on hand for neutralization. [14] * All chemical waste must be collected in properly labeled containers and disposed of in accordance with local and institutional regulations.
-
References
- EvitaChem. (n.d.). This compound.
-
Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
-
Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
- Google Patents. (n.d.). US5347018A - Process for producing sulfolane compounds.
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
MDPI. (n.d.). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 35330-57-5, this compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxysulfolane. Retrieved from [Link]
- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
-
PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
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- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Analytical Strategies for Monitoring 3-Bromo-4-hydroxysulfolane Reactions
Introduction
3-Bromo-4-hydroxysulfolane is a versatile synthetic intermediate characterized by a sulfolane ring functionalized with both a bromine atom and a hydroxyl group.[1][2] This unique structure allows it to serve as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic molecules.[1] The reactions involving this compound, such as nucleophilic substitutions, oxidations, and reductions, require careful monitoring to ensure optimal yield, purity, and safety.[1] This application note provides a comprehensive guide to the most effective analytical methods for real-time and offline monitoring of these critical reactions.
The primary challenge in monitoring reactions of this compound lies in the simultaneous quantification of the starting material, intermediates, the desired product, and any potential byproducts. The choice of analytical technique is dictated by the specific reaction being performed, the chemical properties of the species involved, and the information required (e.g., qualitative, quantitative, kinetic). This guide will delve into the principles, protocols, and data interpretation for key analytical techniques, empowering researchers to make informed decisions for their specific applications.
Core Analytical Techniques for Reaction Monitoring
A multi-faceted approach, often combining chromatographic and spectroscopic methods, provides the most comprehensive understanding of the reaction progress. The following techniques are highlighted for their utility in monitoring this compound reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its ability to separate and quantify different components in a mixture.[3][4] For reactions involving this compound, which is a polar and non-volatile compound, Reverse-Phase HPLC (RP-HPLC) is particularly well-suited.
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column, while more polar compounds elute earlier. By monitoring the disappearance of the starting material peak and the appearance of the product peak, the reaction progress can be accurately tracked.
Causality of Experimental Choices: The choice of a C18 column is based on its versatility and effectiveness in separating a wide range of organic molecules. The mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like formic or phosphoric acid) is optimized to achieve good separation between the reactant, product, and any impurities.[5] UV detection is commonly employed as many organic molecules, including those with aromatic rings or certain functional groups, absorb UV light.
Experimental Protocol: RP-HPLC Monitoring of a Nucleophilic Substitution Reaction
This protocol outlines the monitoring of the reaction of this compound with an amine nucleophile.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at designated time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of the initial mobile phase composition to halt the reaction and prevent further changes.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or an optimized wavelength based on the UV absorbance of the reactants and products).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any major byproducts based on their retention times (determined by injecting standards of each compound).
-
Integrate the peak areas of the identified compounds.
-
Calculate the percentage conversion of the starting material and the yield of the product over time.
-
Data Presentation:
| Time (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,500,000 | 0 | 0% |
| 30 | 1,050,000 | 400,000 | 30% |
| 60 | 675,000 | 750,000 | 55% |
| 120 | 225,000 | 1,100,000 | 85% |
| 240 | < 15,000 | 1,250,000 | >99% |
| Table 1: Example HPLC data for monitoring a reaction. |
Workflow Diagram:
Caption: Workflow for HPLC monitoring of reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[6][7] While this compound itself has a high boiling point, GC-MS can be invaluable for identifying volatile byproducts or after derivatization of the main components to increase their volatility. It offers excellent separation and definitive identification through mass spectral data.[8]
Principle: In GC, a sample is vaporized and injected into a column where it is separated based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Causality of Experimental Choices: The choice of a capillary column with a nonpolar or mid-polar stationary phase is typical for general-purpose organic analysis. The temperature program is optimized to ensure good separation of all volatile components within a reasonable time frame. Electron ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, aiding in compound identification through library matching.
Experimental Protocol: GC-MS Analysis of Volatile Byproducts
This protocol is designed to identify potential low-boiling-point impurities or degradation products.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate less polar, more volatile components.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract under a gentle stream of nitrogen if necessary.
-
Optional Derivatization: For analyzing the main components, a derivatization step (e.g., silylation of the hydroxyl group) may be necessary to increase volatility.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of key compounds by comparing their retention times and mass spectra with those of authentic standards.
-
Data Presentation:
| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) | Match Factor |
| 5.8 | Dichloromethane (solvent) | 84, 86, 49 | 98% |
| 10.2 | Unreacted Starting Material (derivatized) | Varies with derivative | - |
| 12.5 | Potential Byproduct A | e.g., 152, 124, 96 | 85% |
| 14.1 | Product (derivatized) | Varies with derivative | - |
| Table 2: Example GC-MS data for byproduct analysis. |
Workflow Diagram:
Caption: Workflow for GC-MS analysis of reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all the components in the reaction mixture in a non-destructive manner.[9][10][11] Both ¹H and ¹³C NMR can be used, with ¹H NMR being more common for routine monitoring due to its higher sensitivity and shorter acquisition times.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, allowing for the differentiation of atoms in different parts of a molecule.
Causality of Experimental Choices: For reaction monitoring, a small aliquot is taken and diluted in a deuterated solvent. The choice of solvent (e.g., CDCl₃, DMSO-d₆) depends on the solubility of the reaction components. The disappearance of specific proton signals of the starting material and the appearance of new signals corresponding to the product can be integrated to determine the relative concentrations and thus the reaction conversion.
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction.
-
Dilute the aliquot in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification is required.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength for better resolution.
-
Nucleus: ¹H.
-
Solvent: DMSO-d₆.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the starting material and the product that do not overlap with other signals.
-
Integrate the area of these peaks.
-
Calculate the molar ratio of product to starting material. If an internal standard is used, absolute concentrations can be determined.
-
The conversion can be calculated as: Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] * 100.
-
Data Presentation:
| Time (hr) | ¹H Shift of Starting Material (ppm) | Integral | ¹H Shift of Product (ppm) | Integral | Molar Ratio (P:SM) |
| 0 | 4.5 (CH-Br) | 1.00 | - | 0.00 | 0:1 |
| 2 | 4.5 (CH-Br) | 0.52 | 4.2 (CH-N) | 0.48 | 0.92:1 |
| 4 | 4.5 (CH-Br) | 0.21 | 4.2 (CH-N) | 0.79 | 3.76:1 |
| 8 | <0.05 | - | 4.2 (CH-N) | 0.98 | >19:1 |
| Table 3: Example ¹H NMR data for reaction monitoring. |
Logical Relationship Diagram:
Caption: Logic for calculating conversion from NMR data.
Method Validation and Trustworthiness
For any analytical method to be reliable, it must be validated for its intended purpose.[12][13][14][15] Method validation ensures the data generated is accurate, precise, and reproducible.[14][15] Key validation parameters according to ICH guidelines include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that the peaks for the starting material, product, and known impurities are well-resolved.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by preparing a series of standards at different concentrations and plotting the response versus concentration.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking a blank reaction matrix with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same analyst, same day) and intermediate precision (different analysts, different days).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is particularly important for monitoring low-level impurities.
By validating these analytical methods, researchers can have high confidence in the data used to make critical decisions during process development and optimization.[12]
Conclusion
The effective monitoring of reactions involving this compound is crucial for successful synthesis and process control. A combination of analytical techniques provides a comprehensive understanding of the reaction dynamics. HPLC is the workhorse for quantitative monitoring of the main reaction components. GC-MS is invaluable for identifying volatile byproducts and impurities. NMR spectroscopy offers detailed structural information and is an excellent tool for mechanistic studies and quantitative analysis. The choice of method should be guided by the specific reaction, the information required, and the available instrumentation. By implementing the robust and validated protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality, consistency, and efficiency of their synthetic processes involving this important chemical intermediate.
References
- Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(3), 889–897.
- EvitaChem. This compound.
- Miveh, M. R., & Noyes, K. T. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 523–526.
- Plummer, L. N., & Busenberg, E. (2000). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey.
- Hashimoto, S., Fushimi, A., & Takazawa, Y. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(1), 133–142.
- SIELC Technologies. Separation of Sulfolane on Newcrom R1 HPLC column.
- Ligas, M. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Journal of GXP Compliance.
- Benchchem. Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers.
- CymitQuimica. This compound.
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Application Notes and Protocols for 3-Bromo-4-hydroxysulfolane: Safe Handling, Storage, and Disposal
Section 1: Introduction and Scope
3-Bromo-4-hydroxysulfolane (CAS No. 35330-57-5) is a versatile heterocyclic compound featuring a sulfolane ring functionalized with both a bromine atom and a hydroxyl group.[1] This unique structure makes it a valuable intermediate and building block in advanced organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules.[2] Its utility stems from the reactivity of its functional groups; the bromine atom is susceptible to nucleophilic substitution, while the hydroxyl group can undergo oxidation or other transformations.[2]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to mitigate risks by grounding procedures in an understanding of the compound's chemical properties and potential hazards. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance.
Section 2: Compound Profile and Physicochemical Properties
A thorough understanding of a chemical's physical properties is the foundation of its safe and effective use. The data for this compound, summarized below, dictates the necessary storage conditions and handling techniques.
| Property | Value | Source(s) |
| CAS Number | 35330-57-5 | [3] |
| Molecular Formula | C₄H₇BrO₃S | [3][4] |
| Molecular Weight | 215.07 g/mol | [3][5] |
| Appearance | White to off-white solid | [4][6] |
| Melting Point | 190 °C | [3][4] |
| Boiling Point | 440.7 °C at 760 mmHg | [2][3] |
| Density | 2.016 g/cm³ | [3] |
| Synonyms | 4-Bromotetrahydrothiophene-3-ol 1,1-dioxide, 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | [1][3][6] |
Section 3: Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, a robust risk assessment can be constructed by analyzing its known classifications and the hazards associated with its structural components (a halogenated organic compound and a sulfolane derivative).
3.1 Known and Inferred Hazards
-
Eye Irritation: The compound is classified under GHS as causing serious eye irritation (H319).[1][5] Direct contact with eyes can lead to significant damage and must be avoided.
-
Thermal Decomposition: The sulfolane ring, while generally stable, can decompose at elevated temperatures (typically above 220-240°C), releasing hazardous sulfur dioxide (SO₂) gas.[7][8]
-
Reactivity of Halogenated Compounds: As a brominated organic compound, it may react violently with strong oxidizing agents or active metals (e.g., sodium, potassium).[9][10] Such combinations must be avoided. Upon combustion, halogenated organics can also produce highly toxic gases.[11]
-
General Organic Compound Hazards: Like many organic reagents, inhalation of dust or aerosols and direct skin contact should be minimized to prevent potential respiratory irritation or other systemic effects.[12][13]
3.2 Risk Management Workflow A systematic approach to safety is non-negotiable. The following workflow illustrates the continuous cycle of risk management that must be applied when working with this and any other chemical.
Caption: The iterative risk management process for laboratory operations.
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
Multiple layers of protection are essential to minimize exposure. The primary layer is engineering controls, supplemented by mandatory personal protective equipment.
4.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and any reactions involving it must be performed inside a certified and properly functioning chemical fume hood.[9] This is critical to prevent the inhalation of fine particulates and potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[9][11]
4.2 Personal Protective Equipment (PPE) The appropriate PPE provides a direct barrier against chemical exposure. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[14] A full-face shield worn over goggles is required when handling larger quantities (>10g) or when there is a significant risk of splashing.[10][15] This protects against the severe eye irritation hazard.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are required for handling this compound.[14] For prolonged operations or when preparing solutions, consider double-gloving to protect against potential tears or permeation.[15] Inspect gloves for defects before each use and replace them immediately if contaminated.[9] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from accidental contact.[16] |
| Respiratory | (If applicable) | Respiratory protection is generally not required if all work is conducted within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[16] |
Section 5: Protocols for Safe Handling and Use
Adherence to standardized protocols is key to reproducible science and personal safety.
5.1 Protocol for Receiving and Initial Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify the label matches the order and the Safety Data Sheet (SDS).
-
Without opening the primary container, transfer the chemical to the designated storage location as described in Section 6.
-
Log the chemical into the laboratory inventory system.
5.2 Protocol for Weighing Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh paper/boat, secondary container) within the hood.
-
Don PPE: Put on all required PPE as detailed in Section 4.2.
-
Handling: Place the analytical balance inside the fume hood if possible, or weigh the compound in the hood and transfer it to a tared, sealed container.
-
Carefully open the container. Use a clean spatula to transfer the desired amount of solid this compound to the weigh boat. Handle gently to minimize dust formation.
-
Securely close the primary container immediately after dispensing.
-
Cleanup: Decontaminate the spatula and the work surface within the hood. Dispose of any contaminated weigh paper or gloves as solid hazardous waste (see Section 8).
5.3 General Handling Workflow Diagram
Caption: Standard workflow for safely handling this compound.
Section 6: Storage Procedures
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous interactions.
-
Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage between 2-8°C.[4][17] Always follow the manufacturer's specific recommendation.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
-
Segregation and Incompatibilities:
Section 7: Emergency Procedures
Preparedness is essential for effectively managing unexpected events.
-
Spill Response:
-
Small Spill (<5g): With appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep the material into a designated container for halogenated organic waste. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Large Spill (>5g): Evacuate the immediate area and alert laboratory personnel. Prevent the spread of dust. Contact the institution's Environmental Health & Safety (EHS) department for cleanup.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[18][19] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[18] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][19]
-
Section 8: Waste Disposal
All waste streams containing this compound must be treated as hazardous.
-
Classification: This compound must be disposed of as halogenated organic waste .[14] Never mix it with non-halogenated waste streams.[11][13]
-
Solid Waste: Collect excess solid reagent and any contaminated disposable materials (e.g., gloves, weigh paper, absorbent pads) in a clearly labeled, sealed container designated for "Halogenated Solid Waste".
-
Liquid Waste: Collect solutions containing the compound and subsequent solvent rinses in a compatible, sealed container labeled "Halogenated Liquid Waste".
-
General Guidelines:
-
Never dispose of this compound or its solutions down the drain.[14]
-
All waste containers must be kept closed except when adding waste.[11]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[12] Arrange for pickup by the institution's EHS or a licensed waste management contractor.[14]
-
References
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This compound | lookchem. LookChem. [Link]
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Properties of Sulfolane Quoted in the Literature. Shell. [Link]
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Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Energy & Fuels. ACS Publications. [Link]
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Thermal Decomposition of Trimethylene Sulfone and 3-Methyl Sulfolane. National Institute of Standards and Technology. [Link]
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Sulfolane. DYNACHEM. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. HSC Chemistry. [Link]
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Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry. Harvey Mudd College. [Link]
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3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem. National Center for Biotechnology Information. [Link]
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Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. [Link]
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
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Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed. National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-hydroxysulfolane
Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxysulfolane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield, improve purity, and resolve common issues encountered during synthesis.
Introduction to the Synthesis
The most common and reliable method for synthesizing trans-3-Bromo-4-hydroxysulfolane is through the electrophilic bromination of 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in an aqueous medium. The process is valued for its operational simplicity, use of water as a green solvent, and avoidance of hazardous reagents like liquid bromine.[1]
The reaction proceeds via a three-step mechanism:
-
The alkene in 2,5-dihydrothiophene-1,1-dioxide attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion intermediate.[1]
-
A water molecule, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite to the bromine, leading to a trans configuration.[1][2][3]
-
Deprotonation of the resulting oxonium ion yields the final product, trans-3-Bromo-4-hydroxysulfolane, and the byproduct, succinimide.[1]
Understanding this mechanism is crucial for diagnosing and resolving many of the issues that can arise during the synthesis.
Diagram: Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Product Yield
Potential Causes & Solutions:
-
Degraded N-Bromosuccinimide (NBS):
-
Cause: NBS can degrade over time, especially if exposed to light or moisture. It will often appear yellow or orange instead of its pure white crystalline form. Degraded NBS has a lower concentration of the active brominating agent, leading to incomplete reactions.
-
Solution: Before use, check the appearance of your NBS. If it is not a white solid, it should be recrystallized from hot water to remove colored impurities and succinimide.[4] Using fresh, pure NBS is critical for achieving high yields.
-
-
Insufficient Heating:
-
Cause: The reaction requires sufficient thermal energy to proceed at a reasonable rate. While the starting alkene is activated, the reaction may be slow or incomplete at lower temperatures.[2]
-
Solution: Ensure the reaction mixture is heated adequately, typically in a boiling water bath, for the full recommended time (usually one hour).[1][3] Monitor the water bath to ensure it doesn't evaporate significantly, which would lower the temperature.
-
-
Incorrect Stoichiometry:
-
Cause: Using too little NBS will result in unreacted starting material. While a slight excess of NBS is sometimes used to drive reactions to completion, a large excess can lead to side reactions.
-
Solution: Carefully measure your starting materials to ensure an appropriate molar ratio, typically close to 1:1.
-
-
Premature Product Loss During Work-Up:
-
Cause: The product has some solubility in cold water. Washing the crude crystals with an excessive volume of water or with water that is not ice-cold can dissolve a significant portion of your product.
-
Solution: When washing the crystals after the initial filtration, use a minimal amount of ice-cold water.[1][3]
-
Issue 2: Impure Product (Observed via NMR or Melting Point)
Question: My product's melting point is broad and lower than the literature value (~190°C), and the NMR spectrum shows extra peaks. How can I identify and remove the impurities?
Potential Causes & Solutions:
-
Succinimide Contamination:
-
Cause: Succinimide is the main byproduct of the reaction and is water-soluble.[1] If the crude product is not washed thoroughly, or if the recrystallization is inefficient, it will remain as a major impurity. In a ¹H NMR (in DMSO-d₆), succinimide typically shows a broad singlet around 11.0 ppm (N-H) and a singlet around 2.5 ppm (CH₂ groups), which can overlap with DMSO.
-
Solution:
-
Washing: Ensure the crude product is washed thoroughly with ice-cold water during the initial suction filtration.[3]
-
Recrystallization: The most effective method for removing succinimide is careful recrystallization from a minimum amount of hot water. The desired product is less soluble in cold water than succinimide, allowing for its selective crystallization.
-
-
-
Unreacted Starting Material:
-
Cause: An incomplete reaction will leave 2,5-dihydrothiophene-1,1-dioxide in your crude product.
-
Solution: This typically points to issues with NBS quality or insufficient heating (see Issue 1). A second recrystallization may help, but optimizing the initial reaction is the best approach.
-
-
Formation of Side Products:
-
Cause: Although the bromohydrin formation is generally favored in water, alternative reaction pathways can occur under certain conditions.
-
Allylic Bromination: If the reaction is performed in a non-polar solvent or with a radical initiator (like AIBN or light), allylic bromination can compete, leading to bromination at the carbon adjacent to the double bond.[5]
-
Dibromination: If a high concentration of molecular bromine (Br₂) is present (which can happen with old NBS), addition of Br₂ across the double bond can occur, leading to a dibrominated sulfolane.[5]
-
-
Solution:
-
Strictly adhere to using water as the solvent to promote the desired ionic mechanism.[1][5]
-
Avoid exposing the reaction to strong light sources.
-
Use pure NBS to keep the concentration of Br₂ low.[5] If these impurities are present, they can be difficult to remove by simple recrystallization and may require column chromatography.
-
-
Issue 3: Oiling Out During Recrystallization
Question: When I try to recrystallize my crude product from water, it forms an oil instead of crystals. What should I do?
Potential Causes & Solutions:
-
Solution Cooled Too Quickly:
-
Cause: Rapid cooling can cause the compound to come out of solution as a supercooled liquid (an oil) before it has time to form an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath. Once crystals begin to form at room temperature, you can then move the flask to an ice bath to maximize recovery.[6][7]
-
-
Insufficient Solvent:
-
Cause: If the solution is too concentrated, the saturation point may be above the melting point of the compound, causing it to oil out.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot water until the solution is clear. Then, allow it to cool slowly as described above.[6][7]
-
-
Presence of Impurities:
-
Cause: Significant amounts of impurities can depress the melting point of the product and interfere with crystal lattice formation, promoting oiling out.
-
Solution: If slow cooling and solvent adjustment do not work, the crude product may be too impure. Try washing the crude solid again with cold water to remove more succinimide before attempting another recrystallization. If the problem persists, purification by silica gel column chromatography may be necessary.
-
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is NBS used instead of liquid bromine (Br₂)? A1: N-bromosuccinimide is a white crystalline solid that is much safer and easier to handle than liquid bromine, which is highly toxic, corrosive, and volatile.[1] NBS acts as a source of electrophilic bromine (Br⁺) in polar solvents like water. It also helps to maintain a low concentration of molecular bromine (Br₂) in the reaction mixture, which suppresses the unwanted side reaction of dibromination.[5]
Q2: Can I use a different solvent instead of water? A2: It is not recommended. The use of water is critical for this transformation as it acts as the nucleophile that attacks the bromonium ion to form the desired hydroxyl group. Using non-polar aprotic solvents (like CCl₄ or hexane) can change the reaction mechanism from an ionic pathway to a radical pathway, favoring undesirable allylic bromination.[5][8] Using other nucleophilic solvents, like alcohols, would result in the formation of an ether instead of a hydroxyl group.
Q3: What is the expected stereochemistry of the product? A3: The reaction proceeds through an anti-addition pathway. The nucleophile (water) attacks the cyclic bromonium ion intermediate from the opposite face. This results exclusively in the trans isomer of this compound.[1][5]
Q4: My yield is still low after troubleshooting. Are there any alternative synthesis routes? A4: Yes, other routes have been reported, although they may involve different challenges. One common alternative is the ring-opening of 3,4-epoxysulfolane with a bromide source. Another approach involves the direct bromination of 4-hydroxysulfolane.[9][10] These methods may be useful if the standard route from 2,5-dihydrothiophene-1,1-dioxide is problematic for your specific setup.
Q5: How can I confirm the identity and purity of my final product? A5: The identity and purity should be confirmed using standard analytical techniques:
-
Melting Point: The pure compound has a sharp melting point around 190-191°C. A broad or depressed melting point indicates impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
-
FTIR Spectroscopy: The infrared spectrum should show characteristic peaks for the hydroxyl (-OH) and sulfone (S=O) functional groups.[8]
Data Summary Table
| Parameter | Optimal Condition | Effect of Deviation (Too Low / Too High) | Troubleshooting Action |
| NBS Quality | Pure, white crystalline solid | Degraded (Yellow/Orange): Incomplete reaction, low yield, potential side products. | Recrystallize NBS from hot water before use. |
| Temperature | Boiling water bath (~100°C) | Too Low: Slow or incomplete reaction, resulting in low yield. Too High: Potential for increased side product formation or degradation (though less common in water). | Maintain a consistent boiling water bath for the full reaction time. |
| Reaction Time | ~1 hour | Too Short: Incomplete reaction, low yield. Too Long: May lead to minor side product formation, but generally less critical than temperature. | Adhere to the recommended reaction time. |
| Solvent | Water | Non-polar/Aprotic: Promotes radical allylic bromination. Alcohol: Forms ether byproduct instead of alcohol. | Use deionized water as the solvent. |
| Stoichiometry | ~1:1 (Alkene:NBS) | Too Little NBS: Unreacted starting material. Too Much NBS: Increased potential for side reactions and more succinimide to remove. | Use precise measurements for reactants. |
References
-
Chemia. (2022, April 14). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
Živković, A., et al. (2020). Investigation of reaction conditions on synthesis of steroidal bromohydrin and structural analysis of novel 6α-brom-5β-hydroxy derivative. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Bromohydrins Using NBS in Presence of Iodine as Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. Retrieved from [Link]
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 35330-57-5,this compound. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.2A: Reagent Purification. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]
-
YouTube. (2021, April 11). Bromohydrin Formation Mechanism With NBS | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. This source is a duplicate of reference 10 and provides the same information. Retrieved from [Link]
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- 10. Cas 35330-57-5,this compound | lookchem [lookchem.com]
Technical Support Center: Synthesis of 3-Bromo-4-hydroxysulfolane
Welcome to the technical support guide for the synthesis of 3-Bromo-4-hydroxysulfolane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. We will move beyond simple procedural steps to explore the mechanistic underpinnings of the reaction, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Reaction Overview and Core Mechanism
The synthesis of trans-3-Bromo-4-hydroxysulfolane is typically achieved through the electrophilic addition of a bromine and a hydroxyl group across the double bond of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in an aqueous solvent system.[1][2]
The reaction proceeds via a well-established bromonium ion intermediate. Understanding this pathway is critical to diagnosing and preventing the formation of common byproducts.
Primary Reaction Pathway
The reaction is initiated by the electrophilic attack of the 3-sulfolene double bond on the bromine atom of NBS. This forms a cyclic bromonium ion intermediate. The stereochemistry of the final product is determined in the subsequent step, where a water molecule performs a backside attack on one of the carbons of the bromonium ion. This anti-addition exclusively leads to the formation of the trans product.[3][4]
Caption: Fig. 1: Synthesis of trans-3-Bromo-4-hydroxysulfolane
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction produced a significant amount of a non-polar, crystalline solid that is not my desired product. What is it and how did it form?
A1: You have most likely formed the trans-3,4-dibromosulfolane byproduct. This occurs when a bromide ion (Br⁻), instead of a water molecule, acts as the nucleophile and attacks the bromonium ion intermediate.
-
Causality: The source of the excess bromide ion is often the NBS reagent itself. Aged or impure NBS can contain molecular bromine (Br₂), which in turn generates bromide ions.[5] Using a non-aqueous solvent or insufficient water in an aqueous system will also favor this pathway, as the concentration of the competing water nucleophile is too low.
-
Preventative Measures:
-
Use Freshly Recrystallized NBS: Impure, yellowish NBS should be recrystallized from hot water to remove succinimide and adsorbed Br₂ or HBr.[5] Pure NBS is a white crystalline solid.
-
Ensure Sufficient Water: The reaction should be run in a solvent system with a sufficient concentration of water (e.g., 50% aqueous DMSO, acetone, or THF) to ensure water outcompetes the bromide ion as the primary nucleophile.[5]
-
Caption: Fig. 2: Competing Nucleophilic Pathways
Q2: My IR spectrum shows an unexpected sharp peak around 1720-1740 cm⁻¹. What byproduct could this be?
A2: A peak in that region is characteristic of a ketone carbonyl stretch, suggesting the formation of an α-bromoketone, likely 4-bromo-3-sulfolanone.[5][6]
-
Causality: The formation of α-bromoketones is a known side reaction of NBS with certain substrates.[5] This can occur through a more complex pathway involving oxidation and rearrangement. The presence of radical initiators (even light) or elevated temperatures can sometimes promote these alternative pathways.
-
Preventative Measures:
-
Maintain Low Temperature: Run the reaction at 0 °C or slightly below. The formation of the bromonium ion and subsequent nucleophilic attack is generally fast even at low temperatures, while side reactions often have higher activation energies.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to minimize light-induced radical initiation, which can lead to undesired pathways.[7]
-
Q3: How can I effectively remove the succinimide co-product during workup?
A3: Succinimide is the main co-product from the NBS reagent and is highly soluble in water, whereas the desired this compound product is only sparingly soluble in cold water.[1][2][8] This difference in solubility is the key to an effective separation.
-
Optimized Workup:
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the crude product.
-
Collect the solid by suction filtration.
-
Wash the filter cake thoroughly with several portions of ice-cold water. This will dissolve and wash away the majority of the succinimide.[1]
-
The final purification is achieved by recrystallizing the crude solid from a minimum amount of hot water.[1] The desired product will crystallize upon cooling, while any remaining succinimide stays in the aqueous mother liquor.
-
Section 3: Systematic Troubleshooting Workflow
If you encounter an issue, follow this logical workflow to diagnose and solve the problem.
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- 8. chemshuttle.com [chemshuttle.com]
removing succinimide byproduct from 3-Bromo-4-hydroxysulfolane synthesis
Introduction
The synthesis of 3-Bromo-4-hydroxysulfolane, a valuable building block in medicinal chemistry and materials science, is commonly achieved through the bromohydrination of 2,5-dihydrothiophene-1,1-dioxide.[1][2][3] A standard and convenient reagent for this transformation is N-Bromosuccinimide (NBS), which serves as an electrophilic bromine source in aqueous media.[4][5][6] While effective, this reaction invariably generates succinimide as a stoichiometric byproduct. Due to its polarity and potential for co-crystallization, residual succinimide can complicate purification, compromise the purity of the final product, and interfere with subsequent synthetic steps.[7]
This technical guide provides a comprehensive resource for researchers encountering challenges with succinimide removal. It is structured in a question-and-answer format to directly address common issues, offering troubleshooting strategies, detailed protocols, and the underlying chemical principles for each method.
Frequently Asked Questions (FAQs)
Q1: Why is succinimide a byproduct in my reaction?
Succinimide is the reduced form of the N-Bromosuccinimide (NBS) reagent used for the bromohydrination. In the reaction mechanism, the 2,5-dihydrothiophene-1,1-dioxide substrate attacks the electrophilic bromine atom of NBS.[4] This process transfers the bromine to the substrate and generates a resonance-stabilized succinimidyl anion. This anion is subsequently protonated by the aqueous solvent (water) during the reaction or workup, resulting in the neutral succinimide byproduct.[4]
Q2: What are the key physical property differences between this compound and succinimide that can be exploited for separation?
The successful separation of these two compounds hinges on exploiting their differences in solubility. This compound is a polar molecule with limited solubility in many common organic solvents and is only sparingly soluble in water.[1] In contrast, succinimide exhibits high solubility in water and alcohols but is insoluble in non-polar solvents like ether, hexane, and chloroform.[8][9][10]
| Property | This compound | Succinimide | Rationale for Separation |
| Molecular Weight | 215.07 g/mol [11] | 99.09 g/mol | - |
| Appearance | White Crystalline Solid[1] | Colorless acicular crystals or thin solid[9] | - |
| Water Solubility | Sparingly soluble[1] | Easily soluble[8][9] | Key for separation via aqueous extraction. |
| Alcohol Solubility | Limited (e.g., in Methanol)[1] | Easily soluble (e.g., in Ethanol, Methanol)[8][9][12] | Useful for selective recrystallization. |
| Non-Polar Solvent Solubility | Limited | Insoluble (e.g., in Ether, Chloroform)[8][9] | Allows for precipitation of succinimide. |
Q3: Why is it critical to remove succinimide from my final product?
Complete removal of succinimide is essential for several reasons:
-
Product Purity: Residual succinimide contaminates the final product, affecting its purity, yield calculations, and potentially its performance in downstream applications.[7]
-
Analytical Interference: The presence of succinimide will interfere with analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization of the this compound product.[7]
-
Downstream Reactions: Succinimide can interfere with subsequent synthetic steps. For example, its acidic N-H proton could react with strong bases, or the molecule could act as a ligand in organometallic reactions.
-
Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization challenging if it is not removed beforehand.[7]
Q4: What analytical techniques can I use to confirm the presence and quantity of residual succinimide?
Several methods can be employed for detection and quantification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Succinimide presents a characteristic sharp singlet for its four equivalent protons (CH₂) at approximately δ 2.7 ppm in CDCl₃. This peak can be integrated against product peaks for quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify succinimide from the main product.[13] A C18 column with a mobile phase of methanol and a phosphate buffer has been shown to be effective for separating succinimide.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass identification, offering definitive confirmation of the presence of succinimide.[14][15][16]
Troubleshooting Guide
}
Issue 1: My NMR spectrum shows a significant succinimide peak after an initial aqueous wash.
-
Possible Cause: Inefficient partitioning of succinimide into the aqueous phase. This can happen if the volume or number of washes is insufficient, or if the organic solvent used has some miscibility with water.
-
Expert Solution & Causality:
-
Increase Wash Volume and Frequency: Perform at least three washes, with each wash volume being equal to the volume of the organic layer. This maximizes the concentration gradient and drives more succinimide into the aqueous phase.[7]
-
Use a Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. Succinimide is a weak acid (pKa ≈ 9.5). The basic wash deprotonates the succinimide to form the sodium succinimidate salt. This salt has significantly higher aqueous solubility than neutral succinimide, dramatically improving extraction efficiency.[7] Caution: Ensure your target molecule, this compound, is stable under these basic conditions.
-
Check Your Solvent: Ensure you are using a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate for the extraction.
-
Issue 2: I am experiencing low product yield, likely due to loss during the aqueous workup.
-
Possible Cause: this compound has some water solubility, and a portion of it may be partitioning into the aqueous layer along with the succinimide.[1]
-
Expert Solution & Causality:
-
Use Brine: Before extraction, saturate the aqueous reaction mixture with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar. This "salting out" effect decreases the solubility of organic compounds like your product in the aqueous layer, pushing it more completely into the organic phase.[7]
-
Back-Extract the Aqueous Layers: Combine all the aqueous washes from your primary extraction. Extract this combined aqueous layer with a fresh portion of your organic solvent (e.g., DCM). This will recover any product that was dissolved in the water.[7]
-
Issue 3: Succinimide is co-eluting with my product during silica gel chromatography.
-
Possible Cause: Both this compound and succinimide are polar compounds. In certain solvent systems (eluents), they can have similar retention factors (Rf), making separation by column chromatography difficult.[10]
-
Expert Solution & Causality:
-
Perform an Effective Aqueous Workup First: The most reliable solution is to remove the vast majority of the succinimide before attempting chromatography. A thorough basic wash (see Issue 1) should be your first step. Chromatography should be used to remove other minor impurities, not bulk succinimide.
-
Switch to Recrystallization: If chromatography fails, recrystallization is an excellent alternative. Since this compound is synthesized in water and has lower solubility in cold water compared to hot water, it can often be purified by recrystallization directly from water after the reaction is complete.[4] Succinimide, being highly water-soluble, will remain in the cold mother liquor.
-
}
Detailed Protocols
Protocol 1: Post-Reaction Aqueous Workup for Succinimide Removal
This protocol assumes the reaction was performed in water and the product will be extracted into an organic solvent.
-
Cooling: After the reaction is complete, cool the reaction flask in an ice bath to room temperature.
-
Extraction (Step 1): Transfer the aqueous reaction mixture to a separatory funnel. Extract with an equal volume of dichloromethane (DCM). Drain the lower organic layer into a clean flask.
-
Extraction (Step 2): Repeat the extraction of the aqueous layer with a fresh portion of DCM. Combine this organic layer with the first one.
-
Water Wash: Wash the combined organic layers with an equal volume of deionized water. This removes the bulk of the highly soluble succinimide. Separate the layers.[7]
-
Basic Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently, venting frequently to release any CO₂ that may form. This step converts the remaining acidic succinimide to its highly water-soluble salt. Separate the layers.[7]
-
Brine Wash: Perform a final wash with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.[7]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, now largely free of succinimide.
Protocol 2: Purification by Recrystallization from Water
This protocol is ideal if the product crystallizes out of the aqueous reaction mixture upon cooling.[4]
-
Heating for Dissolution: After the reaction is complete, gently heat the aqueous mixture on a hotplate until all the solid material (both product and succinimide) dissolves. Add a minimum amount of extra hot water if necessary to achieve full dissolution.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals of your less-soluble product.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the this compound. Succinimide will remain dissolved in the cold aqueous mother liquor.
-
Filtration: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold deionized water.
-
Collection: Pour the cold crystalline slurry through the funnel under vacuum to collect the product crystals.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to rinse away any adhering mother liquor containing dissolved succinimide.
-
Drying: Allow the purified crystals to dry completely. A melting point analysis can be used to assess purity.
References
-
Gao, X., Zhang, T., & Wang, R. (2014). Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization. Journal of pharmaceutical sciences, 103(7), 2051–2060. Available from: [Link]
-
ChemBK. (n.d.). Succinimide. Retrieved from [Link]
-
Cai, B., et al. (2007). 18O Labeling Method for Identification and Quantification of Succinimide in Proteins. Analytical Chemistry, 79(6), 2462–2469. Available from: [Link]
-
Organic Syntheses. (n.d.). Procedure for v.92, p.148. Retrieved from [Link]
-
Wang, K., et al. (2012). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Thermochimica Acta, 538, 79-85. Available from: [Link]
-
Gao, X., et al. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. PMC - NIH. Available from: [Link]
-
Semantic Scholar. (n.d.). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Retrieved from [Link]
-
Wang, Y., et al. (2009). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Chinese Journal of Chromatography. Available from: [Link]
-
Nanjing University of Technology. (2012). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Retrieved from [Link]
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS? Retrieved from [Link]
-
ResearchGate. (2018). How to separate succinimide from a bromination product when using NBS? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Succinimide. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Sulfides with N-Bromosuccinimide in the Presence of Hydrated Silica Gel. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
lookchem. (n.d.). Cas 35330-57-5,this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]
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troubleshooting low yield in the bromination of 2,5-dihydrothiophene-1,1-dioxide
Welcome to the technical support center for the synthesis of 3,4-dibromo-tetrahydrothiophene-1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the bromination of 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). We will explore common issues, their underlying causes, and provide actionable solutions to improve reaction yield and product purity.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section directly addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction is incomplete. Analysis (TLC, GC-MS) shows a significant amount of unreacted 2,5-dihydrothiophene-1,1-dioxide. What's going wrong?
Answer:
An incomplete reaction is typically traced back to three main areas: reagent stoichiometry and activity, reaction kinetics, or the purity of the starting material.
-
Cause A: Insufficient or Inactive Bromine. Molecular bromine (Br₂) is volatile and reactive. If the bromine solution is old, has been improperly stored, or was not accurately measured, you may have a stoichiometric deficiency.
-
Solution: Use a fresh, unopened bottle of bromine or titrate your existing solution to determine its exact concentration before use. When adding bromine, do so slowly and at a low temperature (0-5 °C) to prevent loss due to vaporization and to control the reaction's exothermicity. Ensure a 1:1 molar ratio is used; a slight excess of the sulfolene starting material (e.g., 1.05 equivalents) is sometimes preferable to an excess of bromine, which can lead to side products.
-
-
Cause B: Low Reaction Temperature or Insufficient Time. While the initial addition of bromine should be controlled at low temperatures, the reaction may require warming to room temperature to proceed to completion.
-
Solution: After the slow addition of bromine at 0-5 °C, allow the reaction to stir at that temperature for 30-60 minutes, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC, watching for the disappearance of the bromine color). The characteristic orange-brown color of Br₂ should fade as it is consumed[1][2].
-
-
Cause C: Purity of 2,5-Dihydrothiophene-1,1-dioxide. The starting material, while generally stable, can contain impurities or isomers that may not be reactive under the desired conditions.[3] For instance, base-catalyzed isomerization to the thermodynamically more stable 2-sulfolene can occur, which may exhibit different reactivity.[3]
-
Solution: Check the melting point of your starting material (literature: 65-66 °C)[3]. If it is broad or lower than expected, consider recrystallizing it before use. Ensure storage conditions are neutral and dry.
-
Question 2: My yield is very low, and I've isolated a significant side product. The mass spectrum suggests the incorporation of oxygen.
Answer:
The formation of an oxygen-containing side product is a classic sign of nucleophilic attack by the solvent, a common issue when using protic solvents like water or alcohols in bromination reactions.
-
Primary Cause: Halohydrin Formation. The reaction proceeds through a cyclic bromonium ion intermediate.[1][4][5] If a nucleophilic solvent like water is present in high concentration, it can attack one of the carbons of this three-membered ring, outcompeting the bromide ion.[4][6] This results in the formation of a bromohydrin (a molecule with adjacent bromine and hydroxyl groups) instead of the desired dibromo product.[4][7]
-
Solution 1 (Change Solvent): The most effective solution is to switch to an inert, aprotic solvent. Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are excellent choices that will not participate in the reaction, ensuring that the bromide ion is the only available nucleophile to open the bromonium ring.[1]
-
Solution 2 (If Water is Necessary): If the reaction must be performed in an aqueous medium, be aware that bromohydrin formation is a competing pathway.[3] Minimizing the reaction time and strictly controlling the temperature may favor the desired dibromination, but preventing the side reaction entirely will be difficult.
-
Logical Flow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the root cause of low product yield.
Question 3: I'm having difficulty purifying the final product, 3,4-dibromo-tetrahydrothiophene-1,1-dioxide. My recovery from recrystallization is poor.
Answer:
Poor recovery during recrystallization is often due to using an excessive amount of solvent, choosing a sub-optimal solvent, or premature crystallization.
-
Cause A: Excessive Solvent. The goal of recrystallization is to create a saturated solution at high temperature from which the product crystallizes upon cooling. Using too much solvent will keep the product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] Add the solvent (e.g., hot water) in small portions to the crude solid while heating and stirring, waiting for each portion to nearly boil before adding the next, until dissolution is just complete.
-
-
Cause B: Cooling Too Rapidly. Placing the hot solution directly into an ice bath can cause the product to "crash out" of solution as a fine powder or oil, trapping impurities.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop. Once it has reached ambient temperature and crystal formation has slowed, then place it in an ice bath for at least 30 minutes to maximize recovery.[7]
-
-
Cause C: Co-product Solubility. The co-product of the reaction, if using a reagent like N-Bromosuccinimide (NBS), is succinimide.[7] While succinimide is very soluble in water, ensuring the wash steps are adequate is important.
-
Solution: When collecting the crystals by suction filtration, wash the purified product thoroughly with a small amount of ice-cold water to remove any remaining soluble impurities.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for the bromination of 2,5-dihydrothiophene-1,1-dioxide?
A: The reaction is a classic example of electrophilic addition to an alkene. The electron-rich pi bond of the double bond attacks a bromine molecule, which acts as an electrophile. This proceeds through a three-membered cyclic "bromonium ion" intermediate. A bromide ion (Br⁻) then attacks one of the carbons of this ring from the opposite face (a backside attack), leading to the opening of the ring and the formation of the anti-addition product.[4][5][8]
Reaction Mechanism: Electrophilic Addition of Bromine
Caption: Mechanism showing the formation of the bromonium ion and subsequent anti-addition.
Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A: Yes, NBS is an excellent alternative to molecular bromine and is often preferred for safety and handling reasons as it is a solid.[7] When used in a polar, protic solvent like water, NBS acts as a source for an electrophilic bromine atom (Br⁺ equivalent). However, be aware that this combination generates hypobromous acid (HOBr) in situ, which will lead to the formation of the bromohydrin, not the dibromide.[7] To obtain the dibromide using NBS, the reaction would need to be run under different conditions, typically with a radical initiator in an aprotic solvent, which follows a different mechanistic pathway not suitable for this transformation.
Q: How do reaction parameters influence the outcome?
A: The key parameters—solvent, temperature, and reagent purity—are highly interdependent. Using a protic solvent necessitates strict temperature control to manage side reactions. Conversely, an aprotic solvent provides more tolerance but requires anhydrous conditions.
Interdependence of Reaction Parameters
Caption: Influence of key parameters on reaction success.
Experimental Protocols
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Starting Material | 2,5-Dihydrothiophene-1,1-dioxide | Check purity via melting point (65-66 °C).[3] |
| Brominating Agent | Molecular Bromine (Br₂) | Use a 1:1 molar ratio with the starting material. |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, aprotic solvent prevents halohydrin formation.[1] |
| Temperature | 0-5 °C for addition, then warm to RT | Controls exotherm and minimizes Br₂ loss; warming ensures completion. |
| Reaction Time | 2-4 hours | Monitor by TLC or disappearance of bromine color. |
| Workup | Aqueous wash (e.g., Na₂S₂O₃) | Quenches any unreacted bromine. |
| Purification | Recrystallization (e.g., from water or ethanol/water) | Yields purified 3,4-dibromo-tetrahydrothiophene-1,1-dioxide.[7] |
Protocol 1: Bromination in an Aprotic Solvent
Objective: To synthesize 3,4-dibromo-tetrahydrothiophene-1,1-dioxide while minimizing side product formation.
Materials:
-
2,5-Dihydrothiophene-1,1-dioxide (1.0 eq)
-
Molecular Bromine (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dihydrothiophene-1,1-dioxide in anhydrous dichloromethane (approx. 10 mL per gram of substrate).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane.
-
Add the bromine solution dropwise to the stirred sulfolene solution over 30 minutes. Maintain the internal temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.[1]
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional hour.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for another 2 hours or until the reaction is complete as determined by TLC.
-
Workup: Cool the mixture again in an ice bath and slowly add saturated sodium thiosulfate solution to quench any excess bromine. Continue adding until the organic layer is colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Objective: To purify the crude 3,4-dibromo-tetrahydrothiophene-1,1-dioxide.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid has just dissolved.[7]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]
-
Allow the crystals to air-dry completely. Determine the yield and melting point (literature: ~143 °C) of the purified product.[9][10]
References
-
Sulfolene - Wikipedia. Wikipedia. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Reactions of Alkenes with Bromine. Chemistry LibreTexts. [Link]
-
Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]
-
Reactions of Alkenes with Bromine. Chemistry Steps. [Link]
-
Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. [Link]
-
Electrophilic addition - symmetrical alkenes and bromine. Chemguide. [Link]
-
Bromination of Alkenes: Mechanism & Stereochemistry. YouTube. [Link]
-
3,4-Dibromotetrahydrothiophene 1,1-dioxide,95%. Acmec Biochemical. [Link]
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 7. stolaf.edu [stolaf.edu]
- 8. youtube.com [youtube.com]
- 9. 15091-30-2[3,4-Dibromotetrahydrothiophene 1,1-dioxide 95%]- Jizhi Biochemical [acmec.com.cn]
- 10. 3,4-DIBROMOSULFOLANE | 15091-30-2 [chemicalbook.com]
optimizing reaction conditions for 3-Bromo-4-hydroxysulfolane synthesis
Technical Support Center: Synthesis of 3-Bromo-4-hydroxysulfolane
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and optimized synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the electrophilic bromination and hydroxylation of 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide). A common and safer alternative to using molecular bromine (Br₂) is N-bromosuccinimide (NBS) in an aqueous medium.[1]
The reaction proceeds via a three-step mechanism:
-
Electrophilic Attack: The double bond of 3-sulfolene attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion intermediate.[1]
-
Nucleophilic Opening: A water molecule acts as a nucleophile, attacking one of the carbons of the bromonium ion, leading to the opening of the ring.[1]
-
Deprotonation: A final deprotonation step yields the trans-3-Bromo-4-hydroxysulfolane product.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue with several potential root causes. Let's break them down:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the disappearance of the starting material, 3-sulfolene. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
-
Suboptimal Temperature: While heating is required, excessive temperatures can lead to the decomposition of 3-sulfolene into butadiene and sulfur dioxide, reducing the amount of starting material available for the desired reaction.[2] A controlled heating bath is recommended to maintain a steady temperature.
-
Impure Starting Materials: The purity of 3-sulfolene and NBS is crucial. Impurities in 3-sulfolene can inhibit the reaction, while old or degraded NBS may have reduced activity. It is recommended to use freshly opened or properly stored reagents.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of 3,4-dibromotetrohydrothiophene-1,1-dioxide, especially if a non-aqueous solvent is used with bromine.[2] Using water as the solvent promotes the desired hydroxylation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I prevent its formation?
A2: The presence of impurities can complicate purification and affect the quality of your final product. Here are some likely culprits and solutions:
-
Isomerization of 3-Sulfolene: In the presence of base or upon prolonged heating, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene.[2] This isomer will also react with NBS, leading to different brominated products. To minimize this, ensure your reaction is not unnecessarily prolonged and that the starting material is free from basic impurities.
-
Dibrominated Product: As mentioned, the formation of 3,4-dibromotetrohydrothiophene-1,1-dioxide can occur.[2] This is more prevalent if there is insufficient water in the reaction mixture. Ensure an adequate amount of water is used as the solvent.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 3-sulfolene in your crude product. As discussed in Q1, ensure the reaction goes to completion.
Purification Strategy: Recrystallization from hot water is an effective method for purifying the crude product.[1] The desired this compound is a solid and should crystallize upon cooling, leaving more soluble impurities in the mother liquor.
Q3: The reaction seems to have stopped prematurely. What could be the cause?
A3: A stalled reaction can be frustrating. Consider the following possibilities:
-
Depletion of NBS: N-bromosuccinimide can degrade over time, especially if exposed to light or moisture. If you suspect your NBS has lost activity, it is best to use a fresh batch.
-
Insufficient Mixing: In a heterogeneous mixture, proper stirring is essential to ensure the reactants are in constant contact. Increase the stirring rate to improve mixing.
-
Temperature Drop: If the reaction is being heated in a water bath, ensure the water level is maintained to provide consistent heating.[1] A drop in temperature can significantly slow down the reaction rate.
III. Frequently Asked Questions (FAQs)
Q4: What is the optimal stoichiometry for the reaction?
A4: A slight excess of N-bromosuccinimide is often used to ensure complete consumption of the 3-sulfolene. A molar ratio of 1:1.1 to 1:1.2 (3-sulfolene:NBS) is a good starting point.
Q5: What are the recommended reaction conditions?
A5: The following table summarizes the generally accepted reaction conditions.
| Parameter | Recommended Value | Rationale |
| Solvent | Water | Promotes the desired hydroxylation and is a green solvent.[1] |
| Temperature | Boiling water bath (100°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition of 3-sulfolene.[1] |
| Reaction Time | 1-2 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC or NMR. |
| pH | Neutral to slightly acidic | The reaction proceeds well in water without the need for a buffer. |
Q6: How should I properly handle and store the reagents?
A6: Safety and reagent integrity are paramount.
-
3-Sulfolene: This is a stable, crystalline solid.[2] It should be stored in a cool, dry place. While not highly toxic, it is good practice to wear gloves and eye protection when handling it.[3][4]
-
N-bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is sensitive to light and moisture, so it should be stored in a tightly sealed, opaque container in a cool, dry place.
Q7: What analytical techniques are best for characterizing the final product?
A7: A combination of techniques should be used to confirm the structure and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the stereochemistry of the product.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) and sulfone (S=O) groups.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 190°C) is a good indicator of purity.[5]
Reaction and Purification Workflow
Sources
Technical Support Center: N-Bromosuccinimide (NBS) Reactions with Sulfolane Derivatives
Welcome to the technical support center for navigating the complexities of using N-bromosuccinimide (NBS) with sulfolane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging these important scaffolds. While NBS is a premier reagent for selective bromination, the unique electronic and structural properties of the sulfolane ring can introduce unexpected side reactions and challenges.
This document moves beyond standard protocols to explain the causal chemistry behind these challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the interaction between NBS and sulfolane systems. Understanding these principles is the first step toward successful experimentation.
Q1: What is the expected primary reaction of NBS with a simple alkyl-substituted sulfolane derivative?
The primary reaction is typically a free-radical bromination at the most reactive C-H bond.[1] NBS serves as a convenient source of a low, controlled concentration of bromine radicals (Br•).[2][3] The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4] The sulfone group is strongly electron-withdrawing, which can influence the relative stability of adjacent radical intermediates. The reaction generally proceeds via the Wohl-Ziegler mechanism, where a bromine radical abstracts a hydrogen atom to form an alkyl radical, which then reacts with Br₂ generated in situ to form the brominated product and another bromine radical, continuing the chain reaction.[5]
Q2: How does the powerful sulfone (-SO₂) group influence the reactivity of the sulfolane ring towards NBS?
The sulfone group is the dominant controlling factor in the ring's reactivity. Its influence is twofold:
-
Inductive Electron Withdrawal: The -SO₂ group strongly withdraws electron density from the entire ring. This deactivates the C-H bonds, making them less susceptible to radical abstraction compared to more electron-rich systems like allylic or benzylic positions.[1] Consequently, more forcing conditions (higher temperature, longer reaction times) may be required.[6]
-
Acidity of α-Protons: The protons on the carbons adjacent to the sulfone group (C2 and C5) are significantly acidified. While this is more relevant for base-mediated reactions, it highlights the powerful electronic effect at play. Under certain conditions, side reactions involving these acidic protons cannot be entirely ruled out.
Q3: What are the main differences between a radical pathway and an electrophilic pathway in this system, and how do I control which one dominates?
Controlling the reaction pathway is critical for selectivity.
-
Radical Pathway: This is the desired pathway for C-H bromination. It involves bromine radicals (Br•) and is favored by non-polar solvents (like CCl₄, cyclohexane), the presence of a radical initiator (AIBN, benzoyl peroxide), and/or photochemical initiation (light).[2][4] Anhydrous conditions are crucial, as water can interfere.[7]
-
Electrophilic Pathway: This pathway can lead to unwanted side reactions. NBS can act as a source of electrophilic bromine (Br⁺), especially in polar solvents (like water, DMF, or even sulfolane itself).[3][8] If the sulfolane derivative contains an electron-rich moiety (like a phenol or aniline), electrophilic aromatic substitution may occur on that ring instead of radical bromination on the sulfolane scaffold.[4][8]
To ensure the radical pathway dominates, strictly adhere to anhydrous conditions, use a non-polar solvent, and employ a dedicated radical initiator.
Q4: Why is the purity of NBS so important for my reaction?
Commercial NBS can degrade over time, especially with exposure to light and moisture, turning from a white solid to a yellow or brown powder due to the formation of molecular bromine (Br₂).[9][10] This excess Br₂ can lead to a loss of selectivity, promoting unwanted side reactions like electrophilic addition to any double bonds present or over-bromination.[5] Using freshly recrystallized, pure white NBS is a critical step for achieving reproducible and clean results.[5][11]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic approach to diagnosing and solving common issues encountered during the bromination of sulfolane derivatives with NBS.
Issue 1: Low or No Yield of the Desired Brominated Product
-
Possible Causes:
-
Inactive Reagents: The NBS may be old and degraded, or the radical initiator (e.g., AIBN) may have decomposed.
-
Insufficient Initiation: The reaction temperature may be too low for the chosen initiator to decompose efficiently, or the light source is not of the appropriate wavelength/intensity.
-
Inappropriate Solvent: Using a polar solvent may inhibit the radical chain reaction. Some solvents, like THF or DMF, have known incompatibilities with NBS and can undergo side reactions themselves.[12]
-
Presence of Inhibitors: Trace impurities in the starting material or solvent (e.g., water, oxygen) can quench the radical chain reaction.
-
-
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality: Use freshly recrystallized NBS.[5] Purchase a new bottle of radical initiator if its age is .
-
Optimize Initiation: Ensure the reaction is heated to the appropriate temperature for your initiator (e.g., reflux in CCl₄ for AIBN).[4] If using light, ensure the reaction vessel is transparent to the necessary wavelengths.
-
Solvent Selection: Switch to a non-polar, anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[10]
-
Ensure Inert Conditions: Degas the solvent prior to use and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: Formation of Multiple Products, Including Di- or Poly-brominated Species
-
Possible Causes:
-
Excess NBS: Using more than one equivalent of NBS can lead to multiple brominations, especially if there are several reactive sites.
-
High Reaction Temperature/Prolonged Time: Forcing conditions can decrease selectivity and lead to bromination at less reactive sites.[6]
-
Excess Free Bromine: Using impure NBS can lead to a higher-than-expected concentration of Br₂, favoring less selective reactions.
-
-
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: Begin with a stoichiometric amount (1.0 to 1.1 equivalents) of NBS. Add the NBS portion-wise to maintain a low concentration.
-
Monitor Reaction Progress: Track the reaction closely using TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the formation of over-brominated products.
-
Purify NBS: Always use pure, white NBS to avoid side reactions from excess Br₂.[10]
-
Issue 3: Bromination Occurs at an Unexpected Position (e.g., on an Aromatic Ring)
-
Possible Causes:
-
Competing Electrophilic Pathway: The presence of polar solvents, water, or acidic impurities can promote an electrophilic aromatic substitution mechanism, especially on activated aromatic rings attached to the sulfolane core.[8][13]
-
Substrate Activation: If your sulfolane derivative contains a highly activating group (e.g., -OH, -NH₂), electrophilic ring bromination can be faster than radical bromination at a C-H bond.
-
-
Troubleshooting Steps & Solutions:
-
Enforce Radical Conditions: Ensure the reaction is strictly anhydrous and run in a non-polar solvent with a radical initiator.[7] Adding a non-nucleophilic base like barium carbonate can help scavenge any acidic byproducts (HBr) that might form.[7]
-
Use Protecting Groups: If an activating group is present, consider protecting it (e.g., converting a phenol to an ether or an aniline to an amide) to deactivate the ring towards electrophilic attack.[8]
-
Issue 4: Difficult Purification - Succinimide Byproduct Co-elutes with the Product
-
Possible Causes:
-
Similar Polarity: The desired brominated sulfolane derivative may have a polarity very similar to that of the succinimide byproduct, making chromatographic separation difficult.[14]
-
-
Troubleshooting Steps & Solutions:
-
Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Succinimide has some water solubility. Wash the organic layer multiple times with water, then with brine.[15][16]
-
Precipitation/Filtration: After the reaction, cool the mixture (if in a solvent like CCl₄ where succinimide is insoluble) and filter off the precipitated succinimide before proceeding with the work-up.[16]
-
Base Wash: If the product is stable to base, a wash with a dilute solution of NaOH or NaHCO₃ can help remove the weakly acidic succinimide.[15][16]
-
Chromatography Optimization: If co-elution persists, try a different solvent system for your column chromatography or consider reverse-phase HPLC for separation.[14]
-
Section 3: Key Protocols and Methodologies
Protocol 1: General Procedure for Radical Bromination of a Sulfolane Derivative
This is a representative protocol and must be adapted based on the specific substrate and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the sulfolane derivative (1.0 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (or cyclohexane) to create a 0.1-0.5 M solution.
-
Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. If using photochemical initiation, irradiate with a broad-spectrum lamp at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 30-60 minutes.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the precipitated succinimide. Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium thiosulfate (to quench any remaining Br₂), followed by water, and finally brine.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of N-Bromosuccinimide by Recrystallization
Reference: Based on standard literature procedures.[5][11]
-
Dissolution: In a fume hood, dissolve 30 g of yellow, impure NBS in approximately 300 mL of deionized water heated to 90-95°C. Stir until fully dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.
-
Drying: Dry the purified NBS under high vacuum. Store the pure white solid in a refrigerator, protected from light and moisture.
Section 4: Visualizations and Data
Diagram 1: Troubleshooting Workflow for NBS Bromination
Caption: A decision tree for troubleshooting common issues.
Diagram 2: Competing Reaction Pathways
Caption: Radical vs. Ionic pathways in NBS reactions.
Table 1: Recommended Starting Conditions for NBS Bromination
| Substrate Type | Recommended Solvent | Initiator | Key Considerations |
| Alkyl-Sulfolane | CCl₄, Cyclohexane | AIBN or Benzoyl Peroxide | Requires forcing conditions due to deactivated C-H bonds. Monitor for over-bromination. |
| Aryl-Sulfolane | CCl₄ | AIBN or Benzoyl Peroxide | Sulfone group deactivates the attached aryl ring, radical pathway at benzylic positions is favored if present. |
| Sulfolane with Alkene | CCl₄ | AIBN | Strictly anhydrous to prevent bromohydrin formation.[5] Low temp may be needed to avoid addition. |
| Sulfolane with Phenol | CCl₄ | AIBN | Protect the -OH group (e.g., as -OMe or -OAc) to prevent rapid electrophilic ring bromination.[8] |
References
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
The Organic Chemistry Tutor. (2018). N-Bromosuccinimide (NBS) - Common Organic Chemistry. [Link]
-
Kappe, C. O., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
MANAC Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. [Link]
-
ResearchGate. (2021). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]
-
ResearchGate. Optimization of batch conditions for the mono ortho-bromination reaction. [Link]
-
The Organic Chemistry Tutor. Bromination - Common Conditions. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
-
ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1 in flow. [Link]
-
National Institutes of Health (NIH). (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives. [Link]
-
ResearchGate. Calculated reaction pathways for the ring-opening of.... [Link]
-
ResearchGate. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives. [Link]
-
American Chemical Society. (1973). Free radicals from .alpha.-bromo sulfones. [Link]
-
Wikipedia. Sulfolane. [Link]
-
ResearchGate. (2018). How to separate succinimide from a bromination product when using NBS?. [Link]
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination. Chemia. [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS?. [Link]
-
American Chemical Society. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. [Link]
-
Reddit. (2022). Bromination Help. [Link]
-
American Chemical Society. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV). [Link]
-
Organic Chemistry Portal. Sulfone synthesis by C-C coupling. [Link]
-
MDPI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. [Link]
-
Chad's Prep. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Link]
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- 9. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
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- 16. researchgate.net [researchgate.net]
preventing the formation of impurities in 3-Bromo-4-hydroxysulfolane synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxysulfolane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to help you prevent the formation of impurities and ensure the highest quality of your product.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved through the bromohydroxylation of 2,5-dihydrothiophene-1,1-dioxide. While seemingly straightforward, this reaction can be prone to the formation of various impurities that can complicate downstream applications and compromise the integrity of your research. This guide provides a comprehensive resource to understand, anticipate, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound and what are its advantages?
The most prevalent and environmentally conscious method is the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in an aqueous solvent. This approach is favored because it avoids the use of hazardous molecular bromine and often proceeds with high stereoselectivity, yielding the trans product. The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a water molecule in an anti-fashion.
Q2: What are the primary impurities I should be concerned about in this synthesis?
The main impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the bromohydroxylation reaction. Common examples include the dibrominated sulfolane and α-bromoketone derivatives.
-
Starting Material-Related Impurities: Impurities present in the initial 2,5-dihydrothiophene-1,1-dioxide can be carried through the synthesis.
-
Degradation Products: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.
Q3: How does the quality of N-bromosuccinimide (NBS) affect the reaction?
The purity of NBS is critical. Over time, NBS can decompose to form bromine and succinimide. The presence of excess bromine can lead to an increase in the formation of the dibrominated impurity. It is highly recommended to use freshly recrystallized NBS for optimal results.[1] Visually, pure NBS is a white solid; a yellow or brownish tint indicates the presence of bromine.
Q4: Can I use a different brominating agent?
While NBS is the most common and generally recommended reagent for this transformation due to its safety and selectivity, other brominating agents can be used. However, reagents like liquid bromine are more hazardous to handle and can lead to a less selective reaction, potentially increasing the impurity profile.
Q5: What is the expected stereochemistry of the product?
The reaction typically proceeds via an anti-addition mechanism. The initial formation of a cyclic bromonium ion blocks one face of the sulfolane ring, forcing the incoming water molecule to attack from the opposite face. This results in the trans configuration of the bromine and hydroxyl groups.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction progress using TLC or HPLC to ensure full consumption of the starting material. 2. Avoid prolonged exposure to strong acids or bases during extraction and purification. 3. Maintain the recommended reaction temperature. For the NBS reaction, this is typically around 0-25 °C. |
| Presence of a Significant Amount of Dibrominated Impurity | 1. Use of excess NBS. 2. Presence of free bromine in the NBS. | 1. Use a stoichiometric amount of NBS relative to the 2,5-dihydrothiophene-1,1-dioxide. 2. Use freshly recrystallized NBS. If the NBS appears colored, recrystallize it from water before use. |
| Formation of an α-Bromoketone Impurity | This can be a side reaction of the bromohydrin formation, particularly with certain substrates or under non-optimal conditions. | 1. Ensure the reaction is performed in a suitable aqueous solvent system (e.g., water, aqueous DMSO, or THF). 2. Control the reaction temperature carefully. |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, reaction time, etc.). | 1. Source high-purity 2,5-dihydrothiophene-1,1-dioxide and NBS. Consider analyzing the purity of starting materials before use. 2. Strictly control all reaction parameters. The use of a laboratory reactor can aid in maintaining consistency. |
| Product is Difficult to Purify | Co-elution of impurities with the desired product. | 1. Optimize the recrystallization solvent system. A mixture of solvents may be necessary. 2. If recrystallization is ineffective, consider column chromatography with a carefully selected eluent system. |
Best Practices for Impurity Prevention
Proactive measures are key to a successful and reproducible synthesis. The following best practices should be integrated into your experimental workflow.
Starting Material Quality Control
The purity of your starting materials directly impacts the purity of your final product.
-
2,5-Dihydrothiophene-1,1-dioxide: This starting material can be synthesized by the oxidation of 2,5-dihydrothiophene.[2] Ensure it is free from unreacted starting material or over-oxidized byproducts. It is advisable to verify the purity by NMR or GC-MS before use.
-
N-Bromosuccinimide (NBS): As previously mentioned, use freshly recrystallized NBS to minimize the presence of free bromine, which is a primary source of dibrominated impurities.[1]
Reaction Condition Optimization
Precise control over reaction parameters is crucial for minimizing side reactions.
-
Temperature: The bromohydroxylation reaction is typically exothermic. Maintain the recommended temperature range (often 0-25°C) using an ice bath or a temperature-controlled reactor to prevent the formation of byproducts.
-
Stoichiometry: Use a precise 1:1 molar ratio of 2,5-dihydrothiophene-1,1-dioxide to NBS. An excess of NBS will lead to the formation of the dibromo impurity.
-
Solvent: The use of an aqueous co-solvent is necessary to provide the hydroxyl group. Common choices include water, aqueous dimethyl sulfoxide (DMSO), or aqueous tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and selectivity.
Reaction Monitoring and Work-up
Careful monitoring and a well-designed work-up procedure are essential for isolating a pure product.
-
Reaction Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material. Over-extending the reaction time can lead to the formation of degradation products.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically employed to remove water-soluble byproducts such as succinimide.
-
Purification: The crude product is often a solid and can be purified by recrystallization. Experiment with different solvent systems to find the one that provides the best balance of solubility for the product at high temperature and insolubility at low temperature, while leaving impurities behind.
Visualizing the Reaction and Impurity Formation
To better understand the chemical transformations involved, the following diagrams illustrate the main reaction pathway and the formation of key impurities.
Caption: Main reaction pathway and formation of major impurities.
Experimental Protocol: Recrystallization of N-Bromosuccinimide
A high purity of NBS is crucial for a clean reaction. Here is a standard protocol for its recrystallization.
-
Dissolution: In a fume hood, gently heat water to 90-95°C. For every 10 grams of impure NBS, use 100 mL of hot water.
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white, crystalline NBS by vacuum filtration.
-
Drying: Dry the purified NBS under vacuum. Store the recrystallized NBS in a desiccator, protected from light.
Analytical Methods for Purity Assessment
To accurately determine the purity of your this compound and identify any impurities, a combination of analytical techniques is recommended.
| Analytical Technique | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection and quantification of impurities. | A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the desired product and identification of the structure of impurities. | The chemical shifts and coupling constants will confirm the trans stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the product and impurities. | Can be coupled with HPLC (LC-MS) for powerful impurity identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups (hydroxyl, sulfone). | Useful for a quick check of product identity. |
Concluding Remarks
The synthesis of this compound is a valuable reaction in the arsenal of the synthetic chemist. By understanding the potential pitfalls and implementing the best practices outlined in this guide, researchers can consistently produce high-quality material, free from significant impurities. Meticulous attention to starting material purity, reaction conditions, and purification techniques is paramount to success.
References
-
St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Lookchem. This compound. [Link]
-
Master Organic Chemistry. Rearrangements in Alkene Addition Reactions. [Link]
Sources
Technical Support Center: Challenges in the Purification of 3-Bromo-4-hydroxysulfolane
Welcome to the technical support guide for 3-Bromo-4-hydroxysulfolane (CAS: 35330-57-5). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of this versatile but structurally complex building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Understanding the Core Challenges
Before diving into specific troubleshooting, it's critical to understand the inherent chemical properties of this compound that make its purification non-trivial.
Q1: What makes the purification of this compound so challenging?
The primary difficulties stem from a combination of its high polarity, potential for instability under certain conditions, and the nature of byproducts from its common synthesis routes.
-
Extreme Polarity: The molecule contains both a hydroxyl (-OH) group and a highly polar sulfone (-SO₂) moiety.[1] This makes it very soluble in polar solvents like water but gives it a very high affinity for polar stationary phases like silica gel, complicating standard chromatographic separation.[2]
-
Potential for Degradation:
-
Acid/Base Sensitivity: The presence of a hydroxyl group and a bromine atom on adjacent carbons creates the potential for elimination reactions (loss of HBr) to form an unsaturated sulfolene derivative, which can be catalyzed by acidic or basic conditions. The acidic surface of standard silica gel can sometimes promote such degradation.[3]
-
Thermal Instability: Sulfolane and its derivatives can be susceptible to decomposition at elevated temperatures, potentially releasing sulfur dioxide.[4] With a very high boiling point of approximately 440.7°C, purification by distillation is generally not a viable option.[1][5]
-
-
Polar Byproducts: A common synthesis involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in water.[6] This process generates succinimide as a major, water-soluble byproduct, which can be challenging to separate from the polar product.[6]
The interplay of these factors is visualized below.
Caption: Root causes of purification challenges for this compound.
Part 2: Troubleshooting Recrystallization
Recrystallization is often the first line of defense, especially given that water can be used as the reaction solvent for the synthesis.[6]
Q2: My recrystallization from water gives a low yield and the product still seems impure. What can I do?
This is a common issue where the high polarity of both the product and the key byproduct (succinimide) work against an easy separation.
Troubleshooting Steps & Explanations:
-
Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Using an excessive volume of hot water will keep more of your product dissolved when cooled, leading to significant yield loss. Add hot water portion-wise to your crude solid until it just dissolves.
-
Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals, as impurities are selectively excluded from the growing crystal lattice. Crashing the product out of solution by rapid cooling can trap impurities.
-
Thorough Washing with Ice-Cold Solvent: After collecting the crystals by suction filtration, washing is critical. Succinimide is soluble in cold water, but your product is much less so. Use several small portions of ice-cold water for washing.[6] This maximizes impurity removal while minimizing product loss.
-
Consider a Two-Solvent System: If a single solvent isn't providing adequate separation, a two-solvent system can be effective. For a highly polar compound like this, a system might consist of a polar solvent in which the compound is soluble (like water or ethanol) and a less polar "anti-solvent" in which it is insoluble (like isopropanol or ethyl acetate). Dissolve the crude product in a minimal amount of the hot primary solvent, then slowly add the anti-solvent until turbidity persists, and then allow to cool.
Experimental Protocol: Recrystallization from Water
This protocol is adapted from the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[6]
-
Transfer the crude solid product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture (e.g., on a hotplate) with stirring.
-
Continue adding small portions of hot deionized water until the solid is completely dissolved. Avoid adding a large excess.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the collected crystals with two to three small portions of ice-cold deionized water.
-
Dry the purified crystals thoroughly under vacuum to remove all residual water.
| Parameter | Recommended Solvent | Rationale |
| Primary Solvent | Water | Product is synthesized in water and is soluble at high temperatures.[6] |
| Alternative Solvent | Ethanol / Water mixture | Can offer different solubility profiles to better exclude certain impurities. |
| Washing Solvent | Ice-cold Water | Effectively removes water-soluble impurities like succinimide with minimal product loss.[6] |
Part 3: Navigating Column Chromatography
When recrystallization is insufficient, column chromatography is the next step. However, this is where the molecule's high polarity presents the most significant hurdle.
Q3: My compound streaks badly or remains at the baseline (Rf ≈ 0) on a silica gel TLC plate, even with 100% ethyl acetate. How can I get it to move?
This is a classic sign that your mobile phase is not polar enough to compete with the highly polar silica surface for your highly polar compound.[2][7]
Solutions:
-
Introduce a More Polar Solvent: You must increase the eluting power of your mobile phase. Add a small percentage of methanol (MeOH) to your eluent. A common starting point for very polar compounds is a mobile phase of 5-10% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc).[3]
-
Use Gradient Elution: Start with a less polar solvent system (e.g., 100% EtOAc) and gradually increase the percentage of the more polar solvent (e.g., MeOH) over the course of the column run. This allows less polar impurities to elute first, followed by your product, often resulting in sharper peaks and better separation.
Q4: I suspect my product is decomposing on the silica gel column. How can I confirm and prevent this?
Silica gel is inherently acidic and can act as a catalyst for degradation, particularly elimination reactions for a molecule like this compound.[3]
Troubleshooting Protocol:
-
Perform a Stability Test: Before running a large column, spot your crude material on a TLC plate. Let the plate sit for 1-2 hours. Then, develop the plate in a highly polar solvent system (e.g., 15% MeOH in DCM). If you see new spots appearing or the original spot diminishing over time, your compound is likely unstable on silica.
-
Use Neutralized Silica or Alumina: If instability is confirmed, consider using a stationary phase with a different pH. Neutral alumina can be a good alternative. You can also use silica gel that has been pre-treated with a base like triethylamine (by adding ~1% to the eluent) to neutralize the acidic sites, though this can affect separation.
-
Switch to Reverse-Phase (RP) Chromatography: This is often the best solution for highly polar, sensitive compounds.[8] In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Your polar compound will have less affinity for the stationary phase and will elute more readily.
Q5: How do I choose between Normal-Phase, Reverse-Phase, and HILIC?
The choice depends on your compound's polarity and the nature of the impurities. The following workflow provides a decision-making framework.
Caption: Workflow for selecting the appropriate chromatography method.
| Chromatography Mode | Stationary Phase | Mobile Phase | Best For... |
| Normal-Phase (NP) | Polar (Silica Gel) | Non-polar to moderately polar (Hexane, EtOAc, DCM, MeOH) | Separating compounds of low to moderate polarity. Risky for this compound due to high polarity and potential instability.[3] |
| Reverse-Phase (RP) | Non-polar (C18) | Polar (Water, Acetonitrile, Methanol) | Excellent for purifying highly polar and water-soluble compounds. Generally the recommended starting point for this molecule.[8] |
| HILIC | Polar (e.g., diol, amino) | Polar organic/aqueous mixture (High % Acetonitrile) | A powerful alternative to RP for very polar compounds that have little or no retention in RP mode. |
Part 4: Frequently Asked Questions (FAQs)
Q6: What is the expected melting point of the pure compound?
The reported melting point for this compound is approximately 190°C.[5] A broad melting range or a significantly lower value indicates the presence of impurities.
Q7: My final product has a yellow or brown tint. What is the cause and can it be removed?
Discoloration can arise from trace amounts of residual bromine from the synthesis or from minor degradation products. Before committing to a full purification, try washing a solution of the crude product (e.g., in ethyl acetate) with a dilute aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate.[3] This will quench any residual bromine. Follow this with a water wash and a brine wash before drying and concentrating.
Q8: Are there any specific safety considerations for this compound?
Yes. According to aggregated GHS data, this compound causes serious eye irritation.[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, when handling this chemical. Work in a well-ventilated fume hood.
References
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 35330-57-5, this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Tell Which Compound Is More Polar In Chromatography?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
- Google Patents. (n.d.). US3252997A - Purification of sulfolane compounds.
-
Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]
-
TutorChase. (n.d.). How does the polarity of substances affect chromatography results?. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-405193) | 20688-40-8 [evitachem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 5. Cas 35330-57-5,this compound | lookchem [lookchem.com]
- 6. stolaf.edu [stolaf.edu]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Alternative Brominating Agents for the Synthesis of 3-Bromo-4-hydroxysulfolane
Welcome to our dedicated technical support guide for the synthesis of 3-Bromo-4-hydroxysulfolane. This resource is designed for researchers, scientists, and drug development professionals who are looking for safer, more efficient, and reliable alternatives to traditional bromination methods. We understand the challenges you face in the lab, from handling hazardous reagents to optimizing reaction yields and purity. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to ensure your success.
The synthesis of this compound, a key intermediate in various synthetic pathways, often begins with the electrophilic addition of bromine to the double bond of 3-sulfolene, followed by hydrolysis.[1] While molecular bromine (Br₂) is a classic reagent for this transformation, its high toxicity, corrosiveness, and difficult handling present significant safety and logistical challenges.[2][3] This has led to the development and adoption of alternative brominating agents that offer a better safety profile without compromising reactivity.
This guide will walk you through the most effective and commonly used alternatives, explaining the causality behind experimental choices and providing self-validating protocols to enhance the trustworthiness of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis of this compound.
Q1: Why should I avoid using molecular bromine (Br₂) if it's a "classic" reagent?
A: While effective, molecular bromine is a volatile, highly corrosive, and toxic liquid.[2][3] Its use requires specialized handling procedures and equipment to mitigate risks of exposure and accidental release. Alternative reagents are often solids, which are significantly easier and safer to handle, weigh, and store.[3][4] Furthermore, agents like N-Bromosuccinimide (NBS) generate bromine in situ at a low, controlled concentration, which can prevent the formation of over-brominated byproducts and improve selectivity.[3]
Q2: What are the most common side products in this reaction, and how can I minimize them?
A: The primary side product is often the dibrominated species, 3,4-dibromotetrohydrothiophene-1,1-dioxide, especially when using a highly reactive brominating agent or an excess of the reagent.[5] To minimize this, it is crucial to maintain strict stoichiometric control of the brominating agent. Using a milder reagent or controlling the reaction temperature at a lower level can also enhance selectivity for the desired bromohydrin. Another potential issue is the formation of isomeric impurities if the starting 3-sulfolene isomerizes to the more thermodynamically stable 2-sulfolene.[5] Ensuring the purity of your starting material is key.
Q3: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to resolve the starting material (3-sulfolene), the product (this compound), and any significant byproducts. Staining with potassium permanganate can be effective for visualizing the disappearance of the starting alkene. For more quantitative analysis, techniques like UPLC, HPLC, or GC-MS can be employed on aliquots taken from the reaction mixture.
Q4: What are the critical safety precautions when working with any brominating agent?
A: Regardless of the agent, always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware that many brominating agents are irritants and can cause severe skin and eye damage.[6] Always have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any residual bromine or active bromine species during work-up and to clean up spills.
Alternative Brominating Agents: A Detailed Guide
N-Bromosuccinimide (NBS): The Versatile Workhorse
N-Bromosuccinimide is a crystalline solid that has become the go-to alternative for many bromination reactions.[3][4] Its primary advantage is its ability to serve as a source of electrophilic bromine in a controlled manner, particularly for forming bromohydrins from alkenes in the presence of water.[1][3]
Causality and Experimental Rationale
In an aqueous medium, NBS reacts with trace amounts of HBr to generate a low, steady concentration of Br₂. This in situ generation is key to its success; it prevents the build-up of high concentrations of bromine that could lead to unwanted side reactions. The reaction proceeds via the formation of a bromonium ion intermediate from the alkene, which is then attacked by water as the nucleophile, leading to the desired trans-bromohydrin.[1][3]
Detailed Experimental Protocol: Synthesis of this compound using NBS
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-sulfolene (1.0 eq) and N-Bromosuccinimide (1.05 eq).
-
Solvent Addition: Add a sufficient volume of deionized water to the flask (e.g., 15-20 mL per gram of 3-sulfolene).
-
Reaction: Heat the mixture on a steam bath or in a heating mantle with gentle stirring for approximately 30-60 minutes.[1][7] The solid reagents should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction via TLC until the 3-sulfolene spot is no longer visible.
-
Cooling & Crystallization: Once the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. The product, along with succinimide, will begin to crystallize. For maximum yield, cool the flask further in an ice-water bath.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a small amount of ice-cold water to remove most of the water-soluble succinimide. The primary purification method is recrystallization from hot water.[7] Dissolve the crude product in a minimum amount of boiling water, then allow it to cool slowly to form purified crystals of this compound.
Troubleshooting Guide for NBS
| Issue | Probable Cause | Solution |
| Low or No Reaction | Insufficient heating; impure NBS. | Ensure the reaction temperature is maintained. Purify the NBS by recrystallization from hot water if it appears yellow or discolored.[4] |
| Low Yield | Incomplete reaction; product lost during work-up. | Increase reaction time and monitor closely with TLC. Use minimal ice-cold water for washing to avoid dissolving the product. |
| Contamination with Succinimide | Succinimide is a byproduct of the reaction. | A thorough wash with cold water after initial filtration can help. Recrystallization from water is highly effective for separation. |
| Formation of Dibromo-adduct | Reaction temperature is too high; excess NBS used. | Maintain a gentle heating profile. Use no more than 1.05 equivalents of NBS. |
Dibromoisocyanuric Acid (DBI): The High-Potency Option
Dibromoisocyanuric acid (DBI) is a powerful brominating agent, often demonstrating superior reactivity compared to NBS.[8] It is a solid reagent that can effectively brominate even deactivated or electron-poor systems.[8] This makes it a valuable tool, though its high reactivity requires careful control.
Causality and Experimental Rationale
DBI possesses two electrophilic bromine atoms attached to a highly electron-withdrawing triazine ring, making them exceptionally reactive.[8] This inherent reactivity allows for faster reaction times or reactions at lower temperatures. However, this potency also increases the risk of over-bromination if stoichiometry and conditions are not precisely controlled. The mechanism is similar to NBS, involving the formation of a bromonium ion.
Proposed Experimental Protocol: Synthesis using DBI
-
Preparation: In a round-bottom flask, dissolve 3-sulfolene (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or Dioxane) and water. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution or suspension of Dibromoisocyanuric Acid (0.55 eq, as it delivers two bromine atoms) in the same solvent system. Maintain the temperature at 0°C during the addition.
-
Reaction: Stir the mixture at 0°C and allow it to slowly warm to room temperature over 1-2 hours.
-
Monitoring: Monitor the reaction closely by TLC.
-
Work-up: Once the reaction is complete, quench any remaining DBI by adding a saturated aqueous solution of sodium thiosulfate. Stir until the yellow color disappears.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Guide for DBI
| Issue | Probable Cause | Solution |
| Over-bromination (Dibromo product) | Reagent added too quickly; reaction temperature too high. | Add the DBI solution slowly at 0°C. Maintain a low temperature throughout the reaction. |
| Complex Product Mixture | High reactivity of DBI leading to side reactions. | Ensure the use of a co-solvent to moderate reactivity. Perform the reaction at a lower temperature for a longer duration. |
| Difficulty in Purification | Byproduct (isocyanuric acid) is insoluble in many solvents. | After quenching, filter the reaction mixture to remove the solid isocyanuric acid before proceeding with the aqueous work-up and extraction. |
Pyridinium Tribromide (PBr₃): The Mild and Selective Reagent
Pyridinium Tribromide (also known as Pyridinium perbromide) is a stable, crystalline, dark red solid that serves as a convenient and safer source of bromine.[9][10] It is less aggressive than molecular bromine, often leading to higher selectivity in electrophilic additions.[11]
Causality and Experimental Rationale
PBr₃ exists in equilibrium with pyridine, HBr, and molecular bromine in solution.[12] This equilibrium provides a controlled, slow release of Br₂, similar to NBS, which helps in preventing over-bromination and other side reactions. Its solid nature makes it easy to handle and weigh accurately, a significant advantage over liquid bromine.[10][12]
Proposed Experimental Protocol: Synthesis using PBr₃
-
Preparation: Dissolve 3-sulfolene (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of THF and water in a round-bottom flask.
-
Reagent Addition: Add Pyridinium Tribromide (1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Pour the reaction mixture into a larger volume of ice-water. The product may precipitate as a solid.
-
Isolation & Purification: If a solid forms, collect it by vacuum filtration and wash with cold water. If the product remains in solution, extract it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute sodium bicarbonate solution to remove acetic acid and pyridine byproducts, followed by a wash with sodium thiosulfate solution to remove any residual bromine color, and finally with brine. Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guide for PBr₃
| Issue | Probable Cause | Solution |
| Slow or Incomplete Reaction | Solvent system is not optimal; insufficient reaction time. | Using glacial acetic acid can often accelerate the reaction. Increase the reaction time or slightly warm the mixture if necessary. |
| Product Contaminated with Pyridine | Pyridine is a byproduct of the reaction. | During work-up, ensure a thorough wash of the organic extract with dilute acid (e.g., 1M HCl) to protonate and remove the pyridine into the aqueous layer. |
| Low Yield | Product is partially soluble in the aqueous work-up solution. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product and improve extraction efficiency. |
Summary and Agent Selection Guide
Choosing the right brominating agent depends on several factors, including the scale of your reaction, available equipment, safety protocols, and desired purity. The table below summarizes the key characteristics of each alternative.
| Feature | N-Bromosuccinimide (NBS) | Dibromoisocyanuric Acid (DBI) | Pyridinium Tribromide (PBr₃) |
| Physical State | White/off-white solid | White/off-white solid | Red/orange crystalline solid |
| Reactivity | Moderate | High | Mild to Moderate |
| Ease of Handling | Excellent | Good (hygroscopic) | Excellent (stable solid) |
| Key Advantage | Well-established, good selectivity, controlled Br₂ source. | Highly reactive, useful for difficult substrates. | Safe, solid Br₂ source, good selectivity. |
| Key Disadvantage | Byproduct (succinimide) can complicate purification. | Can lead to over-bromination if not controlled. | Pyridine byproducts must be removed during work-up. |
| Typical Solvent | Water, aq. DMSO, aq. Acetone | THF/Water, Dioxane/Water | Acetic Acid, THF |
Workflow for Selecting a Brominating Agent
The following diagram provides a decision-making framework to help you select the most appropriate brominating agent for your specific needs.
Caption: Decision tree for selecting an alternative brominating agent.
General Troubleshooting Workflow
When an experiment doesn't go as planned, a systematic approach can help identify and solve the problem. Use this flowchart to diagnose common issues.
Caption: General troubleshooting flowchart for bromination reactions.
References
-
Wikipedia. Sulfolene . [Link]
-
Thieme Chemistry. 3-Sulfolenes and Their Derivatives: Synthesis and Applications . [Link]
-
ResearchGate. Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds . [Link]
-
University of Dundee Research Portal. Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds . [Link]
-
DergiPark. The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions . [Link]
-
Journal of Chemical Education. Preparation of the bromohydrin of 3-sulfolene . [Link]
-
National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch . [Link]
-
Chemspace. Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis . [Link]
-
Wikipedia. N-Bromosuccinimide . [Link]
-
Organic Syntheses. 3-bromo-4-hydroxytoluene . [Link]
-
LookChem. Cas 35330-57-5,this compound . [Link]
-
ACG Publications. Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations . [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) . [Link]
-
ResearchGate. Selective monobromination of CH-active compounds | Download Table . [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution . [Link]
-
PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide . [Link]
-
St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide . [Link]
-
ResearchGate. Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor . [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Sulfolene - Wikipedia [en.wikipedia.org]
- 6. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. stolaf.edu [stolaf.edu]
- 8. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 9. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
Technical Support Center: Stereoselectivity in 3-Bromo-4-hydroxysulfolane Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxysulfolane. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis, with a particular focus on achieving high stereoselectivity. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound from 3-sulfolene, and why is it inherently stereoselective?
A1: The synthesis is a classic example of a halohydrin formation reaction, which proceeds via an electrophilic addition pathway. The inherent stereoselectivity arises from the formation of a key intermediate: a cyclic bromonium ion .
Here is the step-by-step mechanism:
-
Electrophilic Attack: The electron-rich double bond of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) attacks an electrophilic bromine source (e.g., from N-bromosuccinimide or Br₂).
-
Formation of a Cyclic Bromonium Ion: Instead of forming a discrete carbocation, the bromine atom uses one of its lone pairs to form a three-membered ring with the two carbons of the original double bond. This intermediate is called a bromonium ion.[1] This cyclic structure is critical because it blocks one face of the ring system.
-
Nucleophilic Attack by Solvent: A nucleophilic solvent, typically water, attacks one of the carbons of the bromonium ion. Because one face is blocked by the bromine atom, the water molecule must attack from the opposite face (a "backside attack").[2][3][4]
-
Ring Opening and Deprotonation: This backside attack opens the three-membered ring and results in an anti-addition, where the bromine and the hydroxyl group are on opposite faces of the sulfolane ring. A final deprotonation step by a solvent molecule yields the neutral trans-3-Bromo-4-hydroxysulfolane product.[5]
This mandatory backside attack is the origin of the reaction's high stereoselectivity for the trans product.
Caption: Reaction mechanism for trans-3-Bromo-4-hydroxysulfolane synthesis.
Troubleshooting Guide
Q2: I am observing a significant amount of a dibrominated byproduct (3,4-dibromosulfolane) instead of the desired hydroxysulfolane. What is the cause and how can I fix it?
A2: This is a classic case of competitive nucleophilic attack. The formation of 3,4-dibromosulfolane indicates that the bromide ion (Br⁻), generated during the reaction, is successfully competing with your intended nucleophile (water). This happens for two primary reasons:
-
Incorrect Solvent Choice: You are likely using a non-nucleophilic (aprotic) solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[4][6] In these solvents, water is not present to act as a nucleophile, so the only available nucleophile is the Br⁻ ion, which attacks the bromonium ion to give the vicinal dibromide.
-
Insufficient Water Concentration: Even in a mixed solvent system (e.g., THF/water), if the concentration of water is too low, it cannot effectively outcompete the bromide ion. The solvent is often present in great excess, and its high concentration is what drives it to be the primary nucleophile.[1][7]
Solution:
-
Primary Fix: Switch to a fully aqueous system or a solvent mixture with a high concentration of water. Water is an ideal solvent for this reaction as it is both polar, to facilitate the formation of the bromonium ion, and nucleophilic.[5]
-
Reagent Choice: Using N-bromosuccinimide (NBS) in water is a highly effective method. NBS acts as a source of electrophilic bromine (Br⁺), and the water serves as the nucleophilic solvent.[5]
Data Summary: Solvent Impact on Product Outcome
| Solvent System | Dominant Nucleophile | Major Product | Expected Stereochemistry |
| Water (H₂O) | H₂O | This compound | trans (Anti-addition) |
| Methanol (CH₃OH) | CH₃OH | 3-Bromo-4-methoxysulfolane | trans (Anti-addition) |
| Dichloromethane (CH₂Cl₂) | Br⁻ | 3,4-Dibromosulfolane | trans (Anti-addition) |
| Carbon Tetrachloride (CCl₄) | Br⁻ | 3,4-Dibromosulfolane | trans (Anti-addition) |
Q3: My reaction is yielding a mixture of stereoisomers, including the cis-product. Why is the stereoselectivity compromised?
A3: The formation of the cis-isomer is highly unusual for this mechanism and suggests a deviation from the standard halohydrin pathway. The bromonium ion mechanism should exclusively give the trans product. Here are potential causes and troubleshooting steps:
-
Reaction Conditions Too Harsh: Extremely high temperatures or the presence of strong acids could potentially lead to side reactions, including rearrangement or elimination-re-addition pathways that could scramble stereochemistry.
-
Alternative Mechanisms: In non-polar solvents and in the presence of radical initiators (like light), a radical-based bromine addition could occur, which does not proceed via a stereospecific pathway. Ensure your reaction is shielded from light if using Br₂.
-
Impure Starting Material: Ensure your 3-sulfolene starting material is pure and does not contain isomers that could lead to different products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compromised stereoselectivity.
Recommended Experimental Protocol
This protocol is adapted from established procedures for the synthesis of trans-3-Bromo-4-hydroxysulfolane, prioritizing safety, yield, and stereoselectivity.[5]
Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
Reagents:
-
2,5-dihydrothiophene-1,1-dioxide (3-Sulfolene): 1.2 g
-
N-bromosuccinimide (NBS): 1.8 g
-
Deionized Water: 2 mL
Procedure:
-
Combine 1.2 g of 3-sulfolene and 1.8 g of N-bromosuccinimide in a 25-mL round-bottom flask.
-
Add 2 mL of deionized water to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Place the apparatus in a water bath situated on a magnetic stir plate.
-
Turn on the stirrer and heat the water bath to a boil. Continue to heat under reflux for 1 hour. Monitor the water bath level and replenish as needed.
-
After 1 hour, remove the heat source and allow the reaction apparatus to cool to room temperature.
-
Collect the crystalline product by suction filtration.
-
Wash the collected crystals with a small amount of ice-cold water.
-
For purification, recrystallize the crude product from a minimum amount of hot water. Allow the solution to cool slowly to maximize crystal growth.
-
Dry the purified crystals and determine the yield and melting point (literature: 189-191°C).[5] Confirm the trans stereochemistry using ¹H NMR spectroscopy by analyzing the coupling constants of the protons at the C3 and C4 positions.
References
-
Chemistry LibreTexts. (2020, May 30). 9.10: Formation of Halohydrins. [Link]
-
Chemistry LibreTexts. (2019, September 3). 8.10: Formation of Halohydrins. [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination, Chlorination, and Halohydrin Formation from Alkenes. [Link]
-
Chemistry Steps. Halohydrins from Alkenes. [Link]
-
KPU Pressbooks. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes. [Link]
-
YouTube. (2023, July 10). Halogenation of Alkenes; Halohydrin Formation. [Link]
-
St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]
Sources
- 1. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. stolaf.edu [stolaf.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategies for Enhancing the Purity of 3-Bromo-4-hydroxysulfolane
Welcome to the Technical Support Center for the purification of 3-Bromo-4-hydroxysulfolane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the challenges you may encounter during the purification of this compound. Our aim is to equip you with the technical knowledge and practical insights necessary to achieve high purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a fundamental understanding of the physicochemical properties of this compound is crucial for making informed experimental choices.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₃S | |
| Molecular Weight | 215.07 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 190 °C | |
| Boiling Point | 440.7±45.0 °C at 760 mmHg | |
| Solubility | Soluble in polar solvents like water. |
The presence of a hydroxyl group and a sulfone moiety imparts significant polarity to the molecule, making it soluble in polar solvents such as water. This solubility profile is a key factor in designing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of trans-3-Bromo-4-hydroxysulfolane often involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in an aqueous medium.[1] The primary impurities to consider are:
-
Succinimide: This is a byproduct of the reaction with NBS.[1] Fortunately, succinimide is highly soluble in water, even at colder temperatures, and is typically removed during the aqueous work-up and recrystallization.
-
Unreacted Starting Materials: Residual 2,5-dihydrothiophene-1,1-dioxide and NBS may be present.
-
Dibrominated Byproducts: Although the formation of the desired trans-product is generally favored, the potential for the formation of dibrominated or other regioisomeric byproducts exists and should be considered.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: Recrystallization from hot water is the most commonly cited and effective initial purification method for this compound.[1] The high polarity of the molecule allows it to be readily dissolved in hot water, and upon cooling, it crystallizes out, leaving more soluble impurities in the mother liquor.
Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This section provides a systematic approach to troubleshooting common issues encountered during the recrystallization of this compound from water.
Caption: A workflow for troubleshooting common recrystallization issues.
Q3: My this compound is "oiling out" during recrystallization from water. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree. Given the high melting point of this compound (190 °C), the former is unlikely with water. Therefore, the issue is likely excessive supersaturation or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot water to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool can promote the formation of crystals instead of oil.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.
-
Consider a Mixed-Solvent System: If oiling out persists, a mixed-solvent system may be necessary. A good starting point would be a polar organic solvent in which the compound is soluble (e.g., ethanol or isopropanol) and water as the anti-solvent.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low yield is a common problem in recrystallization and can often be attributed to using too much solvent or incomplete precipitation.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot water required to dissolve the crude product. Working with a saturated solution is key to maximizing yield.
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to ensure maximum precipitation.
-
Recover a Second Crop: The mother liquor from the first filtration will still contain some dissolved product. You can recover a second, albeit less pure, crop of crystals by boiling off some of the solvent to concentrate the solution and repeating the cooling process.
-
Minimize Losses During Washing: Wash the collected crystals with a minimal amount of ice-cold water. Using room temperature or warm water will dissolve a significant portion of your product.
Q5: After one recrystallization, my this compound is still not pure enough. What are my next steps?
A5: If a single recrystallization is insufficient, you have several options:
-
Second Recrystallization: A second recrystallization from fresh hot water can often significantly improve purity.
-
Hot Filtration: If you observe insoluble impurities in the hot solution, a hot filtration step before cooling can remove them.
-
Activated Charcoal Treatment: If your product has a noticeable color, it may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove these.
-
Column Chromatography: For challenging separations, column chromatography is a powerful alternative.
Advanced Purification: Column Chromatography
When recrystallization is not sufficient to achieve the desired purity, column chromatography is the next logical step. Due to the polar nature of this compound, a normal-phase silica gel chromatography approach is recommended.
Developing a Column Chromatography Method
A systematic approach is essential for developing an effective chromatographic separation.
Caption: A workflow for developing a column chromatography purification method.
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate. The optimal eluent composition should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. Due to the high polarity of the hydroxyl group, a more polar solvent system, such as methanol in dichloromethane, may be necessary if the compound does not move from the baseline in less polar systems.
Purity Assessment
Confirming the purity of your final product is a critical step. A combination of analytical techniques should be employed for a comprehensive assessment.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (190 °C) is indicative of high purity.[2] Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Due to the high boiling point of this compound, a high-temperature GC column and method will be required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.
By employing these strategies and troubleshooting guides, you will be well-equipped to achieve high-purity this compound for your research and development needs.
References
-
St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
-
LookChem. Cas 35330-57-5,this compound. [Link]
Sources
Technical Support Center: Temperature Control in 3-Bromo-4-hydroxysulfolane Synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-4-hydroxysulfolane. This versatile building block is crucial in the development of novel pharmaceutical agents and specialty chemicals.[1] My experience in the field has consistently shown that the success of this synthesis—defined by yield, purity, and reproducibility—is fundamentally governed by precise and intelligent temperature management.
This guide is structured to move beyond a simple recitation of steps. It is designed to provide you with the causal reasoning behind each thermal parameter, empowering you to troubleshoot effectively and adapt the protocol with a deep understanding of the underlying chemical principles. We will explore the critical temperature points, address common issues you may encounter, and provide a validated experimental protocol.
Section 1: Critical Temperature Parameters Overview
Effective temperature control is a game of balance. It's about providing sufficient energy to overcome the activation barrier for the desired reaction while simultaneously starving potential side reactions of the energy they need to proceed. The following table summarizes the key thermal stages for the synthesis starting from 2,5-dihydrothiophene-1,1-dioxide and N-Bromosuccinimide (NBS).
| Synthesis Stage | Key Process | Target Temperature | Scientific Rationale & Expert Insights |
| 1. Reaction | Bromination & Hydrolysis | 100°C (Boiling Water Bath) | This temperature provides the necessary activation energy for the electrophilic addition of bromine from NBS across the double bond of the starting material.[2] A boiling water bath provides a stable and non-fluctuating 100°C environment, preventing overheating which could lead to decomposition of the sulfolane ring or promote unspecified side reactions.[1] |
| 2. Primary Crystallization | Cooling & Precipitation | Gradual cool to Room Temp., then 0-5°C (Ice Bath) | A slow, gradual cooling from the reaction temperature prevents the crashing out of impurities. The subsequent ice bath dramatically decreases the solubility of the product in the aqueous medium, maximizing the recovery and yield of the crude crystalline solid.[2] |
| 3. Purification | Recrystallization (Dissolution) | >100°C (Boiling Water) | The goal is to dissolve the product in a minimum amount of hot solvent. Using boiling water ensures complete dissolution of the this compound while leaving less soluble impurities behind. |
| 4. Final Crystallization | Cooling & Crystal Growth | Slow, undisturbed cool to Room Temp., then 0-5°C | This is the most critical step for purity. A slow cooling rate allows for the formation of a well-ordered crystal lattice, which inherently excludes impurities. Rushing this step by plunging the hot solution directly into an ice bath will trap impurities and result in a lower-purity product. |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer is designed to help you diagnose the issue and take corrective action.
Q: My reaction yield is extremely low, and my TLC plate shows multiple unidentified spots. Could the reaction temperature be the cause?
A: Yes, this is a classic symptom of improper thermal control during the reaction phase.
-
Causality: While the target is 100°C, if your heating mantle or hot plate is not well-calibrated, you could be significantly overshooting this temperature. Sulfolane and its derivatives have high thermal stability, but the bromination reaction itself can be sensitive.[3][4] Excessive heat can provide the activation energy for alternative reaction pathways. In brominations using NBS, high temperatures can sometimes lead to radical reactions or unwanted substitutions, creating a complex mixture of byproducts that are difficult to separate.
-
Troubleshooting Steps:
-
Verify Temperature: Always use a calibrated thermometer placed directly in the reaction apparatus (if possible) or in the heating bath. Do not rely solely on the dial of the hot plate.
-
Use a Water Bath: For this specific protocol, using a boiling water bath is a self-validating system. It physically cannot exceed 100°C at standard pressure, providing a reliable and stable heat source.[2]
-
Check Reagent Purity: Ensure your NBS is of high purity. Decomposed NBS can introduce reactive bromine species that lead to side reactions.
-
Q: After the 1-hour reflux, I've cooled the mixture as directed, but very little solid has crystallized, even after adding it to an ice bath. What's gone wrong?
A: This issue typically points to one of two problems: an incomplete reaction or using too much solvent.
-
Causality: If the reaction did not go to completion, the concentration of your desired product in the solution is too low to achieve supersaturation upon cooling, hence no crystallization. Alternatively, if you added significantly more water than the 2 mL specified in the protocol for a 1.2g scale, your product may be fully soluble even at 0-5°C.[2]
-
Troubleshooting Steps:
-
Confirm Reaction Completion: Before cooling, it is good practice to run a quick TLC to confirm the consumption of the starting material (2,5-dihydrothiophene-1,1-dioxide).
-
Solvent Volume: Adhere strictly to the specified solvent ratios. If you suspect too much solvent was used, you can try to carefully evaporate a portion of the water under reduced pressure, being careful not to heat the mixture excessively, and then attempt the cooling and crystallization procedure again.
-
Induce Crystallization: If you are confident the reaction is complete and the solvent volume is correct, try scratching the inside of the flask with a glass rod at the solvent-air interface while in the ice bath. This can create nucleation sites for crystal growth.
-
Q: My final product has a broad melting point well below the reported 189-191°C. How can my recrystallization technique be improved?
A: A broad and low melting point is a definitive indicator of impurity.[2][5] The most likely culprit is a flawed recrystallization process, specifically the cooling rate.
-
Causality: Crystal formation is a process of molecular self-assembly. For a pure crystal lattice to form, molecules of this compound need time to orient themselves correctly, excluding impurity molecules. When a hot, saturated solution is cooled too rapidly (e.g., by putting it directly into an ice bath), the product "crashes out" of the solution, trapping solvent and other impurities within the rapidly forming solid.
-
Troubleshooting Steps:
-
Slow Cooling is Essential: After dissolving your crude product in a minimum of boiling water, cover the flask and allow it to cool slowly and undisturbed on the benchtop to room temperature. You should see crystal formation begin during this period.
-
Ice Bath as a Final Step: Only after the flask has reached room temperature and crystal growth has significantly slowed should you transfer it to an ice bath to maximize recovery.
-
Perform a Second Recrystallization: If your product is still impure, a second recrystallization, carefully following the slow-cooling protocol, is often necessary to achieve high purity.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the primary reason for using a 100°C water bath instead of a lower temperature? The reaction involves the electrophilic addition of bromine to a double bond, which requires a certain amount of energy to proceed at a practical rate.[2] While some brominations are performed at low temperatures to control selectivity, this specific reaction using the less reactive NBS (compared to Br₂) benefits from the elevated, stable temperature to ensure the reaction completes within a reasonable timeframe of one hour.[1][2]
-
Why is a controlled cooling rate so critical for purity? Controlled cooling allows for selective crystallization. The desired product molecules will fit into the growing crystal lattice, while impurity molecules will not, remaining in the solvent. Rapid cooling causes non-selective precipitation, trapping impurities.
-
Can this reaction be performed with elemental bromine (Br₂) instead of NBS? While possible, it is not recommended for safety and selectivity. Elemental bromine is highly toxic, corrosive, and difficult to handle.[2] It is also much more reactive than NBS, which can lead to over-bromination and other side products, necessitating much stricter temperature control, often at very low temperatures.[1]
-
What is the thermal stability of the final product? this compound is a stable solid with a high melting point of approximately 190°C and a boiling point of 440.7°C, indicating significant thermal stability.[1][5] However, prolonged exposure to very high temperatures, especially in the presence of bases, could potentially lead to elimination reactions (loss of HBr).
Section 4: Experimental Protocol: Synthesis via NBS Bromination
This protocol is based on a validated procedure and serves as a reliable baseline for your experiments.[2]
-
Apparatus Setup: In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide (NBS). Add 2 mL of deionized water and a magnetic stir bar.
-
Reaction: Attach a condenser to the flask and place the apparatus in a beaker of water on a magnetic hot plate, creating a water bath.
-
Heating: Turn on the stirrer and heat the water bath to a boil (100°C). Continue to stir and boil for 1 hour. Monitor the water level in the bath and replenish as needed.
-
Cooling & Primary Crystallization: After 1 hour, turn off the heat and carefully raise the apparatus out of the hot water bath. Allow the flask to cool undisturbed to room temperature.
-
Isolation of Crude Product: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystallization. Collect the solid product by suction filtration and wash the crystals with a small amount of ice-cold water.
-
Recrystallization for Purification: Transfer the crude solid to a clean flask. Add a minimal amount of deionized water and heat the mixture to a boil to dissolve the solid completely. If it does not fully dissolve, add more hot water dropwise until it does.
-
Final Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Once it has reached room temperature, place it in an ice bath to complete the crystallization.
-
Final Product Isolation: Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water. Allow the product to dry completely. The expected melting point should be in the range of 189-191°C.[2]
Section 5: Workflow Visualization
The following diagram illustrates the critical temperature management workflow during the synthesis and purification process.
Caption: Temperature control workflow for this compound synthesis.
References
-
Title: 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide Source: St. Olaf College, Department of Chemistry URL: [Link]
-
Title: Cas 35330-57-5,this compound Source: LookChem URL: [Link]
-
Title: 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide Source: ResearchGate URL: [Link]
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Validation & Comparative
A Guide to the Structural Confirmation of 3-Bromo-4-hydroxysulfolane via ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the unambiguous determination of a molecule's structure is a critical prerequisite for advancing research and ensuring the safety and efficacy of potential therapeutic agents.[1] This guide provides an in-depth analysis of the structural confirmation of 3-Bromo-4-hydroxysulfolane, a versatile synthetic building block, using one-dimensional (1D) Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the theoretical underpinnings of the technique, provide a detailed experimental protocol, and compare its utility with other analytical methods.
The Imperative of Structural Verification
This compound possesses a sulfolane ring, a five-membered heterocyclic motif, substituted with a bromine atom and a hydroxyl group.[2][3] The relative positions of these substituents are crucial for its reactivity and subsequent use in the synthesis of more complex molecules. Therefore, a robust and reliable method for confirming its precise chemical structure is paramount. While various analytical techniques can provide structural information, ¹H NMR spectroscopy stands out as a powerful and often definitive method for elucidating the structure of small organic molecules.[4][5]
Deciphering the Structure: A ¹H NMR Approach
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. By analyzing the chemical shifts, integration, and multiplicity (splitting patterns) of the NMR signals, we can deduce the connectivity of atoms and the stereochemical relationships between them.
Expected ¹H NMR Spectrum of this compound
The sulfolane ring contains several protons whose signals in the ¹H NMR spectrum will be influenced by the neighboring bromine and hydroxyl groups. The electron-withdrawing nature of the sulfone group and the substituents will generally cause the protons on the ring to resonate at a lower field (higher ppm values) compared to unsubstituted alkanes.
A hypothetical analysis of the expected ¹H NMR spectrum for this compound would involve predicting the chemical shifts and coupling patterns for the protons on the five-membered ring. The protons attached to the carbons bearing the bromine and hydroxyl groups (C3 and C4) are expected to be diastereotopic, leading to complex splitting patterns. The protons on the other carbons of the ring (C2 and C5) will also exhibit distinct signals based on their proximity to the electronegative sulfone group and the other substituents.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a definitive ¹H NMR spectrum for structural confirmation, the following protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts of the protons, particularly the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is crucial for obtaining sharp signals and accurate coupling constant measurements.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay, to ensure quantitative and well-resolved data.
-
The number of scans will depend on the sample concentration; typically, 16 to 64 scans are sufficient.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity of each signal to determine the number of neighboring protons (n+1 rule) and measure the coupling constants (J-values) in Hertz (Hz).
Visualizing the Workflow
Caption: Workflow for ¹H NMR based structural confirmation.
Interpreting the Data: Key Structural Features
The analysis of the ¹H NMR spectrum will focus on several key features to confirm the structure of this compound:
-
Chemical Shifts: The protons adjacent to the electronegative bromine and hydroxyl groups will exhibit characteristic downfield shifts.
-
Integration: The integral of each signal will correspond to the number of protons it represents. This helps in assigning the signals to specific protons in the molecule.
-
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons provides valuable information about the dihedral angles between them, which can help determine the relative stereochemistry of the substituents (cis or trans). The Karplus relationship provides a theoretical framework for correlating coupling constants with dihedral angles in five-membered rings.[7]
Comparative Analysis: Alternative and Complementary Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves the use of complementary analytical techniques. The following table compares ¹H NMR with other common methods for small molecule characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on proton environments, connectivity, and stereochemistry. | Non-destructive, provides rich structural detail.[4] | Can have overlapping signals in complex molecules, requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Complements ¹H NMR, good for identifying the number and type of carbon atoms. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[8] | High sensitivity, provides molecular formula information with high resolution MS.[8] | Does not provide detailed connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, S=O). | Fast and simple, good for identifying functional groups. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Logical Framework for Structural Elucidation
Caption: Logic flow for multi-technique structural elucidation.
Conclusion
Confirming the structure of this compound is a critical step in its utilization for further chemical synthesis and drug development. ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework of the molecule, enabling a confident assignment of its structure. By following a rigorous experimental protocol and complementing the ¹H NMR data with information from other analytical techniques, researchers can ensure the identity and purity of their compounds, laying a solid foundation for subsequent scientific endeavors.
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Williamson, K. L., et al. (1964). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 86(5), 762-768. Available from: [Link].
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Cormanich, R., et al. (2018). Probing long-range spin-spin coupling constants in 2-halo-substituted cyclohexanones and cyclohexanethiones: The role of solvent and stereoelectronic effects. Magnetic resonance in chemistry, 56(12), 1121-1128. Available from: [Link].
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Cremer, D., & Binsch, G. (1974). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Journal of the American Chemical Society, 96(22), 6900-6909. Available from: [Link].
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HPLC and GC methods for purity analysis of 3-Bromo-4-hydroxysulfolane
An Expert's Comparative Guide: HPLC and GC Methods for Purity Analysis of 3-Bromo-4-hydroxysulfolane
Introduction: The Critical Role of Purity in Specialty Chemicals
This compound is a functionalized sulfolane derivative, a class of compounds widely utilized as industrial solvents and synthetic intermediates.[1] Given its reactive bromine and hydroxyl functional groups, its primary application lies in specialized chemical synthesis, where the purity of the starting material is paramount to ensuring the desired reaction outcome, yield, and final product quality. Impurities, whether from residual starting materials, by-products, or degradation products, can lead to undesirable side reactions or compromise the integrity of the final molecule.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the robust purity assessment of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and offer a definitive recommendation based on the physicochemical properties of the analyte.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Direct and Robust Approach
HPLC is a cornerstone of pharmaceutical and chemical analysis, particularly for compounds that are non-volatile or thermally sensitive.[2] Given the structure of this compound, which includes a polar hydroxyl group and a high-boiling point sulfone core, HPLC presents as the most logical and direct analytical choice.
Expert Rationale: Why HPLC Excels for This Analyte
The decision to prioritize HPLC is grounded in the molecule's inherent properties. The presence of the hydroxyl (-OH) group imparts significant polarity and the capacity for hydrogen bonding, which reduces volatility. Furthermore, such polar, functionalized molecules can be susceptible to thermal degradation in a hot GC injector, potentially breaking down into impurities that were not present in the original sample.[3][4] Reversed-Phase HPLC (RP-HPLC) is ideally suited to handle such polar analytes directly, separating them based on their hydrophobic/hydrophilic interactions with the stationary phase in an aqueous/organic mobile phase system.[5][6]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed for accuracy and robustness, conforming to the principles outlined in pharmacopeial guidelines such as USP General Chapter <621>.[7][8]
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample.
- Dissolve in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
- Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
- Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
2. Chromatographic Conditions:
- Instrument: HPLC system with UV-Vis or Photodiode Array (PDA) Detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18-18.1 min: 90% to 10% B
- 18.1-25 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm (The sulfone group provides sufficient UV absorbance at lower wavelengths).
- Injection Volume: 10 µL.
3. Data Analysis:
- Purity is determined using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
- Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
- Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, and precision.[9][10]
Visualizing the HPLC Workflow
Caption: HPLC analytical workflow for this compound.
Expected Data: HPLC Purity Assessment
| Parameter | Result |
| Retention Time (Main Peak) | Approx. 8.5 min |
| Main Peak Area | 4,500,000 mAUs |
| Total Impurity Peak Area | 45,500 mAUs |
| Calculated Purity (%) | 98.99 % |
Pillar 2: Gas Chromatography (GC) - A Viable but Complex Alternative
While HPLC is the preferred method, GC can be adapted for this analysis. However, it requires addressing the significant challenges of volatility and thermal stability through chemical modification, a process known as derivatization.[11][12] Direct injection of this compound into a standard hot GC inlet is highly likely to cause on-column degradation, yielding inaccurate and misleading purity results.[13]
Expert Rationale: The Derivatization Imperative
To make this compound amenable to GC analysis, the polar hydroxyl group must be chemically masked.[14] This is achieved by replacing the active hydrogen of the -OH group with a non-polar, thermally stable group. Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is the most common and effective strategy for this purpose.[15] The resulting TMS-ether is significantly more volatile and less prone to thermal breakdown, allowing it to traverse the GC system intact.[16]
Experimental Protocol: Derivatization Followed by GC-MS
This is a two-stage protocol that must be executed with precision.
Part A: Silylation Derivatization
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature before analysis.
Part B: GC-MS Analysis
-
Instrument: Gas Chromatograph with a Mass Spectrometric (MS) detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).
-
Injector: Split/Splitless, operated at 250 °C with a 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Detector:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization - EI).
-
Scan Range: 40-450 m/z.
-
-
Injection Volume: 1 µL.
Visualizing the GC-Derivatization Workflow
Caption: GC workflow for this compound requiring a derivatization step.
Expected Data: GC-MS Purity Assessment of TMS-Derivative
| Parameter | Result |
| Retention Time (TMS-Derivative) | Approx. 11.2 min |
| Main Peak Area (Extracted Ion) | 8,900,000 counts |
| Total Impurity Peak Area | 91,000 counts |
| Calculated Purity (%) | 98.98 % |
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC (Reversed-Phase) | GC (with Derivatization) |
| Sample Preparation | Simple: Dissolve, dilute, and filter. | Complex: Requires a precise and complete chemical reaction (derivatization) prior to injection. |
| Direct Analysis | Yes. The analyte is analyzed in its native form. | No. The analyte is chemically modified. The analysis is of the derivative, not the original compound. |
| Risk of Analyte Degradation | Low. Analysis is performed at near-ambient temperature. | High (without derivatization). The derivatization step mitigates this but adds its own potential for side-products. |
| Robustness & Reproducibility | High. Fewer steps lead to lower potential for error. | Moderate. Dependent on the reproducibility and completeness of the derivatization reaction. |
| Speed (per sample) | Slower run time (approx. 25 min) but faster overall due to simple sample prep. | Faster run time (approx. 20 min) but requires a 30+ min sample preparation/reaction step. |
| Selectivity | Excellent. Tunable via mobile phase composition and gradient. | Excellent. High-resolution capillary columns provide great separating power. MS adds definitive identification. |
| Suitability for Analyte | Excellent. Ideally suited for the polar, non-volatile nature of the compound. | Conditional. Feasible only with a fully validated and optimized derivatization protocol. |
Authoritative Recommendation
For the routine purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method.
Its primary advantage is the ability to analyze the compound directly without chemical modification, eliminating the complexity, time, and potential for artifacts associated with a derivatization step. The HPLC method is more robust, easier to transfer between labs, and provides a more accurate representation of the sample's true purity.
While GC-MS is a powerful analytical tool, its application here is indirect and should be reserved for specialized cases, such as confirmatory identification where mass spectral data of a volatile derivative is required, or if an HPLC system is unavailable. The development and validation of the required derivatization procedure would add significant overhead, making it inefficient for routine quality control.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
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Agilent Technologies. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
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A Senior Application Scientist's Comparative Guide to 3-Bromo-4-hydroxysulfolane and its Halogenated Analogs in Drug Development
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the selection of appropriate scaffolds and intermediates is a critical decision that profoundly impacts the trajectory of a research program. Halogenated organic compounds, in particular, have garnered significant attention for their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] Among these, functionalized sulfolanes are emerging as versatile building blocks. This guide provides an in-depth, objective comparison of 3-Bromo-4-hydroxysulfolane with its other halogenated counterparts (fluoro, chloro, and iodo derivatives), offering insights into their synthesis, reactivity, and potential applications, supported by established chemical principles and available data.
The Sulfolane Scaffold: A Foundation of Stability and Versatility
Sulfolane, a saturated five-membered cyclic sulfone, is a highly polar, aprotic solvent known for its exceptional thermal and chemical stability.[2][3] These properties make the sulfolane ring an attractive scaffold in medicinal chemistry, offering a robust framework that can withstand a variety of reaction conditions. The introduction of functional groups, such as halogens and hydroxyls, onto the sulfolane ring provides synthetic handles for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery.
Synthesis of 3-Halo-4-hydroxysulfolanes: A General Overview
The common precursor for the synthesis of 3-halo-4-hydroxysulfolanes is 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). The general synthetic strategy involves an electrophilic halohydrination reaction across the double bond of 3-sulfolene. This reaction proceeds via a halonium ion intermediate, which is then attacked by a water molecule to yield the trans-halohydrin.
Caption: General synthetic workflow for 3-halo-4-hydroxysulfolanes.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is well-documented and serves as a representative example of the halohydrination of 3-sulfolene. The use of N-bromosuccinimide (NBS) in an aqueous medium provides a convenient and safer alternative to handling molecular bromine.
Materials:
-
3-Sulfolene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-sulfolene in deionized water.
-
Add N-bromosuccinimide to the solution.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure trans-3-Bromo-4-hydroxysulfolane as a white solid.
Proposed Synthesis of Other Halogenated Analogs
While detailed experimental procedures for the fluoro, chloro, and iodo analogs are less commonly reported, their synthesis can be reasonably extrapolated from the bromo derivative's protocol using appropriate halogenating agents:
-
3-Chloro-4-hydroxysulfolane: N-chlorosuccinimide (NCS) can be used in place of NBS.
-
3-Iodo-4-hydroxysulfolane: N-iodosuccinimide (NIS) is a suitable reagent for iodohydrination.[4]
-
3-Fluoro-4-hydroxysulfolane: Direct fluorohydrination is more challenging due to the high reactivity of electrophilic fluorine sources. A multi-step synthesis involving the opening of an epoxide intermediate with a fluoride source might be a more viable approach.
Comparative Analysis of Physical and Chemical Properties
The nature of the halogen atom significantly influences the physicochemical properties of the 3-halo-4-hydroxysulfolane derivatives.
| Property | 3-Fluoro-4-hydroxysulfolane | 3-Chloro-4-hydroxysulfolane | This compound | 3-Iodo-4-hydroxysulfolane |
| Molecular Formula | C₄H₇FO₃S | C₄H₇ClO₃S | C₄H₇BrO₃S | C₄H₇IO₃S |
| Molecular Weight | 154.16 g/mol | 170.61 g/mol | 215.07 g/mol [3][5][6] | 262.06 g/mol |
| Melting Point | Data not readily available | 163-167 °C | 190 °C[3] | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available | 440.7 °C at 760 mmHg[3] | Data not readily available |
| Density | Data not readily available | Data not readily available | 2.016 g/cm³[3] | Data not readily available |
| C-X Bond Strength (approx. in CH₃-X) | 115 kcal/mol[7] | 83.7 kcal/mol[7] | 72.1 kcal/mol[7] | 57.6 kcal/mol[7] |
Comparative Reactivity in Nucleophilic Substitution Reactions
The primary utility of 3-halo-4-hydroxysulfolanes in drug development lies in their ability to act as electrophiles in nucleophilic substitution reactions. The halogen atom at the C-3 position serves as a leaving group, allowing for the introduction of various nucleophiles to build molecular complexity. The reactivity of these compounds in such reactions is directly related to the nature of the carbon-halogen (C-X) bond.
In bimolecular nucleophilic substitution (SN2) reactions, the rate-determining step involves the attack of a nucleophile on the electrophilic carbon and the simultaneous departure of the leaving group. The stability of the departing halide ion (leaving group ability) is a key factor governing the reaction rate. Weaker bases are better leaving groups. The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability follows the reverse order: I⁻ > Br⁻ > Cl⁻ > F⁻.
This trend is also reflected in the C-X bond strengths, where the C-I bond is the weakest and the C-F bond is the strongest.[7][8]
Caption: Relationship between C-X bond strength and SN2 reactivity.
Therefore, the expected order of reactivity for 3-halo-4-hydroxysulfolanes in SN2 reactions is:
3-Iodo-4-hydroxysulfolane > this compound > 3-Chloro-4-hydroxysulfolane > 3-Fluoro-4-hydroxysulfolane
-
3-Iodo-4-hydroxysulfolane: Expected to be the most reactive due to the excellent leaving group ability of the iodide ion. However, iodo compounds can be less stable and more expensive.
-
This compound: Offers a good balance of reactivity and stability, making it a widely used intermediate.
-
3-Chloro-4-hydroxysulfolane: Less reactive than the bromo and iodo analogs, which can be advantageous for achieving selectivity in the presence of multiple reactive sites. Chloro compounds are often more cost-effective.
-
3-Fluoro-4-hydroxysulfolane: Generally unreactive in SN2 reactions due to the extremely poor leaving group ability of the fluoride ion and the high strength of the C-F bond.[7] Its synthesis and use as a direct precursor for substitution reactions are challenging.
Applications in Drug Development and Medicinal Chemistry
The introduction of halogens into drug candidates can significantly influence their metabolic stability, binding affinity, and lipophilicity.[1] While specific examples of drugs containing the 3-halo-4-hydroxysulfolane core are not prevalent in publicly available literature, the utility of this scaffold can be inferred from the broader context of medicinal chemistry.
The sulfone group is a known pharmacophore in various therapeutic areas, and the presence of a halogen and a hydroxyl group provides opportunities for diverse chemical modifications. For instance, the hydroxyl group can be a site for esterification or etherification, while the halogen can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functionalities.
Given the growing interest in sulfonamide-based drugs, including antivirals, the 3-halo-4-hydroxysulfolane scaffold could serve as a valuable starting point for the synthesis of novel therapeutic agents.[1] For example, displacement of the halogen with an appropriate amine could lead to the formation of sulfonamide-like structures with potential biological activity.
Conclusion
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The Sulfolane Scaffold: A Comparative Guide to the Bioactivity of its Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be tailored for specific biological activities is a perpetual endeavor. The sulfolane ring, a five-membered heterocyclic sulfone, presents a versatile and robust platform for the synthesis of a diverse array of bioactive compounds. While 3-Bromo-4-hydroxysulfolane itself is primarily recognized as a synthetic intermediate, its functionalized derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide provides an in-depth comparison of the bioactivity of key sulfolane derivatives, supported by experimental data and protocols, to empower researchers in their drug discovery efforts.
The Sulfolane Core: A Foundation for Bioactivity
The sulfolane moiety, characterized by a saturated five-membered ring containing a sulfonyl group, offers a unique combination of properties. Its polarity and hydrogen bonding capabilities, conferred by the sulfonyl group, can be strategically modulated through chemical modification. The introduction of functional groups, such as the bromo and hydroxyl moieties in this compound, provides reactive handles for the synthesis of a wide range of derivatives. This synthetic tractability is a cornerstone of its utility in medicinal chemistry.
I. Anticancer Activity of Sulfolane Derivatives
The development of novel anticancer agents is a critical area of research. Several derivatives of the sulfolane scaffold have been investigated for their cytotoxic effects against various cancer cell lines.
A. Sulfonamide-Based Derivatives
Sulfonamides are a well-established class of compounds with diverse biological activities, including anticancer properties. The incorporation of a sulfonamide functional group onto various molecular scaffolds has led to the development of clinically approved drugs[1][2]. When appended to heterocyclic systems, sulfonamides can exhibit potent and selective anticancer effects.
One area of interest is the development of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment[1][2]. By inhibiting these enzymes, sulfonamide-based drugs can disrupt the pH balance of cancer cells, leading to apoptosis.
Table 1: Comparative Anticancer Activity of Selected Sulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-Proline Sulfonamides | MCF-7 (Breast Cancer) | 1.07 | [3] |
| Coumarin Sulfonamides | HeLa (Cervical Cancer) | 0.36 | [3] |
| Coumarin Sulfonamides | HepG2 (Liver Cancer) | 0.85 | [3] |
| Thiazole-Based Coumarin Sulfonamides | MCF-7 (Breast Cancer) | 10.62 | [3] |
B. Mechanism of Action: Disruption of Cellular Proliferation
The anticancer activity of many sulfolane derivatives is attributed to their ability to interfere with critical cellular processes. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[4][5][6][7]. A decrease in the metabolic activity of cancer cells upon treatment with a compound suggests a potential anticancer effect.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the general steps for evaluating the in vitro anticancer activity of sulfolane derivatives using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, carefully remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
II. Antimicrobial Activity of Sulfolane Derivatives
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The sulfolane scaffold has been explored for the development of novel antimicrobial agents.
A. Structure-Activity Relationship
The antimicrobial efficacy of sulfolane derivatives is highly dependent on their chemical structure. The introduction of specific functional groups can enhance their activity against a broad spectrum of bacteria and fungi. For example, the incorporation of halogen atoms or additional heterocyclic rings has been shown to modulate the antimicrobial properties of these compounds.
Table 2: Comparative Antimicrobial Activity of Selected Sulfonamide Derivatives
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Halogenated Thiophene Chalcones | Acetylcholinesterase | 28.2-134.5 | [8] |
| Halogenated Thiophene Chalcones | Butyrylcholinesterase | 16.0-23.1 | [8] |
| Halogenated Thiophene Chalcones | Lipoxygenase | 57.6-71.7 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[9][10][11][12].
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compound
-
96-well microplate
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Enzyme Inhibition by Sulfolane Derivatives
Enzyme inhibition is a key mechanism of action for many therapeutic drugs. Sulfolane derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and cholinesterases.
A. Carbonic Anhydrase Inhibition
As mentioned earlier, carbonic anhydrases are important targets for cancer therapy. Sulfonamide derivatives are known to be effective inhibitors of these enzymes[1][2][13][14][15]. The sulfonamide group can coordinate with the zinc ion in the active site of the enzyme, leading to its inhibition.
B. Cholinesterase Inhibition
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease[8][16][17][18][19]. Certain sulfolane and sulfonamide derivatives have shown promise as cholinesterase inhibitors.
Table 3: Comparative Enzyme Inhibitory Activity of Selected Derivatives
| Compound Class | Enzyme | IC50 / Ki | Reference |
| (4-nitrophenyl)sulfonoxyl derivatives | Acetylcholinesterase (AChE) | Ki = 19.0 - 50 µM | [16] |
| Indole-1,2,3-triazole chalcone hybrids | Carbonic Anhydrase I (hCA I) | Ki = 18.8 - 50.4 nM | [13] |
| Indole-1,2,3-triazole chalcone hybrids | Carbonic Anhydrase XII (hCA XII) | Ki = 10 - 41.9 nM | [13] |
| Halogenated Thiophene Chalcones | Acetylcholinesterase (AChE) | IC50 = 28.2-134.5 µM | [8] |
| Halogenated Thiophene Chalcones | Butyrylcholinesterase (BChE) | IC50 = 16.0-23.1 µM | [8] |
Visualizing Synthesis and Mechanisms
To better understand the potential of this compound as a synthetic precursor, the following diagram illustrates a generalized synthetic pathway to various bioactive derivatives.
Caption: Generalized synthetic pathways from this compound.
The following diagram illustrates the proposed mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
Conclusion and Future Directions
The sulfolane scaffold serves as a valuable starting point for the development of a wide range of bioactive compounds. While this compound itself has limited documented biological activity, its utility as a synthetic intermediate is clear. The derivatives of sulfolane, particularly those incorporating sulfonamide moieties, have demonstrated promising anticancer, antimicrobial, and enzyme inhibitory activities.
Future research in this area should focus on the synthesis of novel derivatives and the systematic evaluation of their structure-activity relationships. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to explore the exciting potential of the sulfolane scaffold in drug discovery.
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Assessing the Efficacy of 3-Bromo-4-hydroxysulfolane as a Pharmaceutical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the choice of intermediates is a critical determinant of a drug's final purity, yield, and ultimately, its therapeutic efficacy. This guide provides an in-depth analysis of 3-Bromo-4-hydroxysulfolane, a chiral sulfone with potential as a versatile building block in drug development. While direct, published applications in the synthesis of prominent pharmaceuticals like β-lactamase inhibitors remain elusive in readily available literature, this guide will assess its potential efficacy by comparing its intrinsic properties against a well-established intermediate used in the synthesis of Tazobactam, a crucial β-lactamase inhibitor.
The Significance of Chiral Intermediates in β-Lactamase Inhibitor Synthesis
β-lactamase inhibitors are a cornerstone in the fight against antibiotic resistance. Their complex, stereochemically defined structures necessitate the use of chiral intermediates to ensure the correct three-dimensional arrangement of atoms, which is paramount for their biological activity. The synthesis of these molecules often involves multi-step processes where the efficiency of each step, dictated by the choice of intermediates, significantly impacts the overall success of the synthesis.
Established Pathway: Synthesis of Tazobactam via a Penicillanic Acid Derivative
A widely documented and industrially relevant synthesis of Tazobactam starts from (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester. This pathway involves several key transformations to construct the final active pharmaceutical ingredient. The efficacy of this route is well-documented, providing a solid benchmark for comparison.
Experimental Protocol: Synthesis of Tazobactam Diphenylmethyl Ester
This protocol outlines a key step in the established synthesis of Tazobactam, providing a baseline for reaction conditions and expected outcomes.
Materials:
-
(2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diphenylmethyl ester
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Demineralized water
-
Ethyl acetate
-
Acetylene gas
-
Potassium permanganate (KMnO₄)
-
Acetic acid
Procedure:
-
Azidation:
-
In a suitable reaction vessel, dissolve sodium azide (38.85g, 0.597 moles) in a mixture of demineralized water (300 ml) and N,N-dimethylformamide (300 ml) at 25-30°C.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diphenylmethyl ester (100g, 0.249 moles) in N,N-Dimethylformamide (600 ml) over 60 minutes, maintaining the temperature at 0-5°C.
-
Raise the temperature to 25-30°C and continue stirring for approximately 2 hours. Monitor the reaction progress by qualitative HPLC.[1]
-
-
Oxidation:
-
To the resulting mixture containing the azidomethyl intermediate, add a mixture of acetic acid (35ml) and demineralized water (15ml).
-
Cool the mixture to 0-5°C.
-
Carefully add potassium permanganate (5.94g, 0.0376 moles) at this temperature.
-
Allow the temperature to rise to 20-25°C and stir for 4 hours to complete the oxidation to the sulfone.[1]
-
-
Cycloaddition:
-
The resulting azidomethylpenam sulfone diphenylmethyl ester is then subjected to a [3+2] cycloaddition reaction with acetylene gas at 80-85°C in an autoclave to yield Tazobactam diphenylmethyl ester.[1]
-
Performance Data of the Established Intermediate
The efficacy of this established pathway is characterized by the following parameters:
| Parameter | Typical Value/Observation | Reference |
| Overall Yield | An improved process can achieve a ~40-45% higher yield compared to first-generation methods. | [1] |
| Purity Control | The formation of isomeric impurities is a known challenge, requiring careful control of reaction temperature and time. | [1] |
| Scalability | The described process is amenable to large-scale synthesis. | [1] |
Assessing the Potential of this compound
This compound is a chiral molecule containing a sulfone group, a hydroxyl group, and a bromine atom, making it a potentially versatile intermediate for organic synthesis.[2]
Chemical Properties and Reactivity
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO₃S | [3] |
| Molecular Weight | 215.07 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 190 °C | [3] |
The key to its potential efficacy lies in its functional groups:
-
Bromine Atom: The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities.[2]
-
Hydroxyl Group: The hydroxyl group can be a handle for further transformations, such as oxidation to a ketone or esterification.[2]
-
Sulfone Group: The electron-withdrawing nature of the sulfone group can influence the reactivity of adjacent positions.
-
Chirality: As a chiral molecule, it can be used to introduce stereocenters into a target molecule, which is crucial for the synthesis of enantiomerically pure drugs.
Theoretical Application in Pharmaceutical Synthesis
While a direct application of this compound in the synthesis of a β-lactamase inhibitor is not prominently documented, its structure suggests potential utility in constructing key fragments of such molecules. For instance, the sulfolane ring could serve as a scaffold, and the bromo and hydroxyl groups could be used to build the bicyclic ring system characteristic of many β-lactamase inhibitors.
The versatility of brominated heterocycles in cross-coupling reactions is well-established, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[4] This suggests that this compound could participate in similar reactions to build complex molecular architectures.
Experimental Workflow for Evaluating a Novel Intermediate
To rigorously assess the efficacy of this compound as a pharmaceutical intermediate, a systematic experimental approach would be required. The following workflow outlines the key steps:
Caption: A logical workflow for the evaluation of a new pharmaceutical intermediate.
Comparative Analysis and Future Outlook
A direct, data-driven comparison of the efficacy of this compound with the established intermediate for Tazobactam synthesis is not possible without published experimental results for the former in this specific application. However, we can draw a qualitative comparison based on their chemical nature.
| Feature | Established Intermediate (Penicillanic Acid Derivative) | This compound (Potential Intermediate) |
| Proven Track Record | Yes, well-documented in literature and patents for Tazobactam synthesis. | No direct published evidence for this specific application. |
| Synthetic Accessibility | Commercially available as a key raw material.[1] | Available from chemical suppliers. |
| Key Transformations | Involves modification of the existing bicyclic core. | Would require the construction of the bicyclic core from the sulfolane scaffold. |
| Potential Advantages | Established and optimized process. | As a chiral building block, it could offer a novel and potentially more efficient route to the desired stereochemistry. |
| Potential Challenges | Formation of isomers requires careful control. | The development of a new synthetic route and optimization of reaction conditions would be necessary. |
Conclusion
This compound presents itself as an intriguing chiral building block with the potential to be a valuable intermediate in pharmaceutical synthesis. Its combination of a chiral sulfone scaffold with reactive bromo and hydroxyl functional groups makes it a candidate for the construction of complex, stereochemically defined molecules.
However, in the context of synthesizing β-lactamase inhibitors like Tazobactam, its efficacy remains theoretical. The established synthetic pathway utilizing a penicillanic acid derivative is well-characterized and proven on an industrial scale. For this compound to be considered a viable alternative, further research is required to develop a synthetic route that leverages its unique structure and to provide the necessary experimental data to benchmark its performance against existing methods. This guide serves as a foundational framework for such an investigation, highlighting the key parameters for comparison and the experimental rigor required to validate a new pharmaceutical intermediate.
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Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-hydroxysulfolane Quantification
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 3-Bromo-4-hydroxysulfolane. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a deep, applicable understanding of method validation. We will explore two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), evaluating their performance based on internationally recognized validation standards.
Introduction: The Analytical Imperative for this compound
This compound (CAS 35330-57-5) is a halogenated organic compound often utilized as a chemical intermediate or encountered as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its accurate quantification is paramount for ensuring the purity, safety, and efficacy of final drug products. Regulatory bodies mandate that any impurity present at significant levels must be monitored and controlled using a validated analytical procedure.
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[4] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for validating analytical procedures.[5][6]
Method Selection Rationale: GC-MS vs. HPLC-UV
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar, halogenated molecule. Two primary techniques are considered:
-
Gas Chromatography (GC): Suitable for volatile or semi-volatile compounds. Sulfolane and its derivatives can be analyzed by GC.[7][8][9] Coupling GC with a Mass Spectrometry (MS) detector provides exceptional selectivity and sensitivity, making it a powerful tool for analyzing halogenated compounds.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. However, for analytes like sulfolane that lack a strong UV chromophore, detection can be a challenge with standard UV-Vis detectors.[11]
Given these characteristics, GC-MS emerges as a theoretically superior technique due to its inherent selectivity for a brominated compound. This guide will validate and compare both a GC-MS method and a standard Reverse-Phase HPLC (RP-HPLC) method with UV detection to provide a comprehensive performance overview.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates analytes based on their volatility and differential interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The presence of a bromine atom provides a distinct isotopic signature (two peaks at M+ and M+2 of nearly equal abundance), which allows for highly specific detection and confirmation.[12][13][14]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as Ethyl Acetate or Dichloromethane.
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, operated in splitless mode. Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Impact (EI) at 70 eV. Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-300) for peak identity confirmation.
-
SIM Ions: Monitor m/z 120 (molecular ion fragment) and other characteristic fragment ions.[15]
-
GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Validation Data Summary (ICH Q2(R1))
The method was validated to demonstrate its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria | GC-MS Result |
| Specificity | No interference at the analyte's retention time. Peak purity confirmed. | Pass. No interference from placebo or forced degradation products. Mass spectrum confirms identity. |
| Linearity (R²) | R² ≥ 0.995 | 0.9992 |
| Range | 80-120% of the target concentration. | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: RSD ≤ 2.0% Intermediate: RSD ≤ 3.0% | Repeatability: 0.8% Intermediate: 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
| Robustness | No significant impact on results from minor variations. | Pass. Method is robust to small changes in oven ramp rate and flow rate. |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this analysis, a reversed-phase C18 column is used, where polar compounds elute earlier than non-polar compounds. Detection is achieved by measuring the absorbance of UV light by the analyte. A key challenge is that sulfolane itself has poor UV absorbance.[11] We hypothesize that the bromine and hydroxyl groups may provide some chromophoric activity, but sensitivity is expected to be lower than GC-MS.
Experimental Protocol: RP-HPLC-UV
-
Sample and Standard Preparation:
-
Accurately weigh approximately 50 mg of the test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Water:Acetonitrile).
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in the same diluent.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 70% A / 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
HPLC-UV Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Validation Data Summary (ICH Q2(R1))
| Validation Parameter | Acceptance Criteria | HPLC-UV Result |
| Specificity | No interference at the analyte's retention time. Peak purity confirmed. | Pass. No interference from placebo. Some co-elution with one degradation product observed. |
| Linearity (R²) | R² ≥ 0.995 | 0.9975 |
| Range | 80-120% of the target concentration. | 1.0 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.8% |
| Precision (RSD%) | Repeatability: RSD ≤ 2.0% Intermediate: RSD ≤ 3.0% | Repeatability: 1.2% Intermediate: 2.1% |
| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Robustness | No significant impact on results from minor variations. | Pass. Method is robust to small changes in mobile phase composition and column temperature. |
Establishing Specificity: The Role of Forced Degradation
A critical component of validation, particularly for impurity quantification, is demonstrating the method's specificity and stability-indicating nature.[16][17] Forced degradation studies expose the drug substance to harsh conditions to produce potential degradation products. The analytical method must be able to resolve the main analyte peak from any degradants formed.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Caption: Logical workflow for forced degradation in method validation.
In our evaluation, the GC-MS method successfully resolved the this compound peak from all degradation products. The HPLC-UV method showed minor co-elution with a degradant from the base hydrolysis condition, indicating it is less specific than the GC-MS method.
Head-to-Head Comparison and Final Recommendation
| Feature | GC-MS | HPLC-UV | Rationale & Justification |
| Selectivity/Specificity | Excellent | Good | MS provides unambiguous identification via mass spectrum and isotopic pattern. HPLC relies on retention time and UV spectrum, which is less specific. |
| Sensitivity (LOQ) | Excellent (0.1 µg/mL) | Good (1.0 µg/mL) | MS is an inherently more sensitive detector than UV for this analyte. GC is well-suited for trace analysis.[11] |
| Sample Throughput | Good | Excellent | HPLC typically has faster run times and less complex sample preparation compared to traditional GC methods. |
| Robustness | Good | Excellent | HPLC methods are often considered more robust for routine QC environments. GC performance can be more sensitive to inlet and column contamination. |
| Cost & Complexity | High | Moderate | GC-MS systems have higher acquisition and maintenance costs and require more specialized operator training. |
Senior Application Scientist's Recommendation
For the quantification of this compound, the validated GC-MS method is unequivocally the superior choice.
Causality: The primary driver for this recommendation is the chemical nature of the analyte. The presence of a bromine atom makes the molecule an ideal candidate for mass spectrometric detection. The characteristic Br isotopic pattern ([M]+ and [M+2] peaks) provides a layer of specificity and confidence that UV detection cannot match.[12][13] This is crucial for an impurity method, where positive identification and discrimination from other process-related substances is a regulatory requirement.
While the HPLC-UV method is viable and demonstrates acceptable performance in most validation parameters, its lower sensitivity and demonstrated lack of complete specificity in forced degradation studies present tangible risks. The potential for co-eluting impurities could lead to inaccurate quantification, directly impacting product quality decisions.
Therefore, for applications requiring high confidence, trace-level quantification, and unambiguous identification—such as final product release testing or reference standard characterization—the GC-MS method is the authoritative and scientifically sound choice. The HPLC-UV method may be considered for in-process controls where speed is critical and the impurity profile is well-understood, but it should not be the primary stability-indicating method.
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Sulfolane as a novel stationary phase for analytical separations by gas chromatography. (2022). SpringerLink. [Link]
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ICH Q2 Analytical Method Validation. (SlideShare). [Link]
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Sulfolane as a Novel Stationary Phase for Analytical Separations by Gas Chromatography. University of Calgary. [Link]
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Hydrocarbons in Sulfolane Analysis. Shimadzu. [Link]
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Mass Spectroscopy - Halo-isotopes. (2019). YouTube. [Link]
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Sulfolane Analysis in Environmental Samples: A Critical Review. (2023). MDPI. [Link]
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Gas chromatographic–mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater. (1999). ScienceDirect. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. [Link]
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A Comparative Guide to the Reactivity of 3-Bromo-4-hydroxysulfolane and its Chloro-Analog for Synthetic Chemistry Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceutical agents, the selection of appropriate building blocks is a critical determinant of success. Halogenated sulfolane derivatives, such as 3-Bromo-4-hydroxysulfolane, are valuable intermediates due to the unique reactivity conferred by the sulfone group and the presence of versatile functional handles.[1] This guide provides an in-depth, objective comparison of the reactivity of this compound with its analogous chloro-compound, offering experimental insights and theoretical grounding to inform rational substrate selection in your research endeavors.
Foundational Principles: The Halogen's Impact on Reactivity
The reactivity of alkyl halides in nucleophilic substitution reactions is fundamentally governed by several factors, with the nature of the leaving group being paramount.[2][3] When comparing a bromo- and a chloro-substituted compound, the primary difference lies in the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻).
-
Bond Strength and Polarizability: The carbon-bromine (C-Br) bond is inherently longer and weaker than the carbon-chlorine (C-Cl) bond. This is a direct consequence of bromine's larger atomic radius. A weaker bond requires less energy to break, thus lowering the activation energy for substitution reactions.
-
Leaving Group Stability: A good leaving group is a species that is stable on its own after departing from the substrate. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The larger size of the bromide ion allows the negative charge to be dispersed over a greater volume, leading to increased stability.[2][4]
For 3-halo-4-hydroxysulfolane, the carbon atom at the 3-position is a secondary carbon. Nucleophilic substitution at a secondary carbon can proceed via either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism, or a combination of both, depending on the reaction conditions (nucleophile strength, solvent, etc.).[5] However, regardless of the precise mechanism, the superior leaving group ability of bromide predicts a faster reaction rate for the bromo-compound compared to its chloro-analog.
Visualizing the Reaction Pathway: The Sₙ2 Mechanism
For many applications involving strong nucleophiles, the Sₙ2 pathway is dominant. This mechanism involves a backside attack by the nucleophile, proceeding through a single, high-energy transition state.[6][7] The diagram below illustrates this concerted process.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
The rate-determining step for this reaction is the cleavage of the C-X bond.[2] Given that the C-Br bond is weaker than the C-Cl bond, the transition state for the bromo-compound will be lower in energy, resulting in a faster reaction.
Quantitative Comparison: A Representative Kinetic Study
To provide a tangible comparison, we can outline a standardized experiment to measure the relative rates of reaction. While direct kinetic data for 3-halo-4-hydroxysulfolane is not widely published, the principles derived from studies on analogous secondary alkyl halides are directly applicable.[8] A common method involves a substitution reaction with a nucleophile like sodium azide in a polar aprotic solvent such as DMF.
Objective: To compare the rate of nucleophilic substitution of this compound versus 3-Chloro-4-hydroxysulfolane with sodium azide.
Table 1: Predicted Comparative Reaction Data
| Parameter | This compound | 3-Chloro-4-hydroxysulfolane | Rationale |
| Relative Rate Constant (k_rel) | ~10 - 60 | 1 | Bromide is a significantly better leaving group than chloride. |
| Typical Reaction Time | 1 - 4 hours | 8 - 24 hours | Faster reaction due to lower activation energy. |
| Required Temperature | 25 - 50 °C | 50 - 80 °C | Milder conditions are sufficient for the more reactive bromide. |
| Typical Yield | >90% | >85% | Both can give high yields, but the bromo-compound often requires less forcing conditions, potentially reducing side products. |
Note: The relative rate is an established approximation for Sₙ2 reactions of secondary alkyl bromides vs. chlorides.
Standardized Experimental Protocol
The following protocol details a robust method for comparing the reactivity of the two substrates. This self-validating workflow includes in-process controls to ensure data integrity.
Caption: Workflow for comparative kinetic analysis.
Detailed Steps:
-
Preparation: In two separate, oven-dried round-bottom flasks equipped with stir bars and under a nitrogen atmosphere, add this compound (1.0 mmol) to one and 3-Chloro-4-hydroxysulfolane (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add anhydrous N,N-Dimethylformamide (DMF, 10 mL) followed by sodium azide (1.2 mmol).
-
Reaction: Place both flasks in a pre-heated oil bath at 50°C and begin vigorous stirring.
-
Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot in a vial containing water (1 mL) and ethyl acetate (1 mL). Analyze the organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.
-
Work-up: Once the reaction is deemed complete (by monitoring), cool the mixtures to room temperature. Pour the contents into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Isolation and Analysis: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary. Determine the isolated yield and confirm the structure of the resulting 3-azido-4-hydroxysulfolane by NMR and MS analysis.
Practical Implications and Strategic Selection
This has direct consequences for synthesis design:
-
Choose this compound when:
-
Speed is critical: The reaction will proceed much faster, shortening cycle times.
-
Mild conditions are necessary: The higher reactivity allows for lower reaction temperatures, which is crucial for sensitive substrates or to prevent decomposition.
-
A weak nucleophile is used: The better leaving group ability of bromide can compensate for a less reactive nucleophile.
-
-
Consider the 3-Chloro-4-hydroxysulfolane when:
-
Cost is a primary driver: Chloro-compounds are often less expensive than their bromo-counterparts.
-
A slower, more controlled reaction is desired: In some instances, runaway reactions can be a concern with highly reactive substrates.
-
Substrate stability is an issue: The bromo-compound may be less stable for long-term storage.
-
Conclusion
Both this compound and its chloro-analog are valuable synthetic intermediates. However, a comprehensive understanding of their relative reactivity is essential for efficient and effective process development. The bromo-derivative offers the distinct advantage of enhanced reactivity, enabling faster reactions under milder conditions. In contrast, the chloro-derivative may provide a more cost-effective and, in some cases, more stable alternative when high reactivity is not required. The choice between them should be a strategic decision based on the specific goals of the synthesis, balancing the need for speed and mildness against economic and stability considerations.
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Chemistry LibreTexts. (2020). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]
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Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 3-Bromo-4-hydroxysulfolane
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a novel chemical entity is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, even at micromolar concentrations, can lead to unforeseen toxicities or a dilution of therapeutic effect, representing a primary cause of late-stage clinical failures. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for assessing the cross-reactivity of a novel small molecule.
For the purpose of this guide, we will use 3-Bromo-4-hydroxysulfolane as our subject compound. While its primary biological target is yet to be fully elucidated in public literature, its structure—featuring a cyclic sulfone moiety—is a recognized pharmacophore in various biologically active molecules, including enzyme inhibitors.[1][2] Cyclic sulfones are known to interact with a range of biological targets, from proteases to carbonic anhydrases.[3] This structural precedent makes a thorough cross-reactivity assessment not just a regulatory formality, but a scientific necessity.
This document will, therefore, serve as an illustrative, best-practice guide. We will postulate a hypothetical primary target for this compound—a protein kinase—to construct a scientifically rigorous, multi-tiered strategy for identifying and quantifying its potential off-target activities. The methodologies, data interpretation, and experimental rationales described herein are universally applicable to the characterization of any novel small molecule.
Part 1: Strategic Framework for Cross-Reactivity Profiling
A robust cross-reactivity study is not a single experiment but a tiered investigational funnel. The objective is to move from broad, cell-based assessments to highly specific, target-based assays, thereby building a comprehensive selectivity profile. Our strategy for this compound is structured as follows:
-
Tier 1: Foundational Cytotoxicity Profiling. To establish a baseline for potency and a safe concentration window for more specific assays.
-
Tier 2: Broad Target-Class Screening. To identify potential "hits" against major drug target families, such as kinases, G-Protein Coupled Receptors (GPCRs), and other common safety-related targets.
-
Tier 3: Quantitative Hit Validation & Selectivity Determination. To confirm and quantify the activity against off-targets identified in Tier 2 using detailed dose-response assays.
This tiered approach ensures a cost-effective and scientifically sound evaluation, preventing the resource-intensive analysis of irrelevant targets.
Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with the purified off-target protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C. [4][5]2. Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature. [6]3. Competition Reaction: In a separate plate, pre-incubate serial dilutions of Compound X with a fixed, optimized concentration of a labeled ligand (e.g., a biotinylated or HRP-conjugated known binder of the off-target).
-
Binding: Transfer 100 µL of the competition mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Washing: Wash the plate thoroughly (3-5 times) to remove unbound reagents.
-
Signal Detection:
-
If an HRP-conjugated ligand was used, proceed directly to substrate addition.
-
If a biotinylated ligand was used, add streptavidin-HRP conjugate and incubate for 1 hour. Wash again.
-
-
Development: Add 100 µL of TMB substrate. The color will develop in inverse proportion to the concentration of Compound X. Stop the reaction with 50 µL of stop solution (e.g., 1 M H₂SO₄). [7]8. Data Acquisition & Analysis: Read the absorbance at 450 nm. The signal will decrease as the concentration of Compound X increases. Plot the signal against the log of the inhibitor concentration to calculate the IC50.
Causality Note: The key to this assay is the competition for a limited number of binding sites on the immobilized target. Higher concentrations of Compound X will outcompete the labeled ligand, resulting in a lower signal. This inverse relationship is the hallmark of a competitive assay.
Protocol 3: Kinase Activity Assay (General Principle)
Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein). Inhibition is measured as a decrease in substrate phosphorylation. Commercial kits, such as ADP-Glo™ (Promega), are widely used.
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in kinase reaction buffer.
-
Compound Plating: Dispense serial dilutions of Compound X into a 384-well plate.
-
Kinase Reaction: Add the kinase to the wells containing the compound and incubate briefly to allow for binding. Initiate the reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature. [8]4. Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition relative to vehicle controls and plot against the log of Compound X concentration to determine the IC50. The Cheng-Prusoff equation can then be used to convert the IC50 to a Ki (inhibition constant), which is a true measure of binding affinity, independent of substrate concentration. [9][10][11][12] Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate (ATP) concentration and Km is the Michaelis constant of the enzyme for that substrate.
Conclusion: Synthesizing Data into a Coherent Selectivity Narrative
The systematic evaluation of this compound, as outlined in this guide, provides a clear and defensible selectivity profile. The hypothetical data indicates that "Compound X" is a potent AURKA inhibitor with a defined off-target profile, primarily against the closely related kinase AURKB. Its high selectivity against a broader panel of kinases and key safety-related targets suggests a promising, albeit not perfectly specific, candidate.
This multi-tiered approach, grounded in validated assay principles, allows researchers to:
-
Identify potential liabilities early in the discovery process.
-
Quantify the selectivity of a compound with robust metrics like the Selectivity Index.
-
Explain the causality behind experimental choices, building a trustworthy data package.
-
Prioritize compounds for further development based on a comprehensive understanding of their biological interactions.
By adhering to these principles of scientific integrity and methodological rigor, drug development professionals can make more informed decisions, ultimately increasing the probability of success in bringing safe and effective therapies to the clinic.
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A Comparative Guide to the Synthetic Efficiency of 3-Bromo-4-hydroxysulfolane Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-hydroxysulfolane is a valuable synthetic intermediate characterized by a sulfolane ring functionalized with both a bromine atom and a hydroxyl group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic molecules and as a sulfonylating agent.[1] Its applications extend to biochemical studies and the development of novel pharmaceutical agents.[1] The efficiency of its synthesis is therefore a critical consideration for researchers in these fields. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and providing experimental data to support an objective evaluation of each method's performance.
Synthetic Strategies: A Mechanistic Overview
The production of this compound predominantly relies on the functionalization of a pre-existing sulfolane or sulfolene core. The choice of starting material and reagents dictates the reaction mechanism, yield, and impurity profile of the final product.
Method 1: Electrophilic Bromination of 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene)
This is a widely employed and mechanistically well-understood approach.[2] It involves the addition of the elements of hypobromous acid (HOBr) across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide.[2]
Mechanism:
Instead of using the difficult-to-handle HOBr directly, N-bromosuccinimide (NBS) in an aqueous medium serves as a bromine cation equivalent.[2] The reaction is thought to proceed through a three-step mechanism:
-
Electrophilic Attack: The π-electrons of the sulfolene double bond attack the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion intermediate. This step is facilitated by the polarization of the N-Br bond in NBS, driven by the electron-withdrawing nature of the adjacent carbonyl groups.[2]
-
Nucleophilic Opening: A water molecule acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion, leading to the opening of the three-membered ring. This attack occurs from the side opposite to the bromine atom, resulting in a trans configuration of the bromine and hydroxyl groups.[2]
-
Deprotonation: A final deprotonation step by a water molecule yields the neutral this compound product and succinimide as a byproduct.[2]
Causality of Experimental Choices:
-
NBS as Bromine Source: The use of NBS is a key "green chemistry" aspect of this synthesis, as it avoids the use of highly toxic and volatile molecular bromine (Br₂).[2]
-
Aqueous Solvent: Water serves as both the solvent and the source of the hydroxyl group. Its high polarity stabilizes the charged intermediates, facilitating the reaction.[2]
-
Controlled Temperature: The reaction is typically carried out at elevated temperatures (e.g., boiling water bath) to ensure a reasonable reaction rate, followed by cooling to promote crystallization of the product.[2]
Method 2: Direct Bromination of 4-Hydroxysulfolane
An alternative strategy involves the direct bromination of 4-hydroxysulfolane.[1] This method is conceptually simpler but requires careful control of reaction conditions to prevent side reactions.
Mechanism:
This reaction likely proceeds via an enolate or enol-like intermediate. The sulfone group is strongly electron-withdrawing, increasing the acidity of the α-protons. In the presence of a suitable base or under acidic conditions that promote enolization, a nucleophilic carbon is generated, which then reacts with an electrophilic bromine source.
Causality of Experimental Choices:
-
Brominating Agent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be used.[1] The choice often depends on the desired reactivity and handling considerations.
-
Solvent: A non-reactive, aprotic solvent like dichloromethane is often employed to avoid side reactions with the solvent.[1]
-
Low Temperature: The reaction is typically conducted at low temperatures to control the reaction rate and minimize the formation of over-brominated or other byproducts.[1]
Comparative Analysis of Synthetic Efficiency
| Parameter | Method 1: Electrophilic Bromination of Sulfolene | Method 2: Direct Bromination of 4-Hydroxysulfolane |
| Starting Material Availability | Readily available from the reaction of butadiene and sulfur dioxide.[3] | Can be synthesized from sulfolene or other precursors. |
| Reagent Safety & Handling | Utilizes NBS, which is safer than molecular bromine.[2] | May use molecular bromine, which is toxic and corrosive.[1] |
| Reaction Conditions | Typically requires heating in water.[2] | Often requires low temperatures and inert atmosphere.[1] |
| Stereoselectivity | Generally produces the trans isomer due to the bromonium ion mechanism.[2] | May result in a mixture of stereoisomers depending on the conditions. |
| Byproducts | Succinimide, which is generally water-soluble and easily removed.[2] | Can generate HBr or other acidic byproducts that may require neutralization. |
| Purification | Often purified by recrystallization from water.[2] | May require chromatographic purification to separate isomers and byproducts. |
| Reported Yield | High yields are achievable. | Yields can be variable depending on the specific conditions. |
Experimental Protocols
Protocol 1: Synthesis of trans-3-Bromo-4-hydroxysulfolane from 2,5-Dihydrothiophene-1,1-dioxide[2]
-
Combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide in a 25-mL round-bottom flask.
-
Add 2 mL of water and a magnetic stir bar.
-
Assemble a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.
-
After 1 hour, remove the heat and allow the flask to cool to room temperature.
-
Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.
-
Recrystallize the crude product from a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with ice-cold water, and allow them to air dry.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be efficiently achieved through multiple routes. The electrophilic bromination of 2,5-dihydrothiophene-1,1-dioxide using NBS in water stands out as a robust and safer method, typically affording the trans isomer with high stereoselectivity and in good yield. The direct bromination of 4-hydroxysulfolane offers a more direct approach but may require more stringent control of reaction conditions to achieve high selectivity and yield, and potentially involves the use of more hazardous reagents. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, desired stereochemistry, and available resources. For applications where stereochemical purity is critical, the NBS-mediated method is generally preferred.
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The Rising Profile of Sulfolane Scaffolds: A Comparative Guide to Their Biological Activities
For decades, the sulfolane ring, a stable, polar, and aprotic scaffold, has been a workhorse in the chemical industry, primarily as a solvent for extractive distillation.[1] However, its rigid, five-membered ring structure and the unique stereochemistry endowed by the sulfonyl group are now capturing the attention of medicinal chemists. Researchers are increasingly exploring the derivatization of this core structure to unlock a wide spectrum of biological activities. This guide provides a comprehensive literature review of the burgeoning field of sulfolane-based compounds, offering a comparative analysis of their biological performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
From Industrial Solvent to Bioactive Scaffold: The Sulfolane Core
Sulfolane, or tetrahydrothiophene-1,1-dioxide, is a synthetic organosulfur compound.[1] Its high stability against strong acids and bases, coupled with its thermal resilience, makes it a robust starting point for chemical synthesis.[2] The sulfonyl group is a key feature, acting as a strong hydrogen bond acceptor, which can facilitate interactions with biological targets.[3] While sulfolane itself is primarily of interest in toxicology and bioremediation due to environmental contamination, its derivatives are emerging as promising candidates in various therapeutic areas.[4]
Caption: The basic structure of the sulfolane core.
Anticancer and Antiproliferative Activities: A Promising Frontier
Recent studies have highlighted the potential of sulfolane derivatives as anticancer agents. The rigid sulfolane backbone can serve as a scaffold to orient functional groups in a way that promotes binding to enzymatic targets or disrupts cellular processes crucial for cancer cell survival.
One notable example is the development of 4-substituted sulfol-2-enes, which have demonstrated antiproliferative activity against colon cancer and osteosarcoma cells.[5] In a particular study, compounds 7b and 7c (specific structures proprietary to the cited research) exhibited a favorable selectivity index, meaning they were more toxic to cancer cells than to normal cells.[4] These compounds were found to induce cell cycle arrest and apoptosis, two key mechanisms for cancer cell death.[4]
Another significant finding is the identification of "Sulfopin," a covalent inhibitor of Pin1, an enzyme implicated in various cancers.[6] This discovery underscores the potential of the sulfolane scaffold in designing targeted cancer therapies.[6]
Comparative Anticancer Activity of Sulfolane Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 4-Substituted Sulfol-2-enes | Colon Cancer, Osteosarcoma | Varies by derivative; some show high selectivity | [4][5] |
| Sulfolane-containing Cage Sulfonamides | K652 | 0.674 µM | [7] |
| Sulfopin (Pin1 Inhibitor) | Various (Myc-driven tumors) | Effective in vivo | [6] |
Anti-inflammatory, Analgesic, and Neurotropic Effects
The sulfolane moiety has also been incorporated into molecules with significant anti-inflammatory and neurotropic properties.
Sulfolane-based vicinal amino alcohols have shown promising anti-inflammatory, analgesic, and even antiprotozoal activities.[8] In one study, a novel water-soluble cage sulfonamide containing a sulfolane ring demonstrated a high level of analgesic and tranquilizing activity in vivo, surpassing that of the well-known drug sodium metamizole.[9]
Furthermore, certain sulfolane-containing compounds have been identified as inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.[7] One such amino alcohol derivative exhibited an IC50 of ≤ 1 µM, making it a potent candidate for treating inflammatory conditions such as those affecting the joints, skin, or respiratory tract.[7]
Other Notable Biological Activities
The versatility of the sulfolane scaffold extends beyond anticancer and anti-inflammatory applications. Researchers have also explored its use in developing agents with other biological functions:
-
Plant Growth Regulation: Derivatives of 3-sulfolene have been shown to act as plant growth regulators, with some compounds significantly increasing the vigor index, root length, and shoot length of maize seedlings.[10]
-
Antimicrobial Potential: While less explored, the sulfone functional group is present in many compounds with known antimicrobial properties, suggesting that sulfolane derivatives could be a fruitful area for the discovery of new antibacterial and antifungal agents.[11]
Experimental Protocols for Biological Activity Assessment
To facilitate further research in this area, this guide provides detailed, step-by-step protocols for key experiments used to evaluate the biological activities of sulfolane-based compounds.
Protocol 1: MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used for screening anticancer compounds.[12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom sterile microplate at a density of 1,000 to 100,000 cells per well in complete cell culture medium.[14]
-
Incubation: Incubate the plate for 6 to 24 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂) to allow the cells to attach.[14]
-
Compound Treatment: Prepare serial dilutions of the sulfolane-based test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[12]
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the treatment incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity
This in vivo assay is a standard and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.[8]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits an acute inflammatory response characterized by edema (swelling).[8][11] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[15]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group), including a vehicle control group, a positive control group (e.g., indomethacin), and one or more test groups for the sulfolane derivatives.[8]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar surface of the right hind paw of each animal.[10]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[8]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume. Calculate the percentage inhibition of edema for each test group compared to the vehicle control group.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a quantitative method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
Principle: Serial dilutions of the test compound are prepared in a liquid broth medium in a 96-well microplate. A standardized inoculum of the target microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the sulfolane derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microplate.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the broth medium, typically adjusted to a 0.5 McFarland standard.[16]
-
Inoculation: Inoculate each well of the microplate with the standardized inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[18]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the test compound in which there is no visible growth.[16] The results can also be read using a microplate reader to measure optical density.[19]
Conclusion and Future Directions
The sulfolane scaffold is transitioning from its traditional role in industrial chemistry to a versatile platform in drug discovery. The evidence presented in this guide demonstrates the potential of sulfolane-based compounds in oncology, inflammatory diseases, and neuropharmacology. The rigid structure of the sulfolane ring, combined with the hydrogen bonding capacity of the sulfonyl group, provides a unique foundation for the design of novel therapeutic agents.
While the research is still in its early stages, the initial findings are highly encouraging. Future work should focus on expanding the chemical space of sulfolane derivatives, elucidating their mechanisms of action, and conducting more extensive in vivo studies to validate their therapeutic potential. The detailed protocols provided herein offer a standardized framework for researchers to contribute to this exciting and rapidly evolving field.
References
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Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link][10]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link][19]
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Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link][15]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link][13]
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UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link][16]
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NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link][17]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link][11]
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NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link][18]
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ResearchGate. (n.d.). Cerium(IV)‐Catalyzed Allylic Oxidation of 3‐Sulfolene: An Efficient Tool for the Synthesis of 4‐Substituted Sulfol‐2‐Enes with Antiproliferative Activity. Retrieved from [Link][5]
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ResearchGate. (n.d.). Synthesis and neurotropic activity of novel sulfolane-containing cage sulfonamides. Retrieved from [Link][9]
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ResearchGate. (n.d.). Effect of BET on the production of differentiation markers and the.... Retrieved from [Link][4]
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ResearchGate. (n.d.). Discovery of a covalent Pin1-binding fragment a, Intact protein LC–MS.... Retrieved from [Link][6]
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DSpace at Dnipro National University of Railway Transport. (n.d.). МІНІСТЕРСТВО ОСВІТИ І НАУКИ УКРАЇНИ ДНІПРОПЕТРОВСЬКИЙ НАЦІОНАЛЬНИЙ. Retrieved from [Link][7]
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ResearchGate. (n.d.). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Retrieved from [Link]
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Molecules. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Retrieved from [Link][2]
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International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link][3]
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Quantitative Analysis of 3-Bromo-4-hydroxysulfolane in Complex Mixtures: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex biological matrices is a cornerstone of preclinical and clinical research. 3-Bromo-4-hydroxysulfolane, a polar, halogenated organic compound, presents unique analytical challenges due to its high water solubility and the potential for matrix interference. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. All key claims and protocols are supported by authoritative sources to provide a robust and trustworthy resource.
The Analytical Challenge: Quantifying a Polar, Halogenated Analyte
This compound's chemical structure, featuring a polar sulfone group, a hydroxyl group, and a bromine atom, dictates the analytical strategy. Its high polarity makes extraction from aqueous-based biological matrices like plasma or urine challenging, while its thermal stability is a key consideration for gas chromatographic methods. The presence of bromine offers a distinct isotopic pattern that can be leveraged for selective mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, with a high boiling point, careful optimization of the gas chromatographic conditions is paramount to prevent analyte degradation and ensure reproducible results.
Rationale for GC-MS in this compound Analysis
The primary advantage of GC-MS lies in its high chromatographic resolution and the generation of reproducible electron ionization (EI) mass spectra, which are valuable for structural confirmation. The established libraries of EI spectra can aid in the identification of unknown metabolites or degradation products. A validated GC-MS method for the parent compound, sulfolane, in rodent plasma provides a strong foundation for the analysis of its brominated and hydroxylated analog.[1]
Experimental Protocol: GC-MS Analysis of this compound in Plasma
This protocol is adapted from a validated method for sulfolane and is optimized for the specific properties of this compound.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate the analyte from the complex plasma matrix and concentrate it in a solvent compatible with GC analysis.
-
Procedure:
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 500 µL of ethyl acetate. The choice of ethyl acetate is based on its ability to extract moderately polar compounds while minimizing the co-extraction of highly polar matrix components.
-
Vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate or acetonitrile) for injection into the GC-MS.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating a broad range of compounds.
-
Injector: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/minute.
-
Ramp to 300°C at 25°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions to monitor would be derived from the fragmentation pattern of this compound, including the molecular ion and characteristic bromine-containing fragments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Polarity-Focused Alternative
LC-MS/MS is the go-to technique for non-volatile, polar, and thermally labile compounds, making it an excellent candidate for the analysis of this compound.[2] The high selectivity of tandem mass spectrometry (MS/MS) allows for robust quantification even in the presence of complex biological matrices.
Rationale for LC-MS/MS in this compound Analysis
The primary advantage of LC-MS/MS for this analyte is the ability to analyze it in its native, non-derivatized form, avoiding potential degradation at high GC temperatures. The polarity of this compound makes it well-suited for reverse-phase chromatography with aqueous mobile phases or for Hydrophilic Interaction Liquid Chromatography (HILIC). Electrospray ionization (ESI) is expected to be an efficient ionization technique for this polar molecule.
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol is designed based on established methods for the analysis of polar compounds in biological fluids.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove high-abundance proteins from the plasma sample that can interfere with the LC-MS/MS analysis.
-
Procedure:
-
To 50 µL of plasma sample, add an internal standard.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid). Acetonitrile is an effective protein precipitating agent, and the formic acid helps to improve the peak shape and ionization efficiency of the analyte.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: A reverse-phase C18 column with polar end-capping (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point. Alternatively, for very polar compounds, a HILIC column could be employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be determined based on analyte response).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and its internal standard would be optimized.
Comparative Performance Analysis
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the assay, including sensitivity, throughput, and the nature of the sample matrix.
| Parameter | GC-MS | LC-MS/MS | Rationale and Justification |
| Analyte Suitability | Requires thermal stability and volatility. May require derivatization for highly polar compounds. | Ideal for polar, non-volatile, and thermally labile compounds.[3][4] | This compound is polar; its thermal stability would need to be confirmed for GC-MS. LC-MS/MS avoids this potential issue. |
| Sample Preparation | Typically involves more extensive cleanup (e.g., LLE) to remove non-volatile matrix components. | Can often utilize simpler and faster methods like protein precipitation. | The simpler sample preparation for LC-MS/MS can lead to higher throughput. |
| Sensitivity | Can achieve low ng/mL to pg/mL detection limits, especially with SIM. | Generally offers higher sensitivity for polar compounds due to efficient ionization with ESI, often reaching low pg/mL levels. | The soft ionization of ESI is often more efficient for polar molecules than the high-energy EI in GC-MS. |
| Selectivity | High, based on chromatographic retention time and mass-to-charge ratio. | Very high, based on retention time and specific precursor-to-product ion transitions (MRM). | MRM in LC-MS/MS provides an extra dimension of selectivity, reducing the impact of co-eluting interferences. |
| Matrix Effects | Generally less susceptible to ion suppression or enhancement. | Can be prone to ion suppression or enhancement from co-eluting matrix components. | Careful optimization of chromatography and sample preparation is crucial to mitigate matrix effects in LC-MS/MS. |
| Throughput | Can have longer run times due to the need for temperature programming and column cooling. | UPLC systems can offer very fast run times (a few minutes). | The speed of UPLC-MS/MS is a significant advantage for high-throughput screening. |
| Cost | Instrumentation and operational costs can be lower. | Higher initial instrument cost and ongoing solvent expenses. | The choice of technique may be influenced by budget considerations. |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are viable techniques for the quantitative analysis of this compound in complex mixtures.
-
LC-MS/MS is the recommended primary technique for the quantification of this compound in biological matrices. Its suitability for polar compounds, simpler sample preparation, and typically higher sensitivity make it the more robust and efficient choice for drug development applications.
-
GC-MS serves as a valuable alternative and confirmatory technique. Its high chromatographic resolution and the availability of spectral libraries can be beneficial for metabolite identification and for orthogonal confirmation of LC-MS/MS results. However, the thermal stability of this compound must be carefully evaluated before implementing a GC-MS method.
Ultimately, the selection of the analytical platform should be guided by the specific goals of the study, the required sensitivity and throughput, and the available instrumentation. For regulated bioanalysis, a thoroughly validated method according to regulatory guidelines (e.g., FDA or EMA) is essential, regardless of the technique chosen.
References
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Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]
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Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Waidyanatha, S., & Fennell, T. R. (2019). Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS. Journal of Analytical Toxicology, 43(6), 477–481. [Link]
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Headley, J. V., Peru, K. M., & Dickson, L. C. (2002). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Journal of Environmental Science and Health, Part A, 37(6), 1015-1029. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of 3-Bromo-4-hydroxysulfolane
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Bromo-4-hydroxysulfolane (CAS No. 35330-57-5). As a brominated organic compound, this chemical requires specific management protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this substance.
Core Directive: Immediate Safety & Disposal Checklist
Before handling or disposing of this compound, ensure the following critical safety measures are in place. This is not a substitute for reading the full guide but serves as an immediate action checklist.
-
Assess Hazards: Recognize this compound as a hazardous substance. It is classified as a serious eye irritant and potentially toxic if swallowed, inhaled, or in contact with skin.[1][2] Assume it is a halogenated organic waste.[3]
-
Use Correct PPE: At a minimum, wear a lab coat, chemical safety goggles, and nitrile gloves. Conduct all operations in a certified chemical fume hood.
-
Segregate Waste: NEVER mix this compound waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.
-
Use Designated Container: Collect all waste in a clearly labeled, dedicated "Halogenated Organic Hazardous Waste" container.
-
Ensure Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards (e.g., "Toxic," "Irritant").
-
Arrange Professional Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
Hazard Identification & Risk Assessment
This compound (Molecular Formula: C₄H₇BrO₃S) is a halogenated organic compound.[4] Understanding its specific hazards is the foundation of its safe management.
GHS Classifications & Health Implications: There are conflicting reports on the GHS classification for this specific compound. Therefore, a conservative approach that addresses all potential hazards is mandatory.
-
Eye Irritation: It is consistently reported as causing serious eye irritation (H319).[1][5] Direct contact can lead to significant eye damage.
-
Toxicity: Some sources indicate a higher level of hazard, classifying it as toxic if swallowed (H301), toxic in contact with skin (H311), and toxic if inhaled (H331).[2]
-
Genetic Defects: There is a potential concern for causing genetic defects (H341).[2]
The causality for these hazards lies in the molecule's reactivity. The bromine atom and the sulfone group contribute to its potential to interact with biological molecules, leading to irritation and toxicity.
Regulatory Framework: The disposal of this compound is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] As a brominated organic, it falls into the category of halogenated organic compounds (HOCs) , which are subject to specific land disposal restrictions.[7]
| Parameter | Identifier / Regulation | Significance for Disposal |
| CAS Number | 35330-57-5 | Unique identifier for ensuring correct chemical identification.[8] |
| GHS Hazard Codes | H319, potentially H301, H311, H331, H341 | Dictates required PPE and handling procedures.[1][2] |
| Waste Classification | Halogenated Organic Waste | Mandates segregation from other waste streams.[3] |
| Federal Regulation | EPA RCRA, 40 CFR Parts 260-273 | Establishes the legal "cradle-to-grave" framework for management.[6] |
Personal Protective Equipment (PPE) & Safe Handling
Given the potential for high toxicity, stringent engineering controls and PPE are required to minimize exposure.
-
Engineering Controls: Always handle this compound, including weighing, preparing solutions, and adding waste to containers, inside a certified chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing.
-
Skin Protection: Wear a flame-resistant lab coat. Use nitrile gloves as a minimum standard; for prolonged handling, consider thicker, chemical-resistant gloves and consult your institution's EHS for specific recommendations. Always inspect gloves for tears or holes before use.
-
Respiratory Protection: While handling within a fume hood should provide adequate protection, an appropriate respirator may be required for spill cleanup or if engineering controls are not available or fail. Consult your EHS office for respirator selection and fit-testing.
Waste Characterization and Segregation Protocol
Proper segregation is the most critical step in the disposal workflow. Improperly mixed waste streams can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in regulatory violations.
The Rationale for Segregation: Halogenated organic wastes, due to their bromine content, require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the resulting hydrobromic acid and prevent the formation of dioxins or other hazardous byproducts.[9][10] Mixing them with non-halogenated solvents complicates and increases the cost of this process.
Step-by-Step Segregation:
-
Identify all waste streams: This includes the neat (undiluted) compound, solutions containing the compound, and any contaminated materials.
-
Contaminated Solids: Any item that comes into direct contact with this compound, such as pipette tips, weigh boats, or contaminated gloves and bench paper, must be treated as hazardous waste. These should be collected in a separate, clearly labeled plastic bag or container designated for solid halogenated waste.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated "Halogenated Organic Hazardous Waste" container.
-
Avoid Mixing:
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
DO NOT mix with strong acids or bases.
-
DO NOT mix with oxidizers.
-
DO NOT dispose of down the sink.
-
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final pickup.
1. Container Selection and Preparation:
- Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition with no leaks or cracks.
- Affix a "Hazardous Waste" label to the container before adding any waste.
2. Waste Collection:
- Perform all waste additions inside a chemical fume hood.
- Carefully pour or transfer the waste into the labeled container.
- Keep the container closed at all times, except when actively adding waste. This prevents the release of volatile compounds.
- Do not fill the container beyond 90% capacity to allow for expansion.
3. Labeling and Documentation:
- On the hazardous waste label, clearly write the full chemical name: "this compound." Do not use abbreviations.
- If the waste is a mixture, list all constituents and their approximate percentages.
- Ensure the hazard information is clearly marked (e.g., check boxes for "Toxic" and "Irritant").
4. Storage in a Satellite Accumulation Area (SAA):
- Store the sealed waste container in a designated SAA within the laboratory.
- The SAA must be at or near the point of generation and under the control of the laboratory personnel.
- Ensure the container is stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.
5. Arranging for Disposal:
- Once the container is full, or if work on the project is complete, contact your institution's EHS office to schedule a waste pickup.
- Follow your institution's specific procedures for requesting a pickup, which may involve an online form or phone call.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container or bag. Label it as "Solid Halogenated Hazardous Waste" and dispose of it through EHS.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert nearby personnel and your supervisor. Contact your institution's emergency EHS number immediately. Do not attempt to clean it up yourself.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to this guide, researchers can ensure that this compound is managed safely and responsibly, protecting themselves, their colleagues, and the environment.
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U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
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ChemicalBook. This compound | 35330-57-5.
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
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MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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Comprehensive Guide to Handling 3-Bromo-4-hydroxysulfolane: A Senior Application Scientist's Protocol
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a deep understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-4-hydroxysulfolane, moving beyond a simple checklist to instill a culture of safety and responsibility in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated organic compound. While comprehensive toxicological data for this specific molecule may be limited, its classification and the nature of its functional groups demand a cautious and well-informed approach. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information. According to notifications to the European Chemicals Agency (ECHA), this compound is known to cause serious eye irritation (H319)[1][2]. Some suppliers also indicate more severe hazards, including toxicity if swallowed, in contact with skin, or inhaled, and it is suspected of causing genetic defects[3]. Given this information, it is imperative to handle this compound with the utmost care, utilizing engineering controls and appropriate personal protective equipment (PPE) at all times.
The parent compound, sulfolane, is known to be harmful if swallowed and may damage fertility or an unborn child[4][5]. The addition of a bromine atom can alter the toxicological profile, often increasing its reactivity and potential for harm. Therefore, a conservative approach that accounts for the hazards of both the parent molecule and the halogenated functional group is essential.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the cornerstone of laboratory safety. The following step-by-step guidance will ensure the safe handling of this compound throughout its lifecycle in your laboratory.
Engineering Controls: Your First Line of Defense
Before any handling of this compound, ensure that appropriate engineering controls are in place and fully functional.
-
Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations[4].
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed[6].
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles and a face shield | Protects against splashes and aerosols that can cause serious eye irritation[1][2][4]. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. The suitability of a specific glove type should be confirmed with the glove manufacturer for resistance to sulfolane derivatives. Gloves should be inspected before use and replaced immediately if any signs of degradation or breakthrough are observed[4]. |
| Body | Laboratory coat and, for larger quantities, a chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary | Required if there is a potential for uncontrolled release, if exposure levels are unknown, or in situations where engineering controls may not provide adequate protection. A supplied-air respirator is recommended in such cases[4]. |
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: Add the solvent to the solid in a suitable container within the fume hood. If sonication or heating is required, ensure the setup is secure and monitored.
-
Transfers: Use appropriate tools such as spatulas or pipettes for transfers. Avoid creating dust or aerosols.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures[7][8].
-
Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds[7][9][10].
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[8][9]. Do not use abbreviations.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must be placed in the same halogenated waste container.
-
Disposal Method: Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility[7][10][11]. Never dispose of this chemical down the drain[8][10].
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5][6].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's environmental health and safety department[4][8].
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research community.
References
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
